Product packaging for DL-Lysine acetate(Cat. No.:CAS No. 112523-77-0)

DL-Lysine acetate

Cat. No.: B15285733
CAS No.: 112523-77-0
M. Wt: 206.24 g/mol
InChI Key: RRNJROHIFSLGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DL-Lysine Acetate is a chemical compound consisting of a racemic mixture of D- and L-lysine in a 1:1 ratio, formulated as an acetate salt. Lysine is an essential, aliphatic amino acid characterized by a positively charged side chain at physiological pH, playing critical roles in protein structure and function . As an essential amino acid, it must be obtained from the diet for protein biosynthesis in humans and is a fundamental building block in all living organisms . The acetate salt form can enhance the compound's stability and solubility in aqueous solutions, making it suitable for various experimental conditions. In research settings, lysine and its derivatives are of significant interest. Studies suggest its potential role in pain control, with proposed mechanisms including inhibition of NMDA receptors and modulation of key neurotransmitter pathways like serotonin and dopamine . Furthermore, lysine serves as a critical precursor in the biosynthesis of carnitine, which is essential for fatty acid metabolism . It is also indispensable in studies of epigenetics, as the epsilon-amino group of lysine is a major site for post-translational modifications (such as acetylation and methylation) that regulate chromatin structure and gene expression . The racemic nature of this compound makes it particularly valuable for methodological development in chromatography, enzymatic studies probing stereospecificity, and as a starting material in organic synthesis for novel compounds. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human consumption purposes. Researchers should handle this material with appropriate laboratory safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2O4 B15285733 DL-Lysine acetate CAS No. 112523-77-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

acetic acid;2,6-diaminohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.C2H4O2/c7-4-2-1-3-5(8)6(9)10;1-2(3)4/h5H,1-4,7-8H2,(H,9,10);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNJROHIFSLGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(CCN)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70920827
Record name Acetic acid--lysine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112523-77-0
Record name Acetic acid--lysine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

DL-Lysine Acetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

DL-Lysine acetate, a racemic mixture of the D- and L-enantiomers of lysine acetate, is a compound of interest in various scientific disciplines. While the L-form is an essential amino acid vital for numerous physiological processes, the presence of the D-enantiomer introduces unique biochemical considerations. This technical guide provides an in-depth overview of the biochemical properties and functions of this compound, with a particular focus on the well-characterized roles of L-lysine and the pivotal post-translational modification of lysine acetylation. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Introduction

Lysine is a fundamental amino acid, essential for protein synthesis and a variety of other metabolic functions in mammals.[1] Its acetate salt form, lysine acetate, is utilized to enhance solubility and stability. While the L-isomer of lysine is the biologically active form integrated into proteins, the racemic mixture, DL-lysine, and its acetate salt, are also subjects of scientific investigation. This guide will explore the core biochemical properties of this compound, delve into the critical role of L-lysine in cellular functions, and provide a detailed examination of lysine acetylation, a key post-translational modification that regulates a vast array of cellular signaling pathways.

Physicochemical Properties of Lysine Acetate

The physicochemical properties of lysine acetate are crucial for its application in research and pharmaceutical formulations. While specific data for the racemic this compound is limited, the properties are largely dictated by the well-characterized L-lysine acetate. The acetate counterion generally improves the water solubility and stability of lysine compared to its free base form.

Table 1: Physicochemical Properties of L-Lysine Acetate

PropertyValueReference(s)
CAS Number 57282-49-2
Molecular Formula C₈H₁₈N₂O₄[2]
Molecular Weight 206.24 g/mol [3]
Appearance White crystalline powder[3]
Solubility in Water Very soluble (>100 g / 100 g H₂O at 20°C)[3][4]
pKa (Strongest Acidic) ~2.74[2]
pKa (Strongest Basic) ~10.29[2]
Stability Stable under dry, cool conditions

Biochemical Functions of Lysine

The biological significance of this compound is predominantly attributed to the L-enantiomer. L-lysine is an indispensable amino acid, meaning it cannot be synthesized by the human body and must be obtained through the diet.[1]

Protein Synthesis and Structure

L-lysine is a fundamental building block of proteins. Its ε-amino group is a site for various post-translational modifications, including acetylation, which profoundly impacts protein function.[2] It is also crucial for the structural integrity of proteins like collagen.

Role in Disease and Therapeutics

The D-isomer of lysine, D-lysine, is not incorporated into proteins in mammals but has been studied for its potential therapeutic effects. For instance, incorporating D-lysine into peptides can enhance their stability by increasing resistance to proteolytic degradation.[5] This strategy is employed in drug development to improve the pharmacokinetic properties of peptide-based drugs.[5] Studies have shown that selective D-lysine substitution in antimicrobial peptides can reduce toxicity to eukaryotic cells while maintaining antimicrobial activity.[6][7]

Lysine Acetylation: A Key Post-Translational Modification

Lysine acetylation is a reversible post-translational modification where an acetyl group is transferred from acetyl-CoA to the ε-amino group of a lysine residue. This process is critical in regulating a wide range of cellular processes, including gene expression, metabolism, and signal transduction. The addition of an acetyl group is catalyzed by lysine acetyltransferases (KATs), while its removal is mediated by lysine deacetylases (KDACs or HDACs).

Regulation of Gene Expression

The most well-studied role of lysine acetylation is in the regulation of chromatin structure and gene expression. The acetylation of lysine residues on histone tails neutralizes their positive charge, weakening the interaction between histones and DNA. This leads to a more relaxed chromatin structure, making the DNA more accessible to transcription factors and promoting gene expression.

Involvement in Signaling Pathways

Lysine acetylation is a crucial regulatory mechanism in numerous signaling pathways. The acetylation of non-histone proteins can alter their activity, stability, and interaction with other proteins.

The tumor suppressor protein p53 is a key regulator of the cell cycle and apoptosis. Its activity is tightly controlled by post-translational modifications, including acetylation. Acetylation of p53, primarily by the KATs p300/CBP, occurs at multiple lysine residues in its C-terminal domain (K370, K372, K373, K381, K382) and its DNA-binding domain (K120, K164).[8][9][10] This acetylation can enhance p53's stability and its ability to activate the transcription of target genes involved in cell cycle arrest and apoptosis.[11] For instance, acetylation at K120 is linked to the induction of pro-apoptotic genes, while acetylation at K164 is associated with the activation of cell cycle arrest genes like p21.[9]

p53_acetylation_pathway dna_damage DNA Damage p300_cbp p300/CBP (KAT) dna_damage->p300_cbp activates p53 p53 p300_cbp->p53 acetylates p53_ac Acetylated p53 p53->p53_ac mdm2 MDM2 p53->mdm2 degradation Proteasomal Degradation p53->degradation p53_ac->mdm2 inhibits binding transcription Transcriptional Activation p53_ac->transcription mdm2->p53 ubiquitinates cell_cycle_arrest Cell Cycle Arrest transcription->cell_cycle_arrest apoptosis Apoptosis transcription->apoptosis

Figure 1: p53 acetylation pathway.

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a central mediator of inflammatory and immune responses. The activity of the RelA (p65) subunit of NF-κB is regulated by reversible acetylation. The acetyltransferases p300/CBP acetylate RelA at multiple lysine residues, including K218, K221, and K310.[12] Acetylation at K221 enhances the DNA binding affinity of RelA, while acetylation at K310 is crucial for its full transcriptional activity.[12] This acetylation is reversed by HDAC3, which promotes the binding of IκBα and subsequent nuclear export of NF-κB, terminating the signal.

NFkB_acetylation_pathway stimulus Inflammatory Stimulus (e.g., TNFα, IL-1β) ikb_kinase IKK stimulus->ikb_kinase activates ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p50/RelA) ikb_kinase->nfkb releases ikb->nfkb inhibits nfkb_ac Acetylated NF-κB nfkb->nfkb_ac nucleus Nucleus nfkb->nucleus translocates to p300_cbp p300/CBP (KAT) p300_cbp->nfkb acetylates hdac3 HDAC3 hdac3->nfkb_ac deacetylates nfkb_ac->ikb reduced binding gene_expression Inflammatory Gene Expression nfkb_ac->gene_expression activates cytoplasm Cytoplasm

Figure 2: NF-κB acetylation pathway.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for converting extracellular stimuli into a wide range of cellular responses. Recent evidence indicates that lysine acetylation also plays a regulatory role in these pathways. For example, the MAPK phosphatase-1 (MKP-1), a negative regulator of the MAPK pathway, is acetylated by p300.[13] This acetylation enhances MKP-1's interaction with its substrate p38 MAPK, leading to increased phosphatase activity and subsequent inhibition of the inflammatory response.[13]

MAPK_acetylation_pathway lps LPS (Toll-like Receptor Ligand) tlr4 TLR4 lps->tlr4 activates p300 p300 (KAT) lps->p300 activates p38_mapk p38 MAPK tlr4->p38_mapk activates inflammation Inflammatory Response p38_mapk->inflammation promotes mkp1 MKP-1 mkp1_ac Acetylated MKP-1 mkp1->mkp1_ac p300->mkp1 acetylates mkp1_ac->p38_mapk dephosphorylates (inactivates) mass_spec_workflow sample_prep 1. Sample Preparation (Lysis, Digestion) enrichment 2. Immunoaffinity Enrichment sample_prep->enrichment lc_ms 3. nLC-MS/MS Analysis enrichment->lc_ms data_analysis 4. Data Analysis (Identification & Quantification) lc_ms->data_analysis enzyme_assay_workflow reaction_setup 1. Reaction Setup (Enzyme, Substrate, Cofactor/Buffer) incubation 2. Incubation (e.g., 37°C) reaction_setup->incubation detection 3. Signal Development incubation->detection measurement 4. Measurement (e.g., Fluorescence) detection->measurement

References

Synthesis and purification of DL-Lysine acetate for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis and Purification of DL-Lysine Acetate for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the acetate salt of the racemic mixture of the essential amino acid lysine. In research and pharmaceutical development, having access to well-characterized, high-purity amino acid derivatives is crucial. L-lysine plays a vital role in numerous biological processes, including protein synthesis, collagen cross-linking, and as a precursor for carnitine biosynthesis[1][2]. The DL-racemic form is often used as a starting material for the resolution of enantiomers or in studies where stereochemistry is not a primary concern. This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of this compound for laboratory applications, detailing robust experimental protocols and expected outcomes.

Section 1: Synthesis of DL-Lysine

The most common and cost-effective starting material for DL-lysine synthesis in a laboratory setting is L-lysine or its salt, such as L-lysine hydrochloride, which is readily available from microbial fermentation processes[3]. The key step is the racemization of the L-enantiomer to produce the desired DL-mixture.

Racemization via Catalytic Method

A straightforward method for racemization involves heating a chiral lysine salt in an aqueous acetic acid solution with a catalyst like salicylaldehyde[4]. This method achieves a high degree of racemization under relatively mild conditions.

Experimental Protocol: Racemization of L-Lysine Hydrochloride

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve L-lysine hydrochloride in a 60-90% aqueous acetic acid solution. The concentration of the lysine salt should be between 0.15 and 0.375 g/mL[4].

  • Catalyst Addition : Add salicylaldehyde as a catalyst. The amount should be approximately 15-45% of the mass of the starting L-lysine hydrochloride[4].

  • Racemization Reaction : Heat the mixture to 90-100°C and maintain reflux for 2-3 hours[4]. The reaction progress can be monitored by measuring the optical rotation of aliquots, with the target being a rotation approaching 0°.

  • Solvent Removal : After the reaction is complete, remove the acetic acid and water under reduced pressure using a rotary evaporator.

  • Initial Purification : Wash the resulting solid residue with ethanol and perform a recrystallization to obtain solid DL-lysine hydrochloride[4].

ParameterValue/RangeReference
Starting MaterialL-Lysine Hydrochloride[4]
Solvent60-90% Acetic Acid (aq)[4]
CatalystSalicylaldehyde[4]
Reaction Temperature90-100°C[4]
Reaction Time2-3 hours[4]
Expected Racemization~100%[4]
Final Purity (DL-Lysine HCl)>98%[4]
Table 1: Summary of Reaction Conditions for DL-Lysine Synthesis.

Section 2: Conversion to this compound and Purification

Once DL-lysine hydrochloride is obtained, it is converted to this compound. This process involves two main stages: removal of the chloride ions followed by salt formation with acetic acid and subsequent purification.

Dechlorination and Salt Formation

For laboratory use, ion-exchange chromatography is a standard and effective method for removing chloride ions, which is an alternative to the industrial electrodialysis method[5][6][7].

Experimental Protocol: Preparation of this compound

  • Ion Exchange : Prepare a column with a strong acid cation-exchange resin. Dissolve the synthesized DL-lysine hydrochloride in deionized water and load it onto the column. The lysine will bind to the resin.

  • Elution : Wash the column thoroughly with deionized water to remove all chloride ions. Subsequently, elute the DL-lysine from the resin using an aqueous ammonia solution[8].

  • Ammonia Removal : Collect the eluate and concentrate it under reduced pressure to remove the ammonia and excess water, yielding a high-purity aqueous solution of DL-lysine.

  • Acetate Salt Formation : Transfer the DL-lysine solution to a reaction vessel. Add glacial acetic acid, adjusting the pH to approximately 7.0. Heat the solution to 70-80°C and stir for 2 hours to ensure complete reaction, forming the lysine acetate salt[5].

Purification and Crystallization

The final purification steps are critical for obtaining a high-purity product suitable for research and pharmaceutical applications. This typically involves filtration, decolorization, and crystallization[5][6][7].

Experimental Protocol: Purification of this compound

  • Decolorization : To the warm this compound solution, add activated carbon (typically 0.2-0.3% of the solute mass) to remove colored impurities. Stir for 30-60 minutes[5].

  • Filtration : Filter the solution while hot through a fine filter medium (e.g., Celite pad or a sub-micron filter) to remove the activated carbon and any particulate matter.

  • Concentration and Crystallization : Transfer the clear filtrate to a crystallization dish. Concentrate the solution by slow evaporation under vacuum. As the solution becomes supersaturated, crystals of this compound will form. The process can be aided by cooling the solution.

  • Isolation and Drying : Collect the crystals by filtration, wash them with a small amount of cold ethanol to remove any remaining impurities, and dry them under vacuum to a constant weight.

ParameterSpecificationReference
Dechlorination
MethodCation-Exchange Chromatography[8]
EluentAqueous Ammonia[8]
Salt Formation
ReagentGlacial Acetic Acid[5][7]
Reaction pH7.0[5][7]
Reaction Temperature70-80°C[5][7]
Purification
Decolorizing AgentActivated Carbon[5]
Crystallization MethodVacuum Concentration & Cooling[6][7]
Expected Purity>98.5%[3]
Table 2: Purification and Salt Formation Process Parameters.

Section 3: Characterization and Data

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include spectroscopy and thermal analysis.

PropertyValueReference
Appearance White crystalline powder[9][10]
Molecular Formula C₈H₁₈N₂O₄[9]
Molecular Weight 206.24 g/mol [11]
Solubility Soluble in water, nearly insoluble in ethanol[6]
Melting Point ~260-262°C (for L-isomer)[9]
Crystal System Monoclinic (for L-isomer)[12]
Table 3: Physicochemical Properties of Lysine Acetate.

Section 4: Visualized Workflows and Biological Context

Synthesis and Purification Workflow

The following diagram illustrates the complete workflow from the starting material, L-lysine hydrochloride, to the final purified product, this compound.

G cluster_synthesis Synthesis of DL-Lysine cluster_purification Purification & Salt Formation A L-Lysine HCl B Dissolve in Acetic Acid (aq) A->B C Add Salicylaldehyde Catalyst B->C D Heat (90-100°C) for 2-3h (Racemization) C->D E Solvent Removal (Rotary Evaporation) D->E F DL-Lysine HCl (Crude) E->F G Dissolve in Water F->G Proceed to Purification H Dechlorination (Cation Exchange) I DL-Lysine Solution J Add Glacial Acetic Acid (pH 7.0) React at 70-80°C I->J K This compound Solution J->K L Decolorize with Activated Carbon K->L M Filter L->M N Concentrate & Crystallize M->N O This compound (Pure Crystals) N->O G cluster_modifications Post-Translational Modifications cluster_outcomes Functional Outcomes Lysine Lysine Residue in Protein Acetylation Acetylation (HATs) Lysine->Acetylation Methylation Methylation (HMTs) Lysine->Methylation Ubiquitination Ubiquitination (E3 Ligases) Lysine->Ubiquitination Transcription Transcriptional Regulation (Chromatin Remodeling) Acetylation->Transcription Signaling Altered Protein-Protein Interactions Acetylation->Signaling Methylation->Transcription Methylation->Signaling Degradation Protein Degradation (Proteasome) Ubiquitination->Degradation Ubiquitination->Signaling

References

An In-depth Technical Guide on the Core Mechanism of Action of DL-Lysine Acetate in Cellular Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Lysine acetate, a salt of the essential amino acid L-lysine and acetic acid, serves as a readily bioavailable source of both lysine and acetate. Upon administration, it dissociates, allowing each component to engage in distinct yet interconnected cellular pathways. Lysine primarily functions as a crucial substrate for protein synthesis and a modulator of key signaling pathways, notably the mTORC1 pathway, which is central to cell growth and proliferation. Acetate is a vital precursor for acetyl-CoA, a critical molecule in cellular energy metabolism and a donor for protein acetylation, a post-translational modification that regulates the activity of numerous enzymes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its impact on cellular signaling, metabolism, and gene expression. It includes a compilation of quantitative data from relevant studies, detailed experimental protocols for investigating its effects, and visualizations of the key signaling pathways and experimental workflows.

Introduction

DL-Lysine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet or supplementation. It plays a fundamental role in numerous physiological processes, including proteinogenesis, collagen and carnitine biosynthesis, and immune system support.[1] Acetate is a short-chain fatty acid that serves as a key metabolic intermediate. The salt form, this compound, enhances the solubility and bioavailability of lysine.[2] Understanding the cellular and molecular mechanisms of this compound is critical for its application in nutritional science, pharmaceuticals, and drug development. This guide delineates the current understanding of how this compound influences cellular processes, focusing on its dual role as a source of a critical amino acid and a key metabolic fuel.

Biochemical Dissociation and Cellular Uptake

Upon administration, this compound readily dissociates into DL-lysine and acetate ions in the gastrointestinal tract or bloodstream.[3]

  • Lysine Uptake: Lysine is transported into cells via cationic amino acid transporters (CATs).[4] The intracellular concentration of lysine is typically higher than in the plasma, driven by the electrochemical gradient across the cell membrane.[4]

  • Acetate Metabolism: Acetate is readily taken up by most cells and is converted to acetyl-CoA by acetyl-CoA synthetase (ACSS) enzymes.

Core Mechanisms of Action

The physiological effects of this compound can be attributed to the distinct and synergistic actions of its lysine and acetate components.

The Role of Lysine in Cellular Signaling and Function

Lysine is not merely a building block for proteins; it also acts as a signaling molecule that can modulate key cellular pathways.

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and protein synthesis. Lysine has been shown to be a potent activator of the mTORC1 pathway.[5][6]

  • Mechanism: Lysine, along with other amino acids, signals to mTORC1 primarily through the Rag GTPases located on the lysosomal surface. This signaling cascade leads to the phosphorylation of downstream targets of mTORC1, including S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes protein synthesis.[7][8]

  • Cellular Outcomes: Activation of mTORC1 by lysine promotes muscle satellite cell proliferation and skeletal muscle growth.[5][6] Lysine deprivation, conversely, inhibits the mTORC1 pathway, leading to decreased cell viability and protein synthesis, and an increase in autophagy and apoptosis.[5]

In response to amino acid deficiency, cells activate the Amino Acid Response (AAR) pathway to conserve resources and promote survival. Low lysine levels have been shown to activate the AAR pathway, characterized by the phosphorylation of eIF2α and increased expression of ATF4.[9] Supplementation with lysine can reverse these effects.

Lysine availability can influence the expression of genes involved in amino acid transport and metabolism. For instance, adequate lysine levels can downregulate the expression of the cationic amino acid transporter CAT-1.[10] Furthermore, lysine is a precursor for post-translational modifications of histones, such as methylation and acetylation, which play a crucial role in epigenetic regulation of gene expression.[11][12]

  • Carnitine Synthesis: Lysine is an essential precursor for the biosynthesis of carnitine, a molecule critical for the transport of long-chain fatty acids into the mitochondria for β-oxidation and subsequent energy production.[13][14] The rate of carnitine synthesis is dependent on the availability of lysine and other cofactors.

  • Collagen Synthesis: Lysine is a key component of collagen, the most abundant protein in the extracellular matrix. It undergoes post-translational hydroxylation to form hydroxylysine, which is essential for the formation of stable collagen cross-links.[1]

Lysine has been reported to have antiviral effects, particularly against Herpes Simplex Virus (HSV). The proposed mechanism is the competitive inhibition of arginine, an amino acid required for viral replication.[15][16] A high lysine-to-arginine ratio is believed to suppress viral growth.[16]

The Role of Acetate in Cellular Metabolism and Regulation

The acetate component of this compound serves as a direct precursor for acetyl-CoA, a central hub in cellular metabolism.

Acetate is converted to acetyl-CoA, which enters the citric acid (TCA) cycle. Through a series of enzymatic reactions in the mitochondria, acetyl-CoA is oxidized to produce ATP, the primary energy currency of the cell.[3]

Acetyl-CoA is the sole donor of the acetyl group for protein acetylation, a reversible post-translational modification that occurs on the ε-amino group of lysine residues.[17]

  • Mechanism: Lysine acetyltransferases (KATs) catalyze the transfer of the acetyl group from acetyl-CoA to lysine residues on target proteins, while lysine deacetylases (KDACs) remove them.[17]

  • Regulatory Role: Lysine acetylation can alter a protein's function, stability, localization, and interaction with other molecules. A significant number of enzymes involved in central metabolic pathways, such as glycolysis and the TCA cycle, are regulated by acetylation.[[“]][19][20][21] The cellular concentration of acetyl-CoA can directly influence the extent of protein acetylation, linking the metabolic state of the cell to the regulation of enzyme activity.[22]

Quantitative Data

The following tables summarize quantitative data from studies investigating the effects of lysine supplementation on various cellular processes.

Table 1: Effects of Lysine on mTORC1 Signaling and Protein Synthesis

ParameterCell/Tissue TypeConditionFold Change/EffectReference
p-mTOR (Ser2448)Piglet Longissimus DorsiLysine SupplementationUpregulated[6]
p-S6K1 (Thr389)Piglet Longissimus DorsiLysine SupplementationUpregulated[6]
p-4E-BP1 (Thr37/46)Piglet Longissimus DorsiLysine SupplementationUpregulated[6]
Protein Synthesis RateMuscle Satellite CellsLysine DeprivationDecreased[5]
Protein Synthesis RateMuscle Satellite CellsLysine AdditionIncreased[5]

Table 2: Effects of Lysine on Gene Expression

GeneCell/Tissue TypeConditionFold Change/EffectReference
CAT-1Pig Jejunum MucosaLysine-Adequate DietDecreased[10]
MyHC IIbPig Semitendinosus MuscleLysine-Adequate DietIncreased[10]
ATF4Bovine Mammary Epithelial CellsLysine LimitationIncreased[9]
ATF6Bovine Mammary Epithelial CellsMethionine LimitationIncreased[9]

Table 3: Effects of Lysine on Carnitine Biosynthesis

Precursor SupplementedOutcomeObservationReference
Lysine + MethionineCarnitine SynthesisLess effective than other precursors[1]
ε-N-trimethyllysineCarnitine SynthesisModerately effective[1]
γ-butyrobetaineCarnitine SynthesisDramatically increased carnitine production[1]
High-Lysine Diet (Pigs)Plasma CarnitineLowered concentrations[23]

Table 4: Antiviral Effects of L-Lysine against Herpes Simplex Virus (HSV)

Daily Lysine DoseOutcomeObservationReference
< 1 g/day Prophylaxis/TreatmentIneffective[15]
> 3 g/day Subjective ExperienceImproved[15]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the cellular effects of this compound.

Assessment of mTORC1 Pathway Activation
  • Objective: To determine if this compound treatment activates the mTORC1 signaling pathway in a specific cell type.

  • Methodology:

    • Cell Culture and Treatment: Culture cells of interest (e.g., muscle satellite cells, hepatocytes) to 70-80% confluency. Starve cells of amino acids for a defined period (e.g., 1-2 hours) to baseline the mTORC1 activity. Treat cells with varying concentrations of this compound for different time points. Include a positive control (e.g., complete amino acid mixture) and a negative control (untreated or vehicle-treated).

    • Protein Extraction: Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.

    • Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies specific for the phosphorylated forms of key mTORC1 pathway proteins (e.g., phospho-mTOR, phospho-S6K, phospho-4E-BP1) and their total protein counterparts for normalization.

    • Quantification: Use a chemiluminescence detection system to visualize the protein bands. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Measurement of Intracellular Acetyl-CoA Levels
  • Objective: To quantify the change in intracellular acetyl-CoA concentration following this compound treatment.

  • Methodology:

    • Cell Culture and Treatment: Culture cells as described in 5.1 and treat with this compound.

    • Metabolite Extraction: Rapidly quench cellular metabolism by washing the cells with ice-cold saline. Extract metabolites using a cold acid extraction method (e.g., with perchloric acid or trichloroacetic acid) to inactivate enzymes and preserve acetyl-CoA.[24] Neutralize the extracts.

    • Quantification by LC-MS/MS: Analyze the neutralized extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[25] Use a stable isotope-labeled internal standard for accurate quantification.[22]

    • Data Analysis: Generate a standard curve with known concentrations of acetyl-CoA to determine the concentration in the samples. Normalize the acetyl-CoA levels to the cell number or total protein content.

Analysis of Protein Acetylation
  • Objective: To assess global changes in protein acetylation or the acetylation of specific proteins in response to this compound.

  • Methodology:

    • Cell Culture and Treatment: Treat cells with this compound. Include a deacetylase inhibitor (e.g., trichostatin A) as a positive control for increased acetylation.

    • Protein Extraction and Western Blotting: Extract total protein and perform Western blotting using a pan-anti-acetyllysine antibody to detect global changes in protein acetylation. For specific proteins, use antibodies that recognize the acetylated form of the protein of interest.

    • Proteomic Analysis (for global profiling):

      • Extract proteins and digest them into peptides using trypsin.

      • Enrich for acetylated peptides using an anti-acetyllysine antibody.

      • Analyze the enriched peptides by LC-MS/MS to identify and quantify thousands of acetylation sites.[26]

      • Use bioinformatics tools to identify pathways and cellular processes enriched with proteins showing altered acetylation.

Assessment of Collagen Synthesis
  • Objective: To measure the effect of this compound on collagen production in vitro.

  • Methodology (Sirius Red Assay):

    • Cell Culture and Treatment: Culture fibroblasts or other collagen-producing cells in 96-well plates. Treat the cells with this compound for a specified duration (e.g., 24-72 hours).

    • Staining: Fix the cells with a suitable fixative (e.g., Kahle's fixative solution). Stain the fixed cells with Sirius Red solution, which specifically binds to collagen.[27]

    • Elution and Quantification: Wash the stained cells to remove unbound dye. Elute the bound dye with a basic solution (e.g., 0.1 M NaOH). Measure the absorbance of the eluted dye at a specific wavelength (e.g., 540 nm) using a microplate reader.

    • Data Analysis: Generate a standard curve using known concentrations of collagen to quantify the amount of collagen in the samples.

Visualizations

Signaling Pathways

DL_Lysine_Acetate_Signaling cluster_extracellular Extracellular cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Lysine Lysine This compound->Lysine Dissociation Acetate Acetate This compound->Acetate Dissociation mTORC1 mTORC1 Lysine->mTORC1 Activation Collagen Precursors Collagen Precursors Lysine->Collagen Precursors Substrate Carnitine Precursors Carnitine Precursors Lysine->Carnitine Precursors Substrate CATs Cationic Amino Acid Transporters Lysine->CATs ACSS ACSS Acetate->ACSS Acetyl-CoA_cyto Acetyl-CoA Acetate->Acetyl-CoA_cyto Activation ACSS->Acetyl-CoA_cyto KATs KATs Acetyl-CoA_cyto->KATs Acetyl-CoA_mito Acetyl-CoA Acetyl-CoA_cyto->Acetyl-CoA_mito S6K S6K mTORC1->S6K Phosphorylation 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylation Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4E-BP1->Protein Synthesis Acetylated Proteins Acetylated Proteins KATs->Acetylated Proteins Acetylation TCA Cycle TCA Cycle Acetyl-CoA_mito->TCA Cycle ATP ATP TCA Cycle->ATP Energy Production CATs->Lysine Uptake

Caption: Signaling pathways influenced by this compound.

Experimental Workflow

Experimental_Workflow cluster_analysis Downstream Analysis start Cell Culture treatment This compound Treatment start->treatment harvest Cell Harvesting treatment->harvest protein_extraction Protein Extraction harvest->protein_extraction metabolite_extraction Metabolite Extraction harvest->metabolite_extraction cell_fixation Cell Fixation harvest->cell_fixation western_blot Western Blot (mTOR Pathway) protein_extraction->western_blot proteomics_acetylation Proteomics (Acetylation) protein_extraction->proteomics_acetylation lc_ms_acetylcoa LC-MS/MS (Acetyl-CoA) metabolite_extraction->lc_ms_acetylcoa sirius_red Sirius Red Assay (Collagen) cell_fixation->sirius_red data_analysis Data Analysis & Interpretation western_blot->data_analysis lc_ms_acetylcoa->data_analysis proteomics_acetylation->data_analysis sirius_red->data_analysis

Caption: General experimental workflow for studying this compound effects.

Conclusion

This compound exerts its influence on cellular processes through the dual action of its constituent components. Lysine acts as a critical signaling molecule, primarily through the activation of the mTORC1 pathway to promote protein synthesis and cell growth, while also serving as an essential substrate for the synthesis of proteins, carnitine, and collagen. Acetate provides a readily available source of acetyl-CoA, fueling cellular energy production via the citric acid cycle and serving as the acetyl donor for the post-translational modification of proteins, thereby linking cellular metabolic status to the regulation of enzyme activity. The integrated action of both components makes this compound a significant modulator of cellular metabolism and signaling. Further research is warranted to fully elucidate the synergistic effects of lysine and acetate when delivered as a single compound and to explore its therapeutic potential in various physiological and pathological conditions.

References

The Role of DL-Lysine Acetate in Enhancing Protein Structure and Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of proteins is a critical factor in the development of biopharmaceuticals, dictating their efficacy, safety, and shelf-life. Protein aggregation, denaturation, and conformational changes can lead to loss of function and immunogenic responses. Consequently, the use of excipients to stabilize protein formulations is a cornerstone of drug development. Among the various classes of stabilizers, amino acids have garnered significant attention for their ability to protect proteins from degradation. This technical guide provides an in-depth analysis of the role of DL-Lysine acetate as a potential stabilizing agent in protein formulations.

This compound is the salt formed from the racemic mixture of D- and L-lysine and acetic acid. While L-lysine is an essential amino acid involved in numerous biological processes, its utility as an excipient, often in salt form, is of increasing interest. The acetate counter-ion can also contribute to the overall effect on protein stability. This document will explore the mechanisms by which this compound may influence protein structure and stability, summarize the available (though limited) quantitative data, provide detailed experimental protocols for assessing its effects, and present visual representations of relevant pathways and workflows.

It is important to note that while the stabilizing effects of amino acids like L-lysine and arginine are relatively well-documented, specific quantitative data for this compound remains scarce in publicly available literature. Therefore, this guide will draw upon the established principles of protein stabilization by amino acids to infer the likely mechanisms of action of this compound.

Mechanisms of Protein Stabilization by this compound

The stabilizing effects of this compound on protein structure can be attributed to a combination of factors, including preferential exclusion, direct interactions with the protein surface, and the influence of its constituent ions.

1. Preferential Exclusion:

Like many stabilizing cosolvents, lysine is preferentially excluded from the protein surface. This phenomenon leads to an increase in the surface tension of the surrounding water, which in turn thermodynamically disfavors the exposure of hydrophobic residues that occurs during protein unfolding. This "preferential hydration" of the protein forces it to maintain a more compact, native conformation.

2. Direct Interactions:

The lysine component of this compound possesses a positively charged ε-amino group at physiological pH. This allows for several types of direct interactions with the protein surface:

  • Electrostatic Interactions: The positively charged lysine can interact favorably with negatively charged residues (e.g., aspartate, glutamate) on the protein surface, potentially neutralizing repulsive forces and stabilizing the native structure.

  • Hydrogen Bonding: The amino and carboxyl groups of lysine, as well as the acetate ion, can participate in hydrogen bonding with polar residues on the protein surface, further contributing to conformational stability.

  • Inhibition of Aggregation: Lysine has been shown to inhibit the aggregation of some proteins.[1] This may be due to its ability to interfere with the protein-protein interactions that lead to the formation of aggregates, possibly by binding to aggregation-prone regions.[2]

3. Role of the Acetate Counter-ion:

The acetate ion can also influence protein stability. It can act as a weak chaotrope or kosmotrope depending on the specific protein and solution conditions. Furthermore, acetate buffers are commonly used in protein formulations, and their presence can impact the overall electrostatic environment and pH, which are critical determinants of protein stability.

4. Modulation of the Solvation Shell:

The presence of this compound in solution alters the structure and properties of the water surrounding the protein. This modulation of the solvation shell can influence the energetics of protein folding and unfolding, often favoring the more compact native state.

Quantitative Data on Protein Stability

As previously mentioned, specific quantitative data on the effects of this compound on protein stability is limited. However, studies on L-lysine and other basic amino acids provide valuable insights. The following table summarizes representative data on the effects of L-lysine on protein solubility and aggregation.

ProteinL-Lysine ConcentrationObserved EffectQuantitative MeasurementReference
Coconut ProteinNot specifiedIncreased solubility, Reduced turbiditySolubility increased from 63.1% to 95.4% at 25°C; Turbidity decreased from 0.57 to 0.44 at 25°C[1]
MyosinNot specifiedInhibition of aggregationData not quantified in the abstract[3]

It is important to note that the effect of any excipient on protein stability is highly dependent on the specific protein, the formulation pH, ionic strength, and the concentration of the excipient itself.

Signaling Pathways and Logical Relationships

While this compound is primarily considered as an excipient for in vitro protein stabilization, its constituent components, lysine and acetate, are involved in numerous cellular signaling pathways. Exogenous administration of this compound could, in a cellular context, influence these pathways.

Lysine Acetylation and Deacetylation:

Lysine acetylation is a crucial post-translational modification that regulates a wide array of cellular processes, including gene expression, metabolism, and cell signaling.[4][5] The addition of an acetyl group to a lysine residue neutralizes its positive charge, which can alter protein conformation, protein-protein interactions, and enzymatic activity. The levels of lysine acetylation are dynamically controlled by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs).

Figure 1: Simplified diagram of the potential influence of exogenous this compound on the lysine acetylation cycle.

An increase in intracellular acetate concentration from this compound could potentially lead to an increase in the pool of acetyl-CoA, the substrate for KATs, thereby influencing the acetylation status of various proteins.

Experimental Protocols

To rigorously evaluate the effect of this compound on a specific protein, a combination of biophysical techniques should be employed. The following are detailed protocols for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine the thermal stability of a protein by measuring the change in heat capacity as a function of temperature. The midpoint of the thermal transition (Tm) is a direct measure of protein stability.

Objective: To determine the effect of this compound on the thermal stability (Tm) of a target protein.

Materials:

  • Purified target protein (e.g., >95% purity) at a known concentration (typically 0.5-2 mg/mL).

  • This compound solutions of varying concentrations (e.g., 10 mM, 50 mM, 100 mM, 200 mM).

  • Dialysis buffer (e.g., 20 mM phosphate buffer, pH 7.4).

  • Differential Scanning Calorimeter.

Methodology:

  • Sample Preparation:

    • Dialyze the purified protein against the chosen buffer to ensure a consistent buffer background.

    • Prepare a series of protein samples containing different concentrations of this compound by adding stock solutions of this compound to the protein solution. Ensure the final protein concentration is the same in all samples.

    • Prepare a corresponding set of reference solutions containing the same concentrations of this compound in the dialysis buffer without the protein.

  • DSC Measurement:

    • Load the protein sample into the sample cell and the corresponding reference solution into the reference cell of the calorimeter.

    • Set the experimental parameters:

      • Temperature range: e.g., 20°C to 100°C.

      • Scan rate: e.g., 60°C/hour.

      • Pre-scan thermostatting: e.g., 15 minutes at the starting temperature.

    • Perform the scan and record the differential power versus temperature.

    • After the scan, cool the sample and perform a second scan to assess the reversibility of the unfolding transition.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the protein scan to obtain the excess heat capacity curve.

    • Fit the data to a suitable model (e.g., two-state or non-two-state) to determine the melting temperature (Tm), the calorimetric enthalpy of unfolding (ΔHcal), and the change in heat capacity upon unfolding (ΔCp).

    • Compare the Tm values of the protein in the presence and absence of this compound to quantify its stabilizing or destabilizing effect.

DSC_Workflow cluster_0 Sample Preparation cluster_1 DSC Measurement cluster_2 Data Analysis P1 Dialyze Protein P2 Prepare Protein Samples with varying [this compound] P1->P2 M1 Load Sample and Reference P2->M1 P3 Prepare Reference Solutions P3->M1 M2 Set Experimental Parameters (Temp. Range, Scan Rate) M1->M2 M3 Perform Thermal Scan M2->M3 A1 Baseline Subtraction M3->A1 A2 Fit Data to Model A1->A2 A3 Determine Tm, ΔH, ΔCp A2->A3 A4 Compare Stability A3->A4

Figure 2: Experimental workflow for Differential Scanning Calorimetry (DSC).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary and tertiary structure of proteins. Changes in the CD spectrum upon addition of this compound can indicate conformational changes.

Objective: To determine if this compound induces changes in the secondary and/or tertiary structure of the target protein.

Materials:

  • Purified target protein at a known concentration (typically 0.1-0.5 mg/mL for far-UV CD and 1-2 mg/mL for near-UV CD).

  • This compound solutions.

  • Buffer that is transparent in the desired UV range (e.g., phosphate buffer).

  • CD Spectropolarimeter.

  • Quartz cuvettes with appropriate path lengths (e.g., 0.1 cm for far-UV, 1 cm for near-UV).

Methodology:

  • Sample Preparation:

    • Prepare protein samples with and without this compound in the appropriate buffer.

    • Prepare a buffer blank containing the same concentration of this compound as the sample.

  • CD Measurement:

    • Far-UV CD (Secondary Structure):

      • Set the wavelength range (e.g., 190-260 nm).

      • Record the spectrum of the buffer blank and subtract it from the protein sample spectrum.

      • Average multiple scans to improve the signal-to-noise ratio.

    • Near-UV CD (Tertiary Structure):

      • Set the wavelength range (e.g., 250-320 nm).

      • Follow the same procedure for blank subtraction and signal averaging.

  • Data Analysis:

    • Convert the raw CD signal (in millidegrees) to mean residue ellipticity ([θ]).

    • Compare the spectra of the protein with and without this compound. Significant changes in the far-UV spectrum indicate alterations in secondary structure, while changes in the near-UV spectrum suggest changes in the environment of aromatic residues and thus tertiary structure.

    • Deconvolution algorithms can be used to estimate the percentage of different secondary structure elements from the far-UV CD spectrum.

CD_Workflow cluster_0 Sample Preparation cluster_1 CD Measurement cluster_2 Data Analysis P1 Prepare Protein Samples (with/without this compound) M2 Record Spectra P1->M2 P2 Prepare Buffer Blanks M3 Blank Subtraction P2->M3 M1 Set Wavelength Range (Far-UV or Near-UV) M1->M2 M2->M3 A1 Convert to Mean Residue Ellipticity M3->A1 A2 Compare Spectra A1->A2 A3 Estimate Secondary Structure A2->A3

Figure 3: Experimental workflow for Circular Dichroism (CD) Spectroscopy.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Objective: To characterize the binding interaction between this compound and the target protein.

Materials:

  • Purified target protein (typically in the micromolar concentration range).

  • This compound solution (typically in the millimolar concentration range).

  • Dialysis buffer.

  • Isothermal Titration Calorimeter.

Methodology:

  • Sample Preparation:

    • Dialyze the protein and prepare the this compound solution in the same buffer to minimize heats of dilution.

    • Degas both the protein solution and the ligand solution.

  • ITC Measurement:

    • Load the protein solution into the sample cell and the this compound solution into the injection syringe.

    • Set the experimental parameters:

      • Temperature.

      • Injection volume and spacing.

      • Stirring speed.

    • Perform a series of injections of the ligand into the protein solution and measure the heat change after each injection.

    • Perform a control experiment by injecting the ligand into the buffer to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Integrate the heat change for each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy of binding (ΔS) from the determined parameters.

ITC_Workflow cluster_0 Sample Preparation cluster_1 ITC Measurement cluster_2 Data Analysis P1 Dialyze Protein and Prepare Ligand P2 Degas Solutions P1->P2 M1 Load Protein and Ligand P2->M1 M2 Set Experimental Parameters M1->M2 M3 Perform Titration M2->M3 A1 Subtract Heat of Dilution M3->A1 A2 Generate Binding Isotherm A1->A2 A3 Fit to Binding Model A2->A3 A4 Determine Kd, n, ΔH, ΔS A3->A4

Figure 4: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Conclusion

This compound holds promise as a stabilizing excipient for protein formulations, leveraging the known protein-stabilizing properties of lysine and the potential contributions of the acetate counter-ion. The proposed mechanisms of stabilization include preferential exclusion, direct electrostatic and hydrogen bonding interactions, and modulation of the protein's solvation shell. While direct quantitative data for this compound is currently limited, the principles derived from studies on L-lysine and other basic amino acids provide a strong rationale for its potential utility.

For drug development professionals, the systematic evaluation of this compound as a potential stabilizer for a given therapeutic protein is warranted. The experimental protocols detailed in this guide provide a robust framework for such an evaluation, enabling the determination of its specific effects on protein structure, stability, and aggregation. As the demand for stable and effective biopharmaceuticals continues to grow, a deeper understanding of the role of excipients like this compound will be crucial for the successful development of next-generation protein therapeutics. Further research is encouraged to generate specific quantitative data on the effects of this compound on a variety of protein systems to fully elucidate its potential as a valuable tool in protein formulation.

References

DL-Lysine Acetate as a Precursor in Biosynthetic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Lysine acetate, a salt of the racemic mixture of the essential amino acid lysine, serves as a highly soluble and bioavailable source of lysine for various biotechnological applications. While L-lysine is the biologically active enantiomer for protein synthesis, the presence of the D-isomer in DL-lysine presents unique metabolic considerations. This technical guide provides an in-depth exploration of the role of this compound as a precursor in microbial biosynthetic pathways, with a particular focus on its application in the production of secondary metabolites like β-lactam antibiotics. We will delve into the metabolic fate of both D- and L-lysine, the enzymatic machinery involved in their interconversion, and provide detailed experimental protocols for researchers in the field.

Upon administration into a fermentation medium, this compound dissociates into L-lysine, D-lysine, and acetate ions. The acetate can be converted to acetyl-CoA and enter the citric acid cycle for energy production. The lysine isomers, however, follow distinct metabolic routes that are critical for their role as biosynthetic precursors.

Metabolic Fate and Enzymatic Conversion of DL-Lysine

The utility of DL-lysine as a precursor is largely dependent on the enzymatic capabilities of the production organism. While L-lysine is directly incorporated into primary and secondary metabolic pathways, D-lysine must typically be converted to its L-enantiomer to be utilized in pathways that are stereospecific for L-lysine.

Lysine Racemase: The Key to Utilizing D-Lysine

The enzyme responsible for the interconversion of D- and L-lysine is lysine racemase (EC 5.1.1.5). This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the reversible reaction:

L-lysine ⇌ D-lysine

The presence of lysine racemase activity in a microorganism is a critical factor for the efficient use of DL-lysine as a precursor, as it allows for the conversion of the biologically less active D-isomer into the readily metabolized L-isomer. Several bacteria, including species of Pseudomonas and Proteus, have been shown to possess lysine racemase.[1][2][3] The suggested presence of a lysine racemase in Streptomyces clavuligerus is inferred from its ability to utilize D-lysine to enhance antibiotic production.[4]

Catabolic Pathways

In some microorganisms, such as Pseudomonas putida, D-lysine can also be catabolized. This process involves enzymes like D-lysine dehydrogenase, which converts D-lysine into Δ1-piperideine-2-carboxylate, a key intermediate in the lysine degradation pathway.[1]

DL_Lysine_Metabolism DL_Lysine_Acetate This compound L_Lysine L-Lysine DL_Lysine_Acetate->L_Lysine Dissociation D_Lysine D-Lysine DL_Lysine_Acetate->D_Lysine Dissociation Acetate Acetate DL_Lysine_Acetate->Acetate Dissociation L_Lysine->D_Lysine Interconversion Biosynthetic_Pathways Biosynthetic Pathways (e.g., β-Lactams) L_Lysine->Biosynthetic_Pathways Precursor Lysine_Racemase Lysine Racemase (EC 5.1.1.5) Catabolism D-Lysine Catabolism D_Lysine->Catabolism Degradation Acetyl_CoA Acetyl-CoA Acetate->Acetyl_CoA TCA_Cycle Citric Acid (TCA) Cycle Acetyl_CoA->TCA_Cycle Energy Production

Metabolic fate of this compound in microorganisms.

Application in β-Lactam Antibiotic Biosynthesis

A significant application of lysine as a precursor is in the biosynthesis of β-lactam antibiotics, such as penicillins and cephalosporins, by filamentous fungi and some bacteria like Streptomyces clavuligerus.[4][5] In these organisms, the lysine biosynthetic pathway provides the key precursor, L-α-aminoadipic acid (L-α-AAA).

The pathway begins with acetyl-CoA and α-ketoglutarate and proceeds through several intermediates to produce L-lysine. L-α-AAA is a crucial branch-point intermediate. It can either continue down the pathway to form L-lysine or be shunted into the β-lactam biosynthesis pathway. In the first step of β-lactam synthesis, L-α-AAA is condensed with L-cysteine and L-valine by the enzyme ACV synthetase.[6]

Supplementing the fermentation medium with an exogenous source of lysine, such as this compound, can increase the intracellular pool of L-α-AAA, thereby enhancing the yield of the desired antibiotic. Studies have shown that very high concentrations of exogenous lysine can lead to a significant increase in β-lactam production in S. clavuligerus.[4]

Beta_Lactam_Pathway cluster_lysine_pathway Lysine Biosynthesis Pathway cluster_exogenous Exogenous Precursor cluster_beta_lactam_pathway β-Lactam Biosynthesis Pathway Acetyl_CoA Acetyl-CoA + α-Ketoglutarate Homocitrate Homocitrate Acetyl_CoA->Homocitrate AAA L-α-Aminoadipic Acid (L-α-AAA) Homocitrate->AAA ... AAS α-Aminoadipate semialdehyde AAA->AAS ACV_Synthase ACV Synthetase AAA->ACV_Synthase Saccharopine Saccharopine AAS->Saccharopine L_Lysine_Endo L-Lysine Saccharopine->L_Lysine_Endo DL_Lysine_Exo This compound DL_Lysine_Exo->AAA Increases pool of L-α-AAA ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) ACV_Synthase->ACV IPN Isopenicillin N ACV->IPN IPN Synthase Antibiotics Penicillins & Cephalosporins IPN->Antibiotics ...

Role of Lysine pathway in β-Lactam antibiotic synthesis.

Data Presentation: Quantitative Analysis

The following tables summarize quantitative data from studies on lysine conversion and its effect on product yield.

Table 1: Enhancement of β-Lactam Production by Exogenous Lysine in S. clavuligerus

Precursor AddedConcentration (mM)Improvement in Antibiotic Production (%)Reference
L-Lysine10-2050-100[4]
L-Lysine100~500[4]
DL-Lysine100Enhancement observed[4]
D-Lysine100Enhancement observed (less potent than L- or DL-lysine)[4]

Table 2: Enzymatic Production of D-Lysine from L-Lysine

Initial L-Lysine (mmol/L)Final D-Lysine (mmol/L)Yield (%)Enantiomeric Excess (ee)Reference
1710750.748.8≥ 99%[7]

Table 3: L-Lysine Fermentation Yields

OrganismBioreactor ConditionsFinal L-Lysine Titer (g/L)Glucose to Lysine Conversion (%)Reference
Corynebacterium glutamicumOxygen-enhanced bioreactor185.374.57[8]
Corynebacterium glutamicumOxygen-enhanced bioreactor + n-dodecane208.36Increased by 8.73% (relative to no vector)[8]

Experimental Protocols

Protocol 1: Batch Fermentation for L-Lysine Production

This protocol is adapted from a general procedure for L-lysine fermentation using Corynebacterium glutamicum.[8][9]

1. Strain and Culture Media:

  • Strain: A high-yield mutant strain of Corynebacterium glutamicum.

  • Seed Medium (per liter): 15 g maize pulp, 5 g yeast powder, 7 g peptone, 4 g KH₂PO₄, 15 g (NH₄)₂SO₄, 1.5 g MgSO₄.

  • Fermentation Medium (per liter): 100-150 g glucose (or other carbon source like molasses), 20 g corn steep liquor, 30 g (NH₄)₂SO₄, 2 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, 20 mg FeSO₄·7H₂O, 20 mg MnSO₄·H₂O, and biotin as required by the specific strain. This compound can be added as a precursor or supplement at desired concentrations.

2. Inoculum Preparation:

  • Inoculate a loopful of the strain from an agar slant into a flask containing 50 mL of seed medium.

  • Incubate at 30-34°C on a rotary shaker (200-220 rpm) for 24 hours.

  • Use this seed culture to inoculate the main fermenter (typically 5-10% v/v).

3. Fermentation Conditions:

  • Bioreactor: A 5L stirred-tank bioreactor with automated controls.

  • Temperature: Maintain at 34-37°C.

  • pH: Control at approximately 7.0 by the automated addition of aqueous ammonia, which also serves as a nitrogen source.

  • Aeration & Agitation: Maintain dissolved oxygen (DO) levels above 20% saturation through controlled agitation (e.g., 400-800 rpm) and aeration (e.g., 1-1.5 vvm).

  • Duration: Typically 48-72 hours.

4. Monitoring and Sampling:

  • Periodically draw samples to measure cell density (OD₆₀₀), substrate consumption (e.g., glucose), and lysine concentration using HPLC.

Fermentation_Workflow Strain Stock Culture (C. glutamicum) Seed_Culture Seed Culture (Flask, 24h, 30-34°C) Strain->Seed_Culture Fermenter Bioreactor Inoculation (5-10% v/v) Seed_Culture->Fermenter Fermentation Batch Fermentation (48-72h, 34-37°C, pH 7.0) Fermenter->Fermentation Sampling Periodic Sampling Fermentation->Sampling Harvest Harvest & Downstream Processing Fermentation->Harvest Analysis Analysis: - Cell Density (OD600) - Substrate (Glucose) - Product (Lysine by HPLC) Sampling->Analysis

Workflow for a batch fermentation experiment.

Protocol 2: Quantification of D/L-Lysine by HPLC

This protocol provides a general method for the separation and quantification of lysine enantiomers in a fermentation broth. It is based on pre-column derivatization followed by reverse-phase HPLC.[7][10]

1. Sample Preparation:

  • Centrifuge the fermentation broth sample (e.g., 10,000 x g for 10 min) to pellet cells and debris.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • If necessary, perform a protein precipitation step by adding 3-4 volumes of ice-cold methanol or acetonitrile, incubating on ice for 30 minutes, and centrifuging again.[11]

  • Dilute the clarified sample with an appropriate buffer (e.g., 0.1 M borate buffer, pH 9.0) to bring the lysine concentration within the calibration range.

2. Derivatization:

  • A chiral derivatizing agent is required to separate the enantiomers. Alternatively, a chiral column can be used. For this example, we'll use a common achiral derivatizing agent with a standard C18 column.

  • Derivatizing agent: o-Phthalaldehyde (OPA) with a thiol (e.g., N-acetyl-L-cysteine) is commonly used for primary amines.

  • In an autosampler vial, mix the diluted sample, OPA reagent, and thiol reagent according to a validated derivatization program (e.g., Agilent's protocol). The reaction is typically rapid (1-2 minutes).

3. HPLC Conditions:

  • Column: A reverse-phase C18 column (e.g., Agilent ZORBAX Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.02 M Sodium Acetate, 0.02% Triethylamine, pH 4.5.[10]

  • Mobile Phase B: 0.1 M Sodium Acetate (pH 4.5) and Methanol (10:90 v/v).[10]

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detector: Fluorescence Detector (e.g., Excitation: 338 nm, Emission: 390 nm).

  • Injection Volume: 10-20 µL.

  • Gradient: A suitable gradient must be developed to separate L-lysine, D-lysine (if a chiral method is used), and other amino acids. A typical run might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.

4. Quantification:

  • Prepare a calibration curve using standards of known concentrations of L-lysine and D-lysine, subjected to the same derivatization procedure.

  • Integrate the peak areas of the analytes in the samples and calculate the concentrations based on the linear regression of the calibration curve.

Conclusion

This compound is a valuable precursor for microbial biosynthetic pathways, particularly when the production organism possesses a lysine racemase to convert the D-isomer to the usable L-form. Its high solubility and the dual contribution of lysine and acetate to cellular metabolism make it an attractive option for enhancing the production of secondary metabolites like β-lactam antibiotics. The successful application of this compound requires a thorough understanding of the specific metabolic capabilities of the microbial strain and optimization of fermentation conditions. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore and harness the potential of this compound in their biosynthetic processes.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of DL-Lysine Acetate for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the essential physical and chemical properties of DL-Lysine acetate, a compound of significant interest in various research and development fields. This document offers a compilation of key data, detailed experimental protocols, and visualizations of relevant biological pathways to support its application in scientific endeavors.

Core Physical and Chemical Properties

This compound is the salt formed from the racemic mixture of D- and L-lysine and acetic acid. Its properties are crucial for its handling, formulation, and application in experimental settings.

General Properties
PropertyValueSource(s)
Chemical Formula C₈H₁₈N₂O₄
Molecular Weight 206.24 g/mol
Appearance White to off-white crystalline powder[1][2]
Odor Odorless[2]
Taste Slightly acidic[1]
Tabulated Quantitative Data

The following table summarizes the key quantitative physical and chemical properties of this compound.

PropertyValueNotesSource(s)
Melting Point 170 °C (decomposes)The melting point of amino acids and their salts can vary significantly due to decomposition upon heating. The reported value for DL-Lysine is with decomposition. Other sources report a range of 255–260 °C for L-Lysine acetate, also with decomposition. This variability is influenced by the heating rate and isomeric purity.[2]
Solubility in Water >100 g/100 mL at 20°CL-Lysine acetate is freely soluble in water.[3]
Solubility in Ethanol Practically insoluble[1]
pKa (at 25°C) pK₁ (α-carboxyl): ~2.2pK₂ (α-amino): ~9.0pK₃ (ε-amino): ~10.5These values are for the ionizable groups of the lysine moiety.

Experimental Protocols

Detailed methodologies for determining key physical and chemical properties of this compound are provided below. These protocols are based on established pharmacopeial methods and standard laboratory practices.

Determination of Melting Range (Adapted from USP <741>)

This protocol outlines the determination of the melting range of this compound using the capillary method.

Apparatus:

  • Melting point apparatus (Apparatus I as per USP <741>, e.g., a glass container for a transparent fluid bath with a stirring device and a controlled heat source, or a suitable automated instrument).

  • Capillary tubes (approximately 10 cm long, 0.8 to 1.2 mm internal diameter, with walls 0.2 to 0.3 mm thick).

  • Calibrated thermometer or temperature sensor.

Procedure:

  • Sample Preparation: Ensure the this compound sample is a dry, fine powder. If necessary, gently pulverize the crystals.

  • Capillary Loading: Charge the capillary tube by pressing the open end into the powder until a column of 2.5–3.5 mm is obtained. Pack the powder tightly by tapping the bottom of the tube on a hard surface.

  • Apparatus Setup: Place the charged capillary into the melting point apparatus.

  • Heating: Heat the apparatus at a rate of approximately 1-2°C per minute.

  • Observation: Observe the sample through the magnifying lens. The melting range is the temperature interval between the point at which the substance begins to collapse or form a liquid phase and the point at which it is completely melted. Due to the tendency of amino acid salts to decompose, discoloration may be observed.

  • Recording: Record the start and end temperatures of the melting range. For substances that decompose, the temperature at which decomposition is evident should be noted.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constants (pKa) of this compound through potentiometric titration.

Apparatus and Reagents:

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4.0, 7.0, and 10.0).

  • Magnetic stirrer and stir bar.

  • Burette (50 mL).

  • Beaker (100 mL).

  • This compound solution (e.g., 0.1 M in deionized water).

  • Standardized hydrochloric acid (HCl) solution (0.1 M).

  • Standardized sodium hydroxide (NaOH) solution (0.1 M).

Procedure:

  • Initial pH Measurement: Pipette a known volume (e.g., 20 mL) of the this compound solution into the beaker with a stir bar. Measure and record the initial pH.

  • Acidic Titration: Fill the burette with the standardized 0.1 M HCl solution. Add the HCl in small increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH value and the total volume of HCl added. Continue the titration until the pH drops to approximately 1.5.

  • Basic Titration: In a separate experiment, take the same initial volume of the this compound solution. Fill a clean burette with the standardized 0.1 M NaOH solution. Add the NaOH in small increments, recording the pH and total volume after each addition, until the pH reaches approximately 12.5.

  • Data Analysis:

    • Plot a titration curve of pH (y-axis) versus the volume of titrant added (x-axis).

    • The pKa values correspond to the pH at the midpoints of the buffer regions (the flattest parts of the curve). For lysine, three pKa values will be observed, corresponding to the carboxyl group, the α-amino group, and the ε-amino group.

    • Alternatively, the pKa values can be determined from the first derivative of the titration curve, where the equivalence points are the peaks, and the pKa values are at half the volume between the equivalence points.

Signaling Pathways and Workflows

This compound, as a source of lysine, plays a crucial role in several key cellular processes. The following diagrams, created using the DOT language, visualize these pathways and workflows.

Saccharopine_Pathway Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-ketoglutarate reductase alpha_KG α-Ketoglutarate alpha_KG->Saccharopine AASA α-Aminoadipate-δ-semialdehyde Saccharopine->AASA Saccharopine dehydrogenase Glutamate Glutamate Saccharopine->Glutamate alpha_AA α-Aminoadipic acid AASA->alpha_AA Aminoadipate-semialdehyde dehydrogenase

Caption: The Saccharopine Pathway of Lysine Catabolism.

mTOR_Signaling Lysine Extracellular This compound Transporter Amino Acid Transporters Lysine->Transporter Intracellular_Lysine Intracellular Lysine Transporter->Intracellular_Lysine Ragulator Ragulator Complex Intracellular_Lysine->Ragulator Activates Rag_GTPases Rag GTPases Ragulator->Rag_GTPases Activates mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits to Lysosome & Activates Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream Phosphorylates Cell_Growth Cell Growth & Proliferation Downstream->Cell_Growth Promotes

Caption: Role of Lysine in mTORC1 Signaling Activation.

Lysine_Acetylation_Workflow cluster_acetylation Acetylation cluster_deacetylation Deacetylation Protein_Lys Protein with Lysine Residue Acetylated_Protein Acetylated Protein Protein_Lys->Acetylated_Protein Acetylation Acetyl_CoA Acetyl-CoA KAT Lysine Acetyltransferase (KAT) Acetyl_CoA->KAT KAT->Protein_Lys KAT->Acetylated_Protein CoA Coenzyme A KAT->CoA releases Acetylated_Protein->Protein_Lys Deacetylation Acetate Acetate Acetylated_Protein->Acetate KDAC Lysine Deacetylase (KDAC) KDAC->Acetylated_Protein

Caption: General Workflow of Protein Lysine Acetylation and Deacetylation.

References

An In-depth Technical Guide to the Fundamental Biochemical Differences Between DL-Lysine Acetate and L-Lysine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the core biochemical distinctions between DL-Lysine acetate and L-Lysine. It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who require a deep understanding of these compounds for their work in areas such as animal nutrition, pharmaceutical formulation, and metabolic research. This document delves into the structural differences, metabolic fates, physiological activities, and potential toxicities of both forms of lysine, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Introduction: Chirality and its Biochemical Significance

Lysine, an essential amino acid, is a fundamental building block for protein synthesis and plays a crucial role in numerous physiological processes.[1] It exists as two stereoisomers, or enantiomers: L-lysine and D-lysine. These molecules are non-superimposable mirror images of each other. While chemically identical in terms of atomic composition, their spatial arrangement dictates their biological activity.[2]

  • L-Lysine: This is the naturally occurring and biologically active form of lysine.[2] It is the exclusive enantiomer incorporated into proteins during translation and is vital for growth, tissue repair, calcium absorption, and the synthesis of carnitine, enzymes, and hormones.[3][4]

  • D-Lysine: This enantiomer is not typically used in protein synthesis in higher organisms and is considered biologically inactive in this context.[2][5] It is found in some bacterial cell walls and can be metabolized through distinct pathways.[6]

  • This compound: This is a racemic mixture, containing equal amounts of both L-lysine and D-lysine, with acetate as the counter-ion. Its properties are a composite of its two constituent enantiomers.

This guide will explore the profound biochemical and physiological consequences stemming from this fundamental structural difference.

Comparative Quantitative Data

The following tables summarize key quantitative parameters for L-Lysine and this compound, providing a basis for comparison in research and development applications.

ParameterL-LysineThis compoundNotes
Oral LD50 (Rat) > 2,000 mg/kg bw (for L-Lysine derivatives)[7]11,400 mg/kg[8][9]The LD50 for L-lysine derivatives is generally high, indicating low acute toxicity. This compound also exhibits low acute toxicity.
Bioavailability High (e.g., 94% from cooked sorghum)[10]The L-lysine component is highly bioavailable; the D-lysine component is not utilized for protein synthesis and its bioavailability for other metabolic processes may vary.Bioavailability of L-lysine can be influenced by the food matrix and processing. The overall "lysine bioavailability" for protein synthesis from this compound is effectively 50% of the total lysine content.
Efficacy for Growth (Animal Nutrition) HighLower than an equimolar amount of L-lysineStudies in poultry and swine consistently show that L-lysine is the effective form for promoting growth and feed efficiency.[6][11][12] The D-isomer in DL-lysine does not contribute to protein accretion.[13]

Table 1: Comparative Toxicity and Efficacy of L-Lysine and this compound

Metabolic Pathways: Divergent Fates of L- and D-Isomers

The metabolic routes of L-lysine and D-lysine are fundamentally different, leading to distinct physiological outcomes.

L-Lysine Metabolism

L-lysine absorbed from the diet or from the breakdown of proteins enters the free amino acid pool. Its primary metabolic fates are:

  • Protein Synthesis: As a proteinogenic amino acid, L-lysine is incorporated into polypeptides in all tissues, a process essential for growth and maintenance.[14]

  • Carnitine Synthesis: L-lysine is a precursor for the synthesis of carnitine, which is crucial for the transport of fatty acids into the mitochondria for beta-oxidation.[3]

  • Collagen Cross-linking: L-lysine residues in collagen are post-translationally modified to form cross-links that provide structural integrity to connective tissues.[3]

  • Catabolism: Excess L-lysine is catabolized primarily in the liver via two main pathways that converge:

    • Saccharopine Pathway: This is the major catabolic route in mammals. L-lysine is condensed with α-ketoglutarate to form saccharopine, which is then converted to α-aminoadipate-semialdehyde and ultimately to acetyl-CoA, which can enter the citric acid cycle.[15]

    • Pipecolate Pathway: This pathway is more prominent in the brain. L-lysine is converted to pipecolic acid, which is then metabolized to α-aminoadipate-semialdehyde.[15]

D-Lysine Metabolism

D-lysine is not a substrate for the enzymes of the L-lysine metabolic pathways. Instead, it is primarily metabolized by D-amino acid oxidase (DAAO) , a peroxisomal flavoenzyme.[6]

The catabolism of D-lysine proceeds as follows:

  • Oxidative Deamination: D-amino acid oxidase converts D-lysine to α-keto-ε-aminocaproate.

  • Cyclization: α-keto-ε-aminocaproate spontaneously cyclizes to form Δ¹-piperideine-2-carboxylate.

  • Reduction: Δ¹-piperideine-2-carboxylate is then reduced to L-pipecolate.

From this point, the metabolic pathway can merge with the L-lysine catabolic pathway.

Signaling Pathways

L-lysine not only serves as a building block but also acts as a signaling molecule, influencing key cellular processes. The role of D-lysine in cellular signaling in mammals is not well-established and is likely minimal due to its rapid catabolism and non-incorporation into proteins.

mTORC1 Signaling Pathway

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. L-lysine, along with other essential amino acids, activates the mTORC1 signaling pathway.[16][17] This activation is crucial for promoting protein synthesis and inhibiting autophagy.

mTORC1_Signaling L_Lysine L-Lysine Amino_Acid_Transporters Amino Acid Transporters L_Lysine->Amino_Acid_Transporters Uptake mTORC1 mTORC1 Amino_Acid_Transporters->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylates & Activates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Phosphorylates & Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes _4E_BP1->Protein_Synthesis Inhibits

Caption: L-Lysine activates the mTORC1 signaling pathway, promoting protein synthesis and inhibiting autophagy.

Histone Acetylation

L-lysine residues within histone proteins are subject to post-translational modifications, including acetylation. Histone acetyltransferases (HATs) transfer an acetyl group from acetyl-CoA to the ε-amino group of lysine.[14] This modification neutralizes the positive charge of the lysine side chain, weakening the interaction between the histone tail and the negatively charged DNA backbone. This leads to a more relaxed chromatin structure (euchromatin), which is generally associated with increased gene transcription.[18]

Histone_Acetylation L_Lysine_Residue L-Lysine Residue (in Histone Tail) Positively Charged Acetylated_Lysine Acetylated Lysine Residue Neutral Charge L_Lysine_Residue->Acetylated_Lysine HAT Histone Acetyltransferase (HAT) HAT->L_Lysine_Residue Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT Chromatin Condensed Chromatin (Heterochromatin) Relaxed_Chromatin Relaxed Chromatin (Euchromatin) Chromatin->Relaxed_Chromatin Relaxation Gene_Transcription Gene Transcription Relaxed_Chromatin->Gene_Transcription Facilitates

Caption: Histone acetylation of L-lysine residues leads to chromatin relaxation and increased gene transcription.

Experimental Protocols

This section details methodologies for key experiments used to differentiate and characterize L-lysine and DL-lysine.

Chiral Separation and Quantification of Lysine Enantiomers by HPLC

Objective: To separate and quantify L-lysine and D-lysine in a sample.

Methodology: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common method.

  • Sample Preparation:

    • For biological fluids (plasma, urine), deproteinize the sample by adding a precipitating agent (e.g., sulfosalicylic acid), followed by centrifugation.

    • For feed or tissue samples, perform acid hydrolysis to release free amino acids.

    • Derivatize the amino acids with a fluorescent tag (e.g., 9-fluorenylmethyl chloroformate, FMOC-Cl) to enhance detection.

  • HPLC System:

    • Column: A chiral column, such as one with a teicoplanin-based chiral selector (e.g., Astec CHIROBIOTIC T), is used to resolve the enantiomers.[7] Alternatively, a dual-column system with an achiral column followed by a chiral column can be employed for complex matrices.[19]

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). The exact composition and gradient are optimized for the specific column and analytes.

    • Detector: A fluorescence detector is used for derivatized amino acids, or a mass spectrometer (LC-MS) for underivatized amino acids, providing high sensitivity and specificity.

  • Quantification:

    • Run standards of known concentrations of L-lysine and D-lysine to determine their retention times and generate calibration curves.

    • Inject the prepared sample and identify the peaks corresponding to L-lysine and D-lysine based on their retention times.

    • Quantify the amount of each enantiomer by comparing the peak areas to the calibration curves.

HPLC_Workflow Sample Sample (e.g., this compound) Deproteinization Deproteinization/ Hydrolysis Sample->Deproteinization Derivatization Derivatization (e.g., FMOC-Cl) Deproteinization->Derivatization HPLC Chiral HPLC Separation Derivatization->HPLC Detection Detection (Fluorescence/MS) HPLC->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for the chiral separation and quantification of lysine enantiomers using HPLC.

In Vivo Study of Lysine Metabolism using Stable Isotope Tracers

Objective: To trace the metabolic fate of L-lysine and D-lysine in a living organism.

Methodology: This involves administering isotopically labeled lysine and analyzing its incorporation into various metabolic pools.

  • Isotope Administration:

    • Synthesize or procure L-lysine and D-lysine labeled with stable isotopes (e.g., ¹³C or ¹⁵N).

    • Administer the labeled lysine to the subject (e.g., orally or via intravenous infusion).

  • Sample Collection:

    • Collect biological samples at various time points post-administration. This can include blood (for plasma amino acid analysis), expired air (for ¹³CO₂ analysis, indicating oxidation), and tissue biopsies.

  • Analysis:

    • Isolate and purify lysine and its metabolites from the collected samples.

    • Analyze the isotopic enrichment of lysine and its metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Measure the isotopic enrichment of expired CO₂ using Isotope Ratio Mass Spectrometry (IRMS).

  • Data Interpretation:

    • The appearance of the label in proteins indicates incorporation into newly synthesized proteins (for L-lysine).

    • The appearance of the label in CO₂ indicates oxidation of the amino acid.

    • The appearance of the label in specific metabolites (e.g., saccharopine, pipecolate) confirms the activity of the respective metabolic pathways.

Conclusion

The distinction between this compound and L-Lysine is not merely a matter of chemical nomenclature but represents a fundamental divergence in biochemical activity and physiological utility. While L-lysine is an indispensable component of protein synthesis and a key player in numerous metabolic and signaling pathways, the D-enantiomer present in this compound follows a separate metabolic route and does not contribute to protein accretion. For applications where the primary objective is to supplement bioavailable lysine for protein synthesis and growth, L-lysine is the unequivocally superior choice. This compound, while having low acute toxicity, provides only half the amount of biologically active lysine on a molar basis. A thorough understanding of these differences, as detailed in this guide, is paramount for the rational design of nutritional supplements, therapeutic agents, and research protocols involving this essential amino acid.

References

Methodological & Application

Application Notes and Protocols for Using DL-Lysine Acetate in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy in quantitative proteomics.[1][2] The technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of peptides from cells grown in "light" (natural abundance) and "heavy" media, one can achieve accurate relative quantification of protein abundance.[1][2] Typically, essential amino acids like L-Arginine and L-Lysine are used for labeling.[3] Trypsin, the most common enzyme used for protein digestion in proteomics, cleaves C-terminal to lysine and arginine residues, ensuring that the vast majority of peptides are labeled.[3]

Using DL-Lysine Acetate in SILAC: A Feasibility Overview

While L-Lysine is the standard choice for SILAC experiments, this document provides guidance on the use of this compound. It is crucial to understand the biological implications of using a racemic mixture of D- and L-isomers.

  • L-Lysine: This is the biologically active enantiomer that is recognized by the cellular machinery and incorporated into proteins during synthesis.[4]

  • D-Lysine: Mammalian cells do not incorporate D-amino acids into proteins.[4][5] D-Lysine will be present in the culture medium but will not be utilized for protein synthesis. It is important to note that D-amino acids can be metabolized by cells through different pathways, and the byproducts could potentially influence cellular physiology.[5]

  • Acetate Salt: The acetate counter-ion is generally considered safe for cell culture as acetate is a common component of many cell culture media and can be metabolized by the cells.

Key Consideration: When using this compound, only the L-Lysine component (50% of the total concentration) will be available for protein synthesis. This necessitates a critical adjustment in the concentration of the amino acid added to the SILAC medium.

Quantitative Data and Considerations

When preparing SILAC media with this compound, it is imperative to calculate the concentration based on the L-Lysine content. The following table provides a comparison of commonly used lysine forms in SILAC and the required adjustment for this compound.

Amino Acid FormIsotopic LabelMolar Mass ( g/mol )Typical Concentration in SILAC Medium (mg/L)Effective L-Lysine Concentration (mg/L)Notes
L-LysineLight (¹²C₆, ¹⁴N₂)146.19146146Standard light amino acid.
¹³C₆ L-LysineHeavy152.19152152Common heavy lysine for a +6 Da shift.
¹³C₆,¹⁵N₂ L-LysineHeavy154.18154154Common heavy lysine for a +8 Da shift.
This compound Light 206.24 292 146 Must double the concentration to achieve the standard L-Lysine level.
Isotopically Labeled this compound Heavy Varies Varies Varies Concentration must be calculated based on the molar mass of the specific labeled form to provide the desired L-Lysine concentration.

Experimental Protocols

Preparation of SILAC Media with this compound

This protocol outlines the preparation of "light" and "heavy" SILAC media using this compound.

Materials:

  • Lysine- and Arginine-deficient cell culture medium (e.g., DMEM for SILAC)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Arginine (light)

  • Isotopically labeled "heavy" L-Arginine (e.g., ¹³C₆ L-Arginine)

  • This compound (light)

  • Isotopically labeled "heavy" this compound (e.g., ¹³C₆ this compound)

  • Sterile, tissue culture-grade water or PBS

  • Sterile filtration unit (0.22 µm)

Protocol:

  • Reconstitute Amino Acids: Prepare stock solutions of each amino acid in sterile water or PBS. It is recommended to prepare concentrated stocks (e.g., 100x) to minimize the volume added to the medium.

    • Crucial Step: When calculating the amount of this compound to dissolve, remember to account for the fact that only 50% is the usable L-isomer. Therefore, to achieve a final L-Lysine concentration of 146 mg/L, you will need to add 292 mg/L of this compound.

  • Prepare Light Medium:

    • To 500 mL of Lysine- and Arginine-deficient medium, add the appropriate volume of dFBS (typically 10%).

    • Add "light" L-Arginine to the desired final concentration (e.g., 84 mg/L).

    • Add "light" this compound to achieve the desired final L-Lysine concentration (e.g., 292 mg/L for a final L-Lysine concentration of 146 mg/L).

  • Prepare Heavy Medium:

    • To 500 mL of Lysine- and Arginine-deficient medium, add the appropriate volume of dFBS.

    • Add "heavy" L-Arginine to the desired final concentration.

    • Add "heavy" this compound to achieve the desired final heavy L-Lysine concentration. The exact amount will depend on the molar mass of the isotopically labeled compound.

  • Sterile Filtration: Sterile-filter the prepared media using a 0.22 µm filter unit.

  • Storage: Store the prepared SILAC media at 4°C, protected from light.

Cell Culture and Labeling
  • Cell Line Selection: This protocol is intended for cell lines that are auxotrophic for lysine and arginine.

  • Adaptation Phase:

    • Thaw and culture the cells in standard complete medium.

    • Once the cells are healthy and actively dividing, split them into two populations.

    • One population will be cultured in the "light" SILAC medium, and the other in the "heavy" SILAC medium.

    • Continuously culture the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.[1]

  • Verification of Incorporation: It is highly recommended to verify the labeling efficiency by mass spectrometry before proceeding with the main experiment. A labeling efficiency of >95% is considered optimal.

  • Experimental Phase: Once complete labeling is confirmed, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).

  • Cell Harvest and Lysis:

    • Harvest the "light" and "heavy" cell populations separately.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing:

    • Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

Protein Digestion and Mass Spectrometry
  • Protein Digestion: The mixed protein sample can be processed for mass spectrometry analysis using standard in-solution or in-gel digestion protocols with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs.

Visualizations

SILAC_Workflow_DL_Lysine cluster_media Media Preparation cluster_culture Cell Culture & Labeling cluster_experiment Experiment & Harvest cluster_analysis Analysis light_media Light SILAC Medium (Light L-Arg + Light DL-Lys Acetate) light_cells Cell Population 1 (Light Labeled) light_media->light_cells Culture for >5 doublings heavy_media Heavy SILAC Medium (Heavy L-Arg + Heavy DL-Lys Acetate) heavy_cells Cell Population 2 (Heavy Labeled) heavy_media->heavy_cells Culture for >5 doublings control Control Condition light_cells->control treatment Experimental Treatment heavy_cells->treatment mix Mix Equal Protein Amounts control->mix treatment->mix digest Protein Digestion (Trypsin) mix->digest ms LC-MS/MS Analysis digest->ms data Data Analysis (Quantification) ms->data

Caption: Workflow for SILAC using this compound.

DL_Lysine_Consideration DL_Lysine This compound (Racemic Mixture) L_Lysine L-Lysine (50%) Biologically Active DL_Lysine->L_Lysine D_Lysine D-Lysine (50%) Not Incorporated DL_Lysine->D_Lysine Protein Protein Synthesis L_Lysine->Protein Incorporated Metabolism Cellular Metabolism (Alternative Pathways) D_Lysine->Metabolism Metabolized

References

Application of DL-Lysine Acetate in Recombinant Protein Expression Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Lysine acetate, a salt of the essential amino acid L-lysine, has emerged as a valuable supplement in recombinant protein expression systems. Its application can lead to significant improvements in protein yield, solubility, and stability, addressing common challenges in biopharmaceutical production. This document provides detailed application notes and protocols for the use of this compound in various stages of recombinant protein expression and purification.

Lysine's efficacy stems from its ability to act as a chemical chaperone, preventing protein aggregation and aiding in proper folding.[[“]][2] Its positively charged side chain can interact with protein surfaces, modulating protein-protein interactions and increasing solubility.[[“]] Furthermore, in mammalian expression systems like Chinese Hamster Ovary (CHO) cells, lysine supplementation can influence post-translational modifications, such as C-terminal lysine processing, which is critical for the homogeneity of therapeutic antibodies.

These notes will provide a comprehensive guide for researchers to effectively utilize this compound to enhance the production of recombinant proteins.

Data Presentation

The following tables summarize the quantitative effects of lysine supplementation on various aspects of recombinant protein production.

Table 1: Effect of Lysine and Arginine Concentration on C-terminal Lysine Variants in mAb-producing CHO Cells

Arginine and Lysine ConcentrationC-terminal Lysine Variant Level (%)
2 mM18.7%
10 mM31.8%

Data sourced from a study on monoclonal antibody production in CHO cells.

Table 2: Illustrative Effect of Lysine on Recombinant Protein Aggregation Reduction

ProteinExpression SystemLysine Acetate ConcentrationAggregation Reduction (%)
Model Protein AE. coli0 mM (Control)0%
50 mM25%
100 mM45%
Monoclonal Antibody BCHO Cells0 mM (Control)0%
20 mM15%
50 mM30%

Table 3: Illustrative Effect of Lysine on Recombinant Protein Yield

ProteinExpression SystemLysine Acetate ConcentrationProtein Yield (mg/L)
Enzyme XE. coli0 mM (Control)500
100 mM650
200 mM750
Fusion Protein YCHO Cells (Fed-batch)0 mM (Control)1200
50 mM1500
100 mM1800

This table presents hypothetical data for illustrative purposes. The actual impact on protein yield is highly dependent on the specific protein, expression system, and culture conditions.

Signaling Pathways and Mechanisms of Action

This compound exerts its beneficial effects through various mechanisms, from influencing cellular signaling pathways to directly interacting with the protein of interest.

Inhibition of C-terminal Lysine Clipping

In the production of monoclonal antibodies in CHO cells, the C-terminal lysine residue of the heavy chain can be removed by cellular carboxypeptidases. This leads to product heterogeneity. Supplementing the culture medium with lysine can inhibit the activity of these basic carboxypeptidases, resulting in a higher proportion of antibodies with the C-terminal lysine intact.

G Lysine This compound (Supplementation) Carboxypeptidase Basic Carboxypeptidases Lysine->Carboxypeptidase Inhibits mAb_K mAb with C-terminal Lysine (mAb-K) Carboxypeptidase->mAb_K Cleaves Lysine mAb_deltaK mAb without C-terminal Lysine (mAb-ΔK) mAb_K->mAb_deltaK Heterogeneity Reduced Product Heterogeneity mAb_K->Heterogeneity Increased Proportion

Figure 1: Inhibition of C-terminal lysine clipping by lysine supplementation.

Promotion of Protein Synthesis

Lysine supplementation has been shown to stimulate protein synthesis by activating key cellular signaling pathways. In bovine mammary epithelial cells, lysine promotes the expression of the amino acid transporter ATB0,+ and activates the mTOR and JAK2-STAT5 pathways, leading to increased protein synthesis.[3] While this has not been definitively shown in common recombinant expression hosts like CHO or E. coli, it represents a potential mechanism for increased protein yield.

G Lysine This compound ATB0 ATB0,+ Transporter Expression Lysine->ATB0 Increases mTOR mTOR Pathway Lysine->mTOR Activates JAK2_STAT5 JAK2-STAT5 Pathway Lysine->JAK2_STAT5 Activates Protein_Synthesis Increased Protein Synthesis ATB0->Protein_Synthesis Enhances Amino Acid Uptake mTOR->Protein_Synthesis JAK2_STAT5->Protein_Synthesis

Figure 2: Potential signaling pathways activated by lysine to promote protein synthesis.

Prevention of Protein Aggregation

Protein aggregation is a major obstacle in recombinant protein production. This compound can mitigate this issue by acting as a stabilizing agent. The positively charged lysine molecules can interact with the surface of the protein, preventing the formation of aggregation-prone intermediates.

G Unfolded Unfolded/Misfolded Protein Intermediate Aggregation-Prone Intermediate Unfolded->Intermediate Aggregate Protein Aggregate Intermediate->Aggregate Aggregation Folded Correctly Folded Protein Intermediate->Folded Folding Lysine This compound Lysine->Intermediate Stabilizes Lysine->Aggregate Inhibits

Figure 3: Mechanism of protein aggregation inhibition by this compound.

Experimental Protocols

The following protocols provide a starting point for the application of this compound in recombinant protein expression. Optimization of concentrations and conditions for each specific protein and expression system is highly recommended.

Protocol 1: Supplementation of this compound in CHO Cell Fed-Batch Culture

This protocol describes the addition of this compound to a fed-batch culture of CHO cells for the production of a monoclonal antibody.

Materials:

  • CHO cell line expressing the recombinant protein

  • Chemically defined basal medium and feed medium

  • Sterile stock solution of this compound (e.g., 200 mM in water for injection)

  • Bioreactor with appropriate process controls

Workflow:

G cluster_0 Bioreactor Setup cluster_1 Fed-Batch Phase cluster_2 Harvest and Analysis Inoculation Inoculate Bioreactor Growth Initial Growth Phase (3-4 days) Inoculation->Growth Start_Feed Start Basal and Lysine Feed Growth->Start_Feed Monitoring Monitor Cell Density, Viability, and Metabolites Start_Feed->Monitoring Adjustment Adjust Feed Rates Monitoring->Adjustment Adjustment->Monitoring Harvest Harvest Culture Adjustment->Harvest At end of culture Purification Purify Protein Harvest->Purification Analysis Analyze Yield, Purity, and Aggregation Purification->Analysis

Figure 4: Workflow for this compound supplementation in fed-batch culture.

Procedure:

  • Bioreactor Setup: Inoculate the bioreactor with the CHO cell line at a target viable cell density in the basal medium.

  • Initial Growth Phase: Culture the cells for 3-4 days until a target cell density is reached before initiating the feeds.

  • Fed-Batch Phase:

    • Begin feeding with the concentrated feed medium and the this compound stock solution. A typical starting concentration for lysine in the feed is 20-100 mM.

    • The feeding strategy can be a constant feed rate or a dynamic feed based on nutrient consumption.

    • Monitor viable cell density, viability, glucose, lactate, and other key metabolites daily.

    • Adjust the feed rates as necessary to maintain optimal culture conditions.

  • Harvest: Harvest the cell culture fluid when the cell viability drops significantly or at the end of the planned culture duration (typically 12-18 days).

  • Downstream Processing and Analysis: Purify the recombinant protein from the harvested cell culture fluid. Analyze the final product for yield, purity, and aggregation levels.

Protocol 2: Use of this compound in E. coli Lysis and Purification Buffers

This protocol outlines the inclusion of this compound in buffers for the lysis of E. coli cells and subsequent purification of a recombinant protein.

Materials:

  • E. coli cell paste expressing the recombinant protein

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, and 50-200 mM this compound

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole, and 50-200 mM this compound

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole, and 50-200 mM this compound

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

Procedure:

  • Cell Lysis:

    • Resuspend the E. coli cell paste in ice-cold Lysis Buffer.

    • Lyse the cells using sonication or high-pressure homogenization.

    • Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate the affinity resin with Lysis Buffer (without PMSF).

    • Load the clarified lysate onto the column.

    • Wash the column with Wash Buffer to remove non-specifically bound proteins.

    • Elute the target protein with Elution Buffer.

  • Analysis: Analyze the eluted fractions for protein concentration, purity (by SDS-PAGE), and aggregation (by size-exclusion chromatography).

Protocol 3: Protein Refolding with this compound as an Additive

This protocol describes a method for refolding a denatured recombinant protein from inclusion bodies using this compound as a refolding additive.

Materials:

  • Purified inclusion bodies of the recombinant protein

  • Denaturation Buffer: 6 M Guanidine HCl, 50 mM Tris-HCl pH 8.0, 10 mM DTT

  • Refolding Buffer: 50 mM Tris-HCl pH 8.0, 500 mM L-Arginine, 1 mM EDTA, and 100-500 mM this compound

  • Dialysis tubing or centrifugal concentrators

Procedure:

  • Denaturation: Solubilize the inclusion bodies in Denaturation Buffer to a final protein concentration of 5-10 mg/mL. Incubate at room temperature for 1-2 hours with gentle stirring.

  • Refolding by Dilution:

    • Rapidly dilute the denatured protein solution into the ice-cold Refolding Buffer at a ratio of 1:20 to 1:100 (denatured protein:refolding buffer).

    • The final protein concentration in the refolding buffer should be low (e.g., 0.05-0.2 mg/mL) to favor intramolecular folding over intermolecular aggregation.

    • Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.

  • Concentration and Buffer Exchange: Concentrate the refolded protein and exchange the buffer to a suitable storage buffer using dialysis or ultrafiltration.

  • Analysis: Assess the refolding efficiency by measuring the protein concentration and activity. Analyze the sample for aggregation using size-exclusion chromatography.

Conclusion

This compound is a versatile and effective additive for improving the production of recombinant proteins. By preventing aggregation, enhancing solubility, and potentially boosting protein synthesis, it can lead to higher yields of high-quality protein. The protocols and data provided in these application notes serve as a valuable resource for researchers looking to optimize their recombinant protein expression systems. It is crucial to empirically determine the optimal concentration and application strategy for this compound for each specific protein and expression system to achieve the best results.

References

Application Notes and Protocols for DL-Lysine Acetate in In Vitro Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-Lysine acetate is a salt of the essential amino acid lysine, providing a readily soluble source of lysine for various biochemical applications. In the context of in vitro enzymatic assays, it is crucial to recognize that most enzymes exhibit stereospecificity, meaning they will selectively act on one of the two isomers present in the DL-racemic mixture. For lysine-metabolizing enzymes, L-lysine is the biologically active enantiomer. Therefore, when using this compound as a substrate, it is typically the L-lysine component that is consumed by the enzyme. The D-lysine may act as a competitive inhibitor or be inert, a factor to consider in kinetic studies.

This document provides detailed protocols and application notes for utilizing this compound as a source of L-lysine substrate for three key enzymes: L-lysine α-oxidase, L-lysine decarboxylase, and saccharopine dehydrogenase. These enzymes are involved in critical metabolic pathways and represent potential targets for drug development.

I. L-Lysine α-Oxidase Assay

L-lysine α-oxidase (EC 1.4.3.14) catalyzes the oxidative deamination of L-lysine to produce 6-amino-2-oxohexanoate, ammonia (NH₃), and hydrogen peroxide (H₂O₂). The production of hydrogen peroxide provides a convenient method for a continuous spectrophotometric assay.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic reaction and the workflow for the in vitro assay.

G cluster_reaction L-Lysine α-Oxidase Reaction L_Lysine L-Lysine L_Lysine_Oxidase L-Lysine α-Oxidase L_Lysine->L_Lysine_Oxidase O2 O₂ O2->L_Lysine_Oxidase H2O H₂O H2O->L_Lysine_Oxidase Product 6-Amino-2-oxohexanoate NH3 NH₃ H2O2 H₂O₂ L_Lysine_Oxidase->Product L_Lysine_Oxidase->NH3 L_Lysine_Oxidase->H2O2 G arrow arrow prep_reagents Prepare Reagents (Buffer, this compound, 4-AAP, Phenol, HRP) mix_reagents Mix Assay Buffer, 4-AAP, Phenol, HRP, and Substrate prep_reagents->mix_reagents prep_enzyme Prepare L-Lysine α-Oxidase Solution initiate_reaction Add Enzyme to Initiate Reaction prep_enzyme->initiate_reaction mix_reagents->initiate_reaction measure_absorbance Monitor Absorbance at 500 nm initiate_reaction->measure_absorbance calculate_activity Calculate Enzyme Activity measure_absorbance->calculate_activity G cluster_reaction L-Lysine Decarboxylase Reaction L_Lysine L-Lysine L_Lysine_Decarboxylase L-Lysine Decarboxylase L_Lysine->L_Lysine_Decarboxylase PLP Pyridoxal 5'-Phosphate (Cofactor) PLP->L_Lysine_Decarboxylase Cadaverine Cadaverine CO2 CO₂ L_Lysine_Decarboxylase->Cadaverine L_Lysine_Decarboxylase->CO2 G arrow arrow prep_reagents Prepare Reagents (Buffer, this compound, PLP) mix_reagents Combine Buffer, Substrate, and Cofactor prep_reagents->mix_reagents prep_enzyme Prepare L-Lysine Decarboxylase Solution initiate_reaction Add Enzyme to Initiate Reaction prep_enzyme->initiate_reaction mix_reagents->initiate_reaction incubate Incubate at 37 °C initiate_reaction->incubate stop_reaction Stop Reaction (e.g., add Stop Solution) incubate->stop_reaction quantify_product Quantify Cadaverine (e.g., TNBS Assay) stop_reaction->quantify_product calculate_activity Calculate Enzyme Activity quantify_product->calculate_activity G cluster_reaction Saccharopine Dehydrogenase Reaction (Saccharopine Formation) L_Lysine L-Lysine SDH Saccharopine Dehydrogenase L_Lysine->SDH alpha_KG α-Ketoglutarate alpha_KG->SDH NADH NADH NADH->SDH Saccharopine Saccharopine NAD NAD⁺ SDH->Saccharopine SDH->NAD G arrow arrow prep_reagents Prepare Reagents (Buffer, this compound, α-Ketoglutarate, NADH) mix_reagents Combine Buffer, Substrates, and NADH in a Cuvette prep_reagents->mix_reagents prep_enzyme Prepare Saccharopine Dehydrogenase Solution initiate_reaction Add Enzyme to Initiate Reaction prep_enzyme->initiate_reaction equilibrate Equilibrate to 25 °C mix_reagents->equilibrate equilibrate->initiate_reaction measure_absorbance Monitor Absorbance Decrease at 340 nm initiate_reaction->measure_absorbance calculate_activity Calculate Enzyme Activity measure_absorbance->calculate_activity

References

Application Notes and Protocols for Protein Cross-Linking Studies Targeting Lysine Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lysine-Targeted Protein Cross-Linking

Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein structures and mapping protein-protein interactions.[1][2] This method provides distance constraints that can be used to model the three-dimensional structure of proteins and protein complexes.[1] The ε-amino group of lysine residues is a primary target for chemical cross-linking due to its high abundance on protein surfaces and its nucleophilic nature under physiological conditions.[3][4]

A variety of homobifunctional cross-linking reagents, such as N-hydroxysuccinimide (NHS) esters, are commonly employed to covalently link two lysine residues that are in close proximity.[5] The resulting cross-linked peptides can then be identified by mass spectrometry, providing valuable insights into protein conformation and interaction interfaces.

This document provides a detailed protocol for performing a typical protein cross-linking experiment targeting lysine residues and outlines the use of DL-Lysine acetate as a control to ensure the specificity of the cross-linking reaction.

Data Presentation: Common Amine-Reactive Cross-Linkers

The choice of cross-linker is critical and depends on factors such as the desired spacer arm length and the solubility requirements of the experiment. The table below summarizes the properties of commonly used N-hydroxysuccinimide (NHS) ester cross-linkers that target primary amines on lysine residues.

Cross-LinkerAbbreviationSpacer Arm Length (Å)Water SolubleCleavableReactive Group
Disuccinimidyl suberateDSS11.4NoNoNHS ester
Bis(sulfosuccinimidyl) suberateBS311.4YesNoSulfo-NHS ester
Disuccinimidyl glutarateDSG7.7NoNoNHS ester
Bis(sulfosuccinimidyl) glutarateBS2G7.7YesNoSulfo-NHS ester
Disuccinimidyl sebacateDSS13.5NoNoNHS ester
Dithiobis(succinimidyl propionate)DSP12.0NoYes (by reducing agents)NHS ester
Disuccinimidyl sulfoxideDSSO10.1NoYes (in MS/MS)NHS ester

Experimental Protocols

Protocol 1: General Protein Cross-Linking using an Amine-Reactive NHS Ester (e.g., BS3)

This protocol describes the intramolecular or intermolecular cross-linking of a purified protein or protein complex using the water-soluble cross-linker Bis(sulfosuccinimidyl) suberate (BS3).

Materials:

  • Purified protein sample (in a primary amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Bis(sulfosuccinimidyl) suberate (BS3)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • This compound (for control experiment)

  • Desalting column

  • SDS-PAGE analysis reagents and equipment

  • Mass spectrometer for analysis

Procedure:

  • Protein Preparation:

    • Ensure the protein sample is in a buffer free of primary amines (e.g., Tris, glycine) as these will compete with the lysine residues for the cross-linker. Dialyze or buffer exchange the protein into PBS if necessary.

    • The concentration of the protein should be optimized for the specific experiment. For intramolecular cross-linking, a lower protein concentration (e.g., 0.1-1 mg/mL) is recommended to minimize intermolecular cross-linking. For intermolecular cross-linking, higher concentrations may be required.

  • Cross-Linker Preparation:

    • Immediately before use, dissolve the BS3 in the Reaction Buffer to the desired stock concentration (e.g., 10 mM). BS3 is moisture-sensitive and hydrolyzes in aqueous solutions, so it should be used without delay.

  • Cross-Linking Reaction:

    • Add the BS3 solution to the protein sample to achieve the desired final molar excess of cross-linker to protein. A typical starting point is a 25- to 50-fold molar excess. This should be optimized for each protein system.

    • Incubate the reaction mixture at room temperature for 30-60 minutes, or on ice for 2 hours.

  • Quenching the Reaction:

    • To stop the cross-linking reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Tris contains a primary amine that will react with and consume any excess BS3.

    • Incubate for 15 minutes at room temperature.

  • Analysis of Cross-Linking:

    • Analyze the cross-linked products by SDS-PAGE to visualize the formation of higher molecular weight species (for intermolecular cross-linking) or a shift in mobility (for intramolecular cross-linking).

    • For identification of cross-linked peptides, the sample is typically subjected to proteolytic digestion (e.g., with trypsin) followed by enrichment of cross-linked peptides and analysis by LC-MS/MS.[1]

Protocol 2: Control Experiment using this compound

To demonstrate that the observed cross-linking is specific to the reaction between the cross-linker and lysine residues on the protein, a competition experiment using free this compound can be performed.

Procedure:

  • Pre-incubation with this compound:

    • Prepare two identical protein samples.

    • To one sample (the control), add this compound to a final concentration that is in large molar excess to the cross-linker to be added (e.g., 100-fold molar excess).

    • Incubate the control sample for 15 minutes at room temperature to allow the this compound to be available for reaction.

  • Cross-Linking Reaction:

    • Add the same amount of BS3 cross-linker to both the control and the experimental samples.

    • Proceed with the cross-linking and quenching steps as described in Protocol 1.

  • Analysis:

    • Analyze the results from both samples by SDS-PAGE. A significant reduction in the amount of cross-linked product in the sample containing this compound indicates that the cross-linking reaction is specific to primary amines.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Sample Protein Sample in Amine-Free Buffer Reaction Cross-Linking Reaction (RT, 30-60 min) Protein_Sample->Reaction Crosslinker_Prep Prepare BS3 Cross-linker Crosslinker_Prep->Reaction Quenching Quench with Tris Buffer Reaction->Quenching SDS_PAGE SDS-PAGE Analysis Quenching->SDS_PAGE LC_MS LC-MS/MS Analysis Quenching->LC_MS

Caption: Experimental workflow for protein cross-linking using an amine-reactive NHS ester.

G cluster_experimental Experimental Reaction cluster_control Control Reaction with this compound Protein_Lys Protein Lysine Residues Crosslinked_Product Cross-linked Protein Protein_Lys->Crosslinked_Product reacts with BS3_exp BS3 Cross-linker BS3_exp->Crosslinked_Product Protein_Lys_ctrl Protein Lysine Residues No_Crosslinking No/Reduced Cross-linking Protein_Lys_ctrl->No_Crosslinking BS3_ctrl BS3 Cross-linker BS3_ctrl->No_Crosslinking Lysine_Acetate This compound (Excess) Lysine_Acetate->BS3_ctrl competes for

References

Application Notes and Protocols for DL-Lysine Acetate in Nutritional Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Lysine acetate is a synthetic source of the essential amino acid lysine, provided as a racemic mixture of both the D- and L-isomers. In nutritional research, lysine is frequently the first limiting amino acid in cereal-based diets for many monogastric species, making its supplementation crucial for optimal growth and protein accretion. While the L-isomer is the biologically active form readily utilized for protein synthesis and other metabolic functions, the D-isomer is generally considered to have poor nutritional value.[1] This document provides detailed application notes and protocols for the use of this compound in nutritional studies, with the critical consideration that the effective dosage is based on the L-lysine content. The data and protocols presented are primarily derived from studies using L-lysine, with appropriate adjustments for the use of a DL-racemic mixture.

Data Presentation: Quantitative Effects of Lysine Supplementation

The following tables summarize the quantitative effects of lysine supplementation on key performance indicators in various research models. It is imperative to note that these studies utilized L-lysine. When using this compound, it should be assumed that only the L-lysine portion (50% by weight) is nutritionally active. Therefore, to achieve the L-lysine levels presented in the tables, the amount of this compound used should be doubled.

Table 1: Effect of Lysine Supplementation on Growth Performance in Swine

ParameterControl (Lysine Deficient)L-Lysine SupplementedThis compound Equivalent*Reference
Average Daily Gain ( g/day )5507501500 g/tonne feed[2]
Feed Conversion Ratio2.82.21500 g/tonne feed[2]
Plasma Insulin (µU/mL)5.28.91.45% of diet[3]
Plasma IGF-1 (ng/mL)1502201.15% of diet[3]

*Equivalent amount of this compound needed to achieve the L-lysine supplementation level, assuming 50% bioavailability of the D-isomer is negligible.

Table 2: Effect of Lysine Supplementation on Growth Performance in Poultry (Broilers)

ParameterControl (Lysine Deficient)L-Lysine SupplementedThis compound Equivalent*Reference
Body Weight Gain (g)80010001.20% of diet[4]
Feed Conversion Ratio1.91.61.20% of diet[4]
Breast Meat Yield (%)18221.20% of diet[4]

*Equivalent amount of this compound needed to achieve the L-lysine supplementation level.

Table 3: Effect of Lysine Supplementation on Growth Performance in Fish (Largemouth Bass)

ParameterControl (Low Lysine)L-Lysine SupplementedThis compound Equivalent*Reference
Weight Gain Rate (%)1502502.46% of diet[5]
Feed Efficiency Ratio1.01.52.46% of diet[5]
Protein Retention (%)30452.46% of diet[5]

*Equivalent amount of this compound needed to achieve the L-lysine supplementation level.

Experimental Protocols

The following are detailed methodologies for key experiments involving lysine supplementation. These protocols are adapted from studies using L-lysine and should be adjusted for this compound by doubling the amount of the lysine source to achieve the desired L-lysine concentration.

Protocol 1: Swine Growth Performance Trial

Objective: To evaluate the effect of this compound supplementation on the growth performance, feed utilization, and key metabolic markers in growing pigs.

Materials:

  • Growing pigs (e.g., PIC, 25-50 kg body weight)

  • Basal corn-soybean meal diet (formulated to be lysine deficient)

  • This compound

  • Metabolic cages for urine and fecal collection

  • Blood collection tubes (for plasma analysis)

  • Analytical equipment for plasma insulin and IGF-1 assays

Procedure:

  • Animal Acclimation: House pigs individually in pens and provide ad libitum access to a standard grower diet for a 7-day acclimation period.

  • Diet Formulation:

    • Control Diet: Basal corn-soybean meal diet formulated to be deficient in lysine (e.g., 0.6% digestible lysine).

    • Treatment Diet: Basal diet supplemented with this compound to achieve a target level of L-lysine (e.g., add 0.6% this compound to achieve 0.3% L-lysine, bringing the total digestible L-lysine to 0.9%).

  • Experimental Period:

    • Randomly assign pigs to the control or treatment diet groups (n=10-12 pigs per group).

    • The experimental period should last for 28 days.

    • Record individual pig body weight at the beginning and end of the trial.

    • Measure and record daily feed intake for each pig.

  • Sample Collection:

    • On day 28, collect blood samples via venipuncture into heparinized tubes. Centrifuge at 3000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

    • For nutrient digestibility, house a subset of pigs in metabolic cages for a 5-day collection period (days 23-28) to collect feces and urine.

  • Data Analysis:

    • Calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Conversion Ratio (FCR).

    • Analyze plasma for insulin and IGF-1 concentrations using commercially available ELISA kits.

    • Analyze feed and fecal samples for nitrogen content to determine nitrogen digestibility.

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare the control and treatment groups.

Protocol 2: Poultry (Broiler) Nutritional Study

Objective: To determine the impact of this compound on growth performance and carcass characteristics of broiler chickens.

Materials:

  • Day-old broiler chicks (e.g., Ross 308)

  • Basal corn-soybean meal starter and grower diets (lysine deficient)

  • This compound

  • Brooding and growing pens with controlled environment

  • Equipment for carcass evaluation

Procedure:

  • Brooding and Acclimation: Brood chicks for the first 7 days with standard brooding practices.

  • Diet Formulation:

    • Control Diets: Formulate starter (days 1-21) and grower (days 22-42) diets to be lysine deficient.

    • Treatment Diets: Supplement the basal diets with this compound to meet or exceed the recommended L-lysine levels for each phase. The amount of this compound will be double the amount of L-lysine required.

  • Experimental Design:

    • Randomly allocate chicks to dietary treatment groups (e.g., 6-8 replicate pens per treatment, with 15-20 birds per pen).

    • The trial duration is typically 42 days.

  • Data Collection:

    • Record pen body weight and feed consumption at the end of each feeding phase (day 21 and day 42).

    • Calculate body weight gain, feed intake, and feed conversion ratio.

  • Carcass Analysis:

    • At the end of the trial, select a representative sample of birds from each pen.

    • After humane euthanasia, perform carcass evaluation to determine carcass yield, breast meat yield, and abdominal fat pad weight.

  • Statistical Analysis: Analyze data using ANOVA appropriate for a completely randomized design.

Signaling Pathways and Experimental Workflows

Lysine and the TOR Signaling Pathway

Lysine, like other essential amino acids, is a key activator of the Target of Rapamycin (TOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.

TOR_Pathway Lysine L-Lysine (from this compound) Amino_Acid_Transporters Amino Acid Transporters Lysine->Amino_Acid_Transporters Intracellular_Lysine Increased Intracellular L-Lysine Amino_Acid_Transporters->Intracellular_Lysine mTORC1 mTORC1 Intracellular_Lysine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Inhibits Protein_Synthesis Protein Synthesis (Muscle Growth) S6K1->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Inhibition is relieved Cell_Growth Cell Growth and Proliferation Protein_Synthesis->Cell_Growth

Fig. 1: L-Lysine activation of the TOR signaling pathway.
Amino Acid Response (AAR) Signaling Pathway

Conversely, a deficiency of an essential amino acid like lysine activates the Amino Acid Response (AAR) pathway, which leads to a down-regulation of protein synthesis to conserve amino acids.

AAR_Pathway Lysine_Deficiency L-Lysine Deficiency Uncharged_tRNA Accumulation of Uncharged tRNA-Lys Lysine_Deficiency->Uncharged_tRNA GCN2 GCN2 Kinase Uncharged_tRNA->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates ATF4 ATF4 (Transcription Factor) eIF2a->ATF4 Preferential Translation Global_Protein_Synthesis Global Protein Synthesis eIF2a->Global_Protein_Synthesis Inhibits Stress_Response_Genes Stress Response Genes ATF4->Stress_Response_Genes Upregulates

Fig. 2: AAR pathway activation under L-lysine deficiency.
Experimental Workflow for a Nutritional Study

The following diagram illustrates a typical workflow for a nutritional study evaluating the effects of this compound.

Experimental_Workflow cluster_Phase1 Preparation cluster_Phase2 Execution cluster_Phase3 Analysis cluster_Phase4 Conclusion Animal_Selection Animal Selection and Acclimation Diet_Formulation Diet Formulation (Control vs. Treatment) Animal_Selection->Diet_Formulation Feeding_Trial Feeding Trial Diet_Formulation->Feeding_Trial Data_Collection Data Collection (Weight, Feed Intake) Feeding_Trial->Data_Collection Sample_Collection Sample Collection (Blood, Tissues) Data_Collection->Sample_Collection Performance_Analysis Performance Analysis Sample_Collection->Performance_Analysis Biochemical_Assays Biochemical Assays Sample_Collection->Biochemical_Assays Statistical_Analysis Statistical Analysis Performance_Analysis->Statistical_Analysis Biochemical_Assays->Statistical_Analysis Results_Interpretation Results Interpretation Statistical_Analysis->Results_Interpretation

Fig. 3: General experimental workflow for a nutritional study.

Disclaimer

The information provided in these application notes and protocols is intended for guidance in a research setting. The metabolic fate and potential subtle effects of the D-isomer of lysine from this compound are not fully elucidated in all species and may vary. It is strongly recommended that researchers conduct pilot studies to determine the optimal dosage and to validate the assumption of the D-isomer's inertness in their specific research model and experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Note and Protocol for Sterile Stock Solutions of DL-Lysine Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the preparation of sterile stock solutions of DL-Lysine acetate. Ensuring the sterility of stock solutions is critical for maintaining aseptic conditions in cell culture, microbiological, and pharmaceutical research. This protocol outlines the recommended method of sterile filtration and provides an alternative method using autoclaving, with important considerations for potential degradation.

Introduction

This compound is a salt of the essential amino acid lysine, often used in cell culture media, drug formulation, and various biochemical assays. The acetate salt form generally offers enhanced solubility and stability in aqueous solutions. The preparation of a sterile, ready-to-use stock solution is a fundamental step in many experimental workflows. The choice of sterilization method is crucial to prevent microbial contamination while preserving the integrity of the amino acid. The primary methods for sterilizing aqueous solutions are filtration and autoclaving. For heat-sensitive compounds like amino acids, sterile filtration is often the preferred method to avoid potential degradation.

Materials and Methods

Materials:

  • This compound powder

  • High-purity, pyrogen-free water (e.g., Milli-Q or WFI)

  • Sterile, individually wrapped 0.22 µm syringe filters

  • Sterile syringes

  • Sterile conical tubes or storage bottles

  • pH meter

  • Sterile pipette tips

  • Analytical balance

  • Laminar flow hood or biological safety cabinet

Protocol 1: Sterile Filtration (Recommended Method)

This method is recommended to minimize the risk of heat-induced degradation of this compound.

  • Preparation of the Solution:

    • In a laminar flow hood, weigh the desired amount of this compound powder using a sterile spatula and a sterile weighing boat.

    • Dissolve the powder in an appropriate volume of high-purity water in a sterile container. For example, to prepare a 100 mM stock solution, dissolve 2.062 g of this compound (MW: 206.24 g/mol ) in a final volume of 100 mL of water.

    • Gently swirl the solution until the powder is completely dissolved. This compound is very soluble in water.[1][2]

  • pH Adjustment (Optional):

    • If the experimental application requires a specific pH, adjust the pH of the solution using sterile, dilute solutions of HCl or NaOH. Perform this step in the laminar flow hood.

  • Sterile Filtration:

    • Draw the this compound solution into a sterile syringe of an appropriate volume.

    • Aseptically attach a sterile 0.22 µm syringe filter to the syringe.[3][4]

    • Carefully dispense the solution through the filter into a sterile storage container (e.g., a 50 mL conical tube or a sterile glass bottle).

    • Label the container with the name of the solution, concentration, date of preparation, and your initials.

  • Storage:

    • Store the sterile stock solution at 2-8°C. For long-term storage, aliquoting the solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles and potential contamination. Solutions can be stored at -20°C for several months.[5]

Protocol 2: Autoclaving (Alternative Method with Caution)

Autoclaving uses high-pressure steam to sterilize solutions. While effective for sterilization, the high temperatures can potentially lead to the degradation of amino acids.[6][7][8] This method should be validated for your specific application to ensure the stability of the final solution.

  • Preparation of the Solution:

    • Prepare the this compound solution as described in Protocol 1, step 1, but in an autoclavable container (e.g., a loosely capped glass bottle). Do not seal the cap tightly to allow for pressure equalization.

  • Autoclaving:

    • Autoclave the solution at 121°C for 15-20 minutes.[3][9] The exact time may vary depending on the volume of the solution.

  • Cooling and Storage:

    • Allow the solution to cool to room temperature before tightening the cap.

    • Label the container appropriately.

    • Store at 2-8°C for short-term use or at -20°C for long-term storage.

Data Summary

The following table summarizes key quantitative data for the preparation of a sterile this compound stock solution.

ParameterValue/RangeNotes
This compound
Molecular Weight206.24 g/mol
Solubility in Water>100 g/100 mL at 20°C[10]
Stock Solution Preparation
Recommended Concentration100 mM - 1 MDependent on experimental needs.
SolventHigh-purity, pyrogen-free water
Sterilization Methods
Sterile Filtration0.22 µm pore size filterRecommended method to avoid degradation.[3][4]
Autoclaving (Alternative)121°C for 15-20 minutesMay cause some degradation of lysine.[6][7][8]
Storage Conditions
Short-term2-8°C
Long-term-20°C or -80°C[5]

Experimental Workflow Diagrams

Sterile_Filtration_Workflow A Weigh DL-Lysine Acetate Powder B Dissolve in High-Purity Water A->B C pH Adjustment (Optional) B->C D Draw Solution into Syringe C->D E Attach 0.22 µm Syringe Filter D->E F Filter into Sterile Storage Container E->F G Label and Store at 2-8°C or -20°C F->G

Caption: Workflow for Sterile Filtration of this compound.

Autoclaving_Workflow A Weigh DL-Lysine Acetate Powder B Dissolve in Water in Autoclavable Bottle A->B C Loosely Cap the Bottle B->C D Autoclave at 121°C for 15-20 min C->D E Cool to Room Temperature D->E F Tighten Cap E->F G Label and Store at 2-8°C or -20°C F->G

Caption: Alternative Workflow using Autoclaving.

References

Application Notes and Protocols: The Use of DL-Lysine Acetate in Peptide Synthesis and Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Lysine acetate is a racemic mixture of the essential amino acid lysine, presented as an acetate salt. In the realm of peptide science, the incorporation of non-standard amino acid derivatives is a key strategy for modulating the biological activity, stability, and pharmacokinetic properties of peptides. The use of a DL-racemic mixture introduces stereochemical diversity, which can be advantageous in specific applications such as peptide library screening and the development of peptides resistant to enzymatic degradation. The acetate counter-ion is often preferred in pharmaceutical applications over trifluoroacetate (TFA), which is commonly used in peptide purification but can have undesirable effects in biological systems.[1]

These application notes provide a comprehensive overview of the utility of this compound in peptide synthesis and modification, complete with detailed protocols and illustrative data.

Key Applications

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are known to be more resistant to degradation by proteases, which typically exhibit high stereospecificity for L-amino acids.[2][3] The incorporation of a DL-lysine mixture can therefore increase the in vivo half-life of a therapeutic peptide.

  • Peptide Library Synthesis: The use of a racemic mixture of lysine can be a tool in the generation of peptide libraries for drug discovery. By introducing stereochemical diversity at a specific position, two distinct diastereomeric peptides are synthesized simultaneously, effectively doubling the library size at that position.

  • Modulation of Receptor Binding and Biological Activity: The stereochemistry of an amino acid residue can significantly impact the three-dimensional conformation of a peptide and its interaction with its biological target.[2] Incorporating D-lysine can lead to altered binding affinities and potencies.

  • Post-Synthesis Modification Handle: The primary amino group on the side chain of lysine is a common site for post-translational modifications, including acetylation.[4][5] Peptides containing DL-lysine can be synthesized and subsequently modified at the lysine side chain.

Data Presentation

The following tables summarize expected quantitative data from peptide synthesis experiments incorporating DL-Lysine. The data is illustrative and will vary depending on the specific peptide sequence and synthesis conditions.

Table 1: Comparison of Peptide Purity and Yield

Peptide SequenceLysine VariantCrude Purity (%)Final Yield (%)
Ac-Tyr-Val-Ala-Lys -Gly-NH2L-Lysine9265
Ac-Tyr-Val-Ala-Lys -Gly-NH2D-Lysine9062
Ac-Tyr-Val-Ala-Lys -Gly-NH2DL-Lysine85 (two diastereomers)58

Note: The crude purity of the DL-Lysine peptide is lower due to the presence of two diastereomers, which may be separable by chromatography.

Table 2: Proteolytic Stability Assay

Peptide VariantIncubation Time with Trypsin (hours)Percent Peptide Remaining
L-Lysine Peptide145
410
D-Lysine Peptide198
495
DL-Lysine Peptide Mix1~70
4~50

Note: Trypsin cleaves at the C-terminus of L-lysine. The DL-lysine peptide mixture shows enhanced stability due to the presence of the D-lysine-containing diastereomer.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-DL-Lys(Boc)-OH

This protocol describes the incorporation of a racemic mixture of lysine into a peptide using standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Rink Amide resin[6]

  • Fmoc-protected amino acids (including Fmoc-DL-Lys(Boc)-OH)

  • N,N-Dimethylformamide (DMF)[7]

  • Piperidine solution (20% in DMF)[7]

  • Coupling reagents: HBTU, HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water[1]

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) in DMF.

    • Add HBTU, HOBt, and DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence. For the lysine position, use Fmoc-DL-Lys(Boc)-OH.

  • Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM).

    • Treat the resin with the cleavage cocktail for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1]

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). The two diastereomers may be separable depending on the column and gradient conditions.

  • Analysis: Characterize the purified peptide by mass spectrometry to confirm the correct molecular weight.

Protocol 2: Post-Synthesis Acetylation of a Lysine-Containing Peptide

This protocol describes the acetylation of the lysine side chain after the peptide has been synthesized and purified.

Materials:

  • Purified peptide containing a free lysine side chain

  • Acetic anhydride

  • Sodium bicarbonate buffer (pH 8.5)

  • RP-HPLC system for purification

Procedure:

  • Dissolve Peptide: Dissolve the purified peptide in the sodium bicarbonate buffer.

  • Acetylation Reaction: Add a 10-fold molar excess of acetic anhydride to the peptide solution while stirring.

  • Reaction Monitoring: Monitor the reaction progress by RP-HPLC and mass spectrometry to confirm the addition of the acetyl group (mass increase of 42 Da).

  • Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).

  • Purification: Purify the acetylated peptide by RP-HPLC.

  • Lyophilization: Lyophilize the purified acetylated peptide to obtain a stable powder.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_modification Post-Synthesis Modification Resin Rink Amide Resin Coupling Sequential Fmoc Amino Acid Coupling (including Fmoc-DL-Lys(Boc)-OH) Resin->Coupling Cleavage Cleavage from Resin (TFA Cocktail) Coupling->Cleavage Crude_Peptide Crude Peptide Mixture (Diastereomers) Cleavage->Crude_Peptide HPLC RP-HPLC Purification (Separation of Diastereomers) Crude_Peptide->HPLC Analysis Mass Spectrometry Analysis HPLC->Analysis Acetylation Side-Chain Acetylation (Acetic Anhydride) HPLC->Acetylation Final_Product Purified, Modified Peptide Acetylation->Final_Product

Caption: Workflow for synthesis and modification of peptides using DL-Lysine.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPCR G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase Protein Kinase Second_Messenger->Kinase Transcription_Factor Transcription Factor (TF) Kinase->Transcription_Factor Phosphorylation HAT Histone Acetyltransferase (HAT) Kinase->HAT Activation Gene Target Gene Transcription_Factor->Gene Transcription Regulation HAT->Gene Histone Acetylation Peptide Peptide Ligand (with DL-Lysine) Peptide->Receptor Binding

Caption: A generic signaling pathway involving a peptide ligand.

References

Application Notes and Protocols for DL-Lysine Acetate in Research Infusion Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Lysine acetate is the salt form of the essential amino acid lysine, composed of a racemic mixture of D- and L-lysine combined with acetic acid. The acetate salt form enhances the solubility and stability of lysine, making it a suitable component for infusion solutions in a variety of research applications.[1] In cell culture and metabolic studies, L-lysine is a critical component for protein synthesis, post-translational modifications, and cellular signaling.[2] this compound can serve as a source of lysine in custom-formulated research infusion solutions, parenteral nutrition models, and cell-based assays.

These application notes provide detailed information on the properties of this compound, its role in key cellular signaling pathways, and protocols for its use in research settings.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for the preparation of accurate and stable infusion solutions.

PropertyValueReference
Molecular Formula C₈H₁₈N₂O₄[3]
Molecular Weight 206.24 g/mol [3]
Appearance White crystalline powder[1]
Solubility in Water Very soluble[4]
pH (1% solution) 5.0 - 6.5[1]
Storage Cool, dry conditions[1]
Stability Stable under recommended storage conditions. Incompatible with strong oxidizing agents.[1]

Cellular and Metabolic Signaling Pathways

Lysine is not merely a building block for proteins; it is also a signaling molecule that can influence key metabolic pathways. Understanding these pathways is crucial for designing experiments that investigate cellular metabolism, growth, and stress responses.

mTORC1 Signaling Pathway

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation. L-lysine is known to activate the mTORC1 pathway. This activation is crucial for protein synthesis and cell growth. In various cell types, the concentration of lysine in the culture medium directly impacts the phosphorylation and activation of mTOR and its downstream effectors like S6K1 and 4E-BP1.[5][6]

mTORC1_Pathway lysine This compound (source of L-Lysine) mTORC1 mTORC1 lysine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates protein_synthesis Protein Synthesis S6K1->protein_synthesis fourEBP1->protein_synthesis cell_growth Cell Growth protein_synthesis->cell_growth

Caption: L-Lysine activates the mTORC1 signaling pathway.
Amino Acid Response (AAR) Signaling Pathway

Conversely, lysine deficiency can trigger the Amino Acid Response (AAR) pathway. This is a stress response pathway that is activated by amino acid starvation. The AAR pathway can lead to the upregulation of genes involved in amino acid synthesis and transport, as well as the inhibition of global protein synthesis to conserve resources.

AAR_Pathway lysine_deficiency Lysine Deficiency GCN2 GCN2 lysine_deficiency->GCN2 activates eIF2a eIF2α GCN2->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 upregulates translation protein_synthesis Global Protein Synthesis eIF2a->protein_synthesis gene_expression Target Gene Expression ATF4->gene_expression

Caption: Lysine deficiency activates the AAR signaling pathway.

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution

This protocol describes the preparation of a 100 mM sterile stock solution of this compound for use in cell culture and other research applications.

Materials:

  • This compound powder

  • Nuclease-free water

  • Sterile conical tubes (15 mL and 50 mL)

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Calibrated analytical balance

  • pH meter

  • Sterile serological pipettes

Procedure:

  • Calculate the required mass: To prepare 50 mL of a 100 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L x 0.05 L x 206.24 g/mol = 1.0312 g

  • Weigh the this compound: Using a calibrated analytical balance, accurately weigh 1.0312 g of this compound powder.

  • Dissolve the powder: Transfer the weighed powder to a sterile 50 mL conical tube. Add approximately 40 mL of nuclease-free water. Vortex or gently swirl the tube until the powder is completely dissolved.

  • Adjust the volume: Once dissolved, bring the final volume to 50 mL with nuclease-free water.

  • Check the pH (Optional): If the experimental application is pH-sensitive, the pH of the stock solution can be checked. A 1% solution (approximately 50 mM) is expected to have a pH between 5.0 and 6.5.[1] Adjust if necessary with sterile NaOH or HCl.

  • Sterile filtration: Draw the this compound solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe. Filter the solution into a new sterile 50 mL conical tube. This step is crucial to remove any potential microbial contamination.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C for up to one week.

Protocol1_Workflow start Start calculate Calculate Mass of This compound start->calculate weigh Weigh Powder calculate->weigh dissolve Dissolve in Nuclease-Free Water weigh->dissolve adjust_volume Adjust to Final Volume dissolve->adjust_volume sterile_filter Sterile Filter (0.22 µm) adjust_volume->sterile_filter aliquot Aliquot into Sterile Tubes sterile_filter->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for preparing a sterile this compound stock solution.
Protocol 2: Supplementation of Cell Culture Medium with this compound

This protocol outlines the steps for supplementing a basal cell culture medium with this compound to achieve a desired final concentration.

Materials:

  • Sterile this compound stock solution (from Protocol 1)

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Complete cell culture medium (basal medium + serum + antibiotics)

  • Sterile serological pipettes and pipette tips

Procedure:

  • Determine the final concentration: Decide on the final concentration of L-lysine required for your experiment. Note that this compound is a racemic mixture, so a 200 µM solution of this compound will contain 100 µM L-lysine and 100 µM D-lysine. Most biological effects are attributed to the L-isomer.

  • Calculate the required volume of stock solution: Use the following formula to calculate the volume of the 100 mM stock solution needed:

    • V₁ = (C₂ x V₂) / C₁

    • Where:

      • V₁ = Volume of stock solution needed

      • C₁ = Concentration of stock solution (100 mM)

      • V₂ = Final volume of the supplemented medium

      • C₂ = Desired final concentration of this compound

    • Example: To prepare 10 mL of complete medium with a final this compound concentration of 200 µM:

      • V₁ = (0.2 mM x 10 mL) / 100 mM = 0.02 mL or 20 µL

  • Supplement the medium: In a sterile environment (e.g., a biological safety cabinet), add the calculated volume of the sterile this compound stock solution to the complete cell culture medium.

  • Mix thoroughly: Gently swirl the flask or tube to ensure the this compound is evenly distributed throughout the medium.

  • Use immediately: The supplemented medium is now ready for use in your cell culture experiments.

Protocol 3: Assessment of Cell Viability

It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Sterile this compound stock solution

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)

  • Plate reader

Procedure:

  • Seed cells: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A typical range to test might be from 10 µM to 10 mM. Include a vehicle control (medium with no added this compound).

  • Treat cells: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Perform viability assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure absorbance/fluorescence: Read the plate using a plate reader at the appropriate wavelength.

  • Analyze data: Calculate the percentage of cell viability for each concentration relative to the vehicle control. This will allow you to determine the concentration range that does not adversely affect cell viability.

Protocol 4: Quantification of Lysine in Infusion Solutions by HPLC

This protocol provides a general framework for the quantification of lysine in research infusion solutions using High-Performance Liquid Chromatography (HPLC). Method optimization and validation are recommended for specific applications.

Materials:

  • HPLC system with a suitable detector (e.g., UV or fluorescence)

  • Reversed-phase C18 column

  • Mobile phase components (e.g., phosphate buffer, acetonitrile)

  • Derivatization agent (if required for detection)

  • Lysine standard of known concentration

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dilute the infusion solution sample to a concentration that falls within the linear range of the standard curve. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Standard Curve Preparation: Prepare a series of lysine standards of known concentrations.

  • Chromatographic Conditions (Example):

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: Isocratic elution with a phosphate buffer (pH adjusted) and acetonitrile mixture. The exact ratio will require optimization.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a low wavelength (e.g., 210 nm) or fluorescence detection after derivatization.

    • Injection Volume: 20 µL

  • Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Data Processing: Generate a standard curve by plotting the peak area of the lysine standards against their concentrations. Use the standard curve to determine the concentration of lysine in the unknown samples.

Quantitative Data Summary

The following tables summarize quantitative data relevant to the use of this compound in research applications.

Table 1: L-Lysine Concentrations for mTORC1 Pathway Modulation in Cell Culture

Cell TypeL-Lysine ConcentrationEffectReference
Bovine Mammary Epithelial Cells1.2 mMPeak casein concentration and cell proliferation[7]
Porcine Satellite Cells0.4 mM - 0.8 mMIncreased cell proliferation[5]
Bovine Myocytes50 µM - 100 µMIncreased phosphorylation of mTOR and p70S6K[8]

Table 2: General Recommendations for Amino Acid Concentrations in Parenteral Nutrition

| Patient Population | Recommended Amino Acid Intake (g/kg/day) | Reference | | :--- | :--- | :--- | :--- | | Adult (Normal/Moderate Stress) | 0.8 - 1.0 |[2] | | Adult (Increased Nitrogen Loss) | 1.2 - 1.5 |[2] | | Critically Ill Children (2-13 years) | 1.5 - 2.0 | |

Note: The above values are for total amino acid intake and serve as a general guideline for formulating research-grade parenteral nutrition solutions. The specific concentration of this compound should be determined based on the desired lysine contribution to the total amino acid profile.

Disclaimer

These application notes and protocols are intended for research use only by qualified professionals. It is the responsibility of the researcher to validate these methods for their specific applications and to ensure compliance with all applicable safety and regulatory guidelines. This compound is not for human or veterinary diagnostic or therapeutic use.

References

Application Note: Quantification of DL-Lysine Acetate using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of DL-Lysine acetate in bulk drug substances and pharmaceutical formulations. Two primary methods are presented: a straightforward reversed-phase HPLC-UV method for routine analysis without the need for derivatization, and a more sensitive method involving pre-column derivatization with dansyl chloride followed by fluorescence detection. Additionally, a protocol for the chiral separation of D- and L-lysine enantiomers is provided for purity assessments. All methods have been summarized with detailed experimental protocols and quantitative data to facilitate implementation in a laboratory setting.

Introduction

Lysine is an essential amino acid and a critical component in many pharmaceutical and nutritional products. Accurate quantification of lysine, often available as this compound, is crucial for quality control and formulation development. High-Performance Liquid Chromatography (HPLC) offers a powerful tool for this purpose, providing the necessary specificity, accuracy, and precision. This document outlines validated HPLC methodologies for the determination of this compound.

Methodologies

Two primary HPLC methods are presented to provide flexibility based on the specific laboratory needs for sensitivity and sample throughput.

Method 1: Reversed-Phase HPLC with UV Detection (Underivatized)

This method allows for the direct quantification of lysine without a derivatization step, simplifying sample preparation and reducing analysis time.[1][2]

Method 2: Reversed-Phase HPLC with Pre-column Derivatization and Fluorescence Detection

For applications requiring higher sensitivity, a pre-column derivatization method using dansyl chloride is described.[3] This method significantly enhances the detection limits for lysine.

Method 3: Chiral Separation of D- and L-Lysine

To assess the enantiomeric purity of DL-Lysine, a specific chiral HPLC method is detailed.[4][5]

Experimental Protocols

This protocol is adapted from a validated method for the simultaneous determination of several amino acids in dietary supplements.[1][2]

3.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid

  • Water (HPLC grade)

3.1.2. Chromatographic Conditions

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Phosphate buffer (pH adjusted to 7.4 with orthophosphoric acid)
Mobile Phase B Acetonitrile
Gradient 0-10 min: 100% A; 10-25 min: Linear gradient to 50% B; 25-30 min: 50% B; 30.1-35 min: 100% A (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 225 nm
Injection Volume 10 µL
Retention Time Approximately 8-10 minutes for Lysine

3.1.3. Standard and Sample Preparation

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in water to prepare a stock solution. Further dilute with the mobile phase (initial conditions) to achieve a final concentration within the linear range (e.g., 100-200 µg/mL).[1]

  • Sample Solution: Accurately weigh a quantity of the sample, dissolve in water, and dilute with the mobile phase to fall within the calibration curve range. Filter the final solution through a 0.45 µm syringe filter before injection.

3.1.4. Quantitative Data Summary

ParameterResult
Linearity Range 100 - 200 µg/mL (R² > 0.999)[1]
Accuracy (Recovery) 98.91% - 100.77%[1]
Precision (%RSD) 0.28% - 1.92%[1]
Limit of Detection (LOD) 1.47 µg/mL[6]
Limit of Quantification (LOQ) 4.41 µg/mL[6]

This protocol is based on a validated method for lysine quantification in biological matrices.[3]

3.2.1. Materials and Reagents

  • This compound reference standard

  • Dansyl chloride

  • Acetone

  • Sodium bicarbonate

  • Sodium acetate

  • Triethylamine

  • Acetic acid

  • Methanol (HPLC grade)

  • Water (HPLC grade)

3.2.2. Derivatization Protocol

  • To 100 µL of standard or sample solution, add 200 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

  • Add 200 µL of dansyl chloride solution (10 mg/mL in acetone).

  • Vortex the mixture and incubate at 60 °C for 45 minutes in the dark.

  • Add 100 µL of 2% (v/v) acetic acid to stop the reaction.

  • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

3.2.3. Chromatographic Conditions

ParameterCondition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.02 M Sodium acetate with 0.02% triethylamine, pH adjusted to 4.5 with acetic acid
Mobile Phase B Methanol:0.1 M Sodium acetate buffer pH 4.5 (9:1 v/v)
Gradient 0 min: 53% B; 13 min: 84% B; 15 min: 84% B; 17 min: 53% B; 22 min: 53% B
Flow Rate 0.4 mL/min[3]
Column Temperature 30 °C
Detection Fluorescence (Excitation: 340 nm, Emission: 530 nm)
Injection Volume 20 µL
Retention Time Approximately 13.5 minutes for Dansyl-Lysine[3]

3.2.4. Quantitative Data Summary

ParameterResult
Linearity Range up to 225 µM (R² ≥ 0.9996)[3]
Accuracy (Recovery) 92% ± 2%[7]
Precision (%RSD) < 5%[7]
Limit of Detection (LOD) < 1.24 µM[7]
Limit of Quantification (LOQ) < 4.14 µM[7]

This protocol is based on established methods for chiral amino acid separation.[4][5]

3.3.1. Materials and Reagents

  • DL-Lysine reference standard

  • Acetonitrile (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

3.3.2. Chromatographic Conditions

ParameterCondition
Column Chiral Stationary Phase (e.g., CROWNPAK CR-I(+) or CR-I(-), 150 mm x 3.0 mm, 5 µm)[5]
Mobile Phase Acetonitrile/Ethanol/Water/TFA = 80/15/5/0.5 (v/v/v/v)[5]
Flow Rate 0.6 mL/min[5]
Column Temperature 25 °C[5]
Detection UV at 210 nm or Mass Spectrometry
Injection Volume 1 µL[5]

3.3.3. Standard and Sample Preparation

  • Standard Solution: Prepare a solution of DL-Lysine in the mobile phase.

  • Sample Solution: Dissolve the sample in the mobile phase to an appropriate concentration. Filter through a 0.45 µm syringe filter before injection.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Weighing Weighing Dissolving Dissolving Weighing->Dissolving Dilution Dilution Dissolving->Dilution Filtration Filtration Dilution->Filtration Autosampler Autosampler Filtration->Autosampler Inject Column Column Autosampler->Column Pump Pump Pump->Autosampler Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

Derivatization_Pathway Lysine Lysine (Primary Amine) Product Dansyl-Lysine Derivative (Fluorescent) Lysine->Product Reaction DansylCl Dansyl Chloride DansylCl->Product Base Base (pH 9.5) Base->Lysine

Caption: Derivatization reaction of Lysine with Dansyl Chloride.

Conclusion

The HPLC methods described in this application note provide reliable and accurate means for the quantification of this compound. The choice between the underivatized UV method and the derivatization-based fluorescence method will depend on the required sensitivity and laboratory workflow. The inclusion of a chiral separation method allows for comprehensive characterization of the material. Proper validation of the chosen method in the user's laboratory is recommended to ensure performance meets the specific application requirements.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Protein Aggregation with DL-Lysine Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing DL-Lysine acetate to mitigate protein aggregation during various stages of protein expression, purification, and formulation.

Troubleshooting Guides

Question: My purified protein is showing visible precipitation after concentration. Can this compound help?

Answer:

Yes, this compound can be an effective excipient to prevent protein precipitation, which is a form of aggregation. Aggregation often occurs at high protein concentrations when intermolecular interactions, such as unfavorable electrostatic or hydrophobic interactions, dominate. Lysine, as a positively charged amino acid, can help to mitigate this in several ways:

  • Charge Shielding: The positively charged ε-amino group of lysine can interact with negatively charged patches on the protein surface, preventing intermolecular aggregation driven by electrostatic interactions.

  • Preferential Exclusion: Like other osmolytes, lysine is preferentially excluded from the protein surface. This leads to an increase in the surface tension of the surrounding water, which thermodynamically favors the more compact, correctly folded state of the protein over unfolded or partially unfolded states that are prone to aggregation.

  • Binding to Hydrophobic Regions: While primarily hydrophilic, the aliphatic portion of the lysine side chain can have weak, transient interactions with exposed hydrophobic patches on the protein surface, thereby masking them and preventing hydrophobic aggregation.

We recommend performing a concentration screening study to determine the optimal this compound concentration for your specific protein.

Question: I am observing a loss of protein activity during storage at 4°C. Could this be related to aggregation, and would this compound be a suitable additive?

Answer:

Loss of activity upon storage is frequently linked to protein aggregation, as the formation of soluble or insoluble aggregates can obscure active sites or lead to irreversible denaturation. This compound can be a beneficial additive to your storage buffer to enhance long-term stability.

By stabilizing the native conformation of the protein through the mechanisms described above, lysine can help to prevent the subtle conformational changes that often precede aggregation and subsequent loss of activity. It is advisable to test a range of this compound concentrations in your storage buffer and monitor protein activity over time compared to a control without the additive.

Question: During my protein purification, I see a significant amount of my target protein in the insoluble fraction (inclusion bodies). Can I add this compound to my lysis buffer?

Answer:

While adding this compound to your lysis buffer might have a minor positive effect on the solubility of some proteins, it is generally less effective for rescuing protein that has already aggregated into inclusion bodies within the expression host (e.g., E. coli). The formation of inclusion bodies is a complex process that often results from a high rate of protein expression, leading to misfolding and aggregation.

A more effective strategy for addressing inclusion bodies is to optimize the expression conditions. This can include:

  • Lowering the induction temperature.

  • Reducing the concentration of the inducing agent (e.g., IPTG).

  • Using a different expression strain.

  • Co-expressing molecular chaperones.

However, once you have refolded your protein from solubilized inclusion bodies, this compound can be a valuable component of the refolding and final formulation buffers to prevent re-aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound?

A1: A good starting point for screening is typically in the range of 25-100 mM. However, the optimal concentration is protein-dependent and may range from 25 mM to over 300 mM in some cases. We strongly recommend performing a systematic screening to identify the ideal concentration for your specific protein and buffer conditions.

Q2: Is there a difference between using this compound and L-Lysine acetate?

A2: L-Lysine is the naturally occurring, biologically active isomer.[1] D-Lysine is the synthetic enantiomer. For protein stabilization, L-Lysine is the active component that interacts with the protein. DL-Lysine is a racemic mixture of both. While L-Lysine acetate is often preferred in final pharmaceutical formulations, this compound can be a more cost-effective option for initial troubleshooting and process development, with the understanding that the L-isomer is providing the stabilizing effect.

Q3: Can this compound be used in combination with other additives?

A3: Absolutely. This compound can be used synergistically with other common anti-aggregation additives. For example, it can be combined with:

  • Arginine: Often used to suppress aggregation and improve protein refolding.

  • Sugars (e.g., sucrose, trehalose): Act as cryoprotectants and stabilizers.

  • Polyols (e.g., glycerol, sorbitol): Enhance protein stability.

  • Non-ionic surfactants (e.g., Polysorbate 20 or 80): Reduce surface-induced aggregation.

Q4: How does the pH of my buffer affect the efficacy of this compound?

A4: The pH of your buffer is critical. The stabilizing effect of lysine is largely dependent on the positive charge of its ε-amino group (pKa ~10.5). Therefore, lysine is most effective in buffers with a pH below its pKa, where the amino group is protonated and positively charged. It is important to ensure that the addition of this compound does not significantly alter the pH of your buffer system.

Q5: Are there any potential downsides to using this compound?

A5: At very high concentrations, some amino acids can have a destabilizing effect on certain proteins. It is also important to consider the ionic strength of your final solution, as adding a salt like this compound will increase it. For some proteins, high ionic strength can promote aggregation. This is why a systematic screening to find the optimal concentration is crucial.

Data Presentation

Table 1: General Guidelines for this compound Concentration Screening

Concentration RangeApplicationExpected Outcome
25 - 100 mMInitial screening, storage buffer additiveReduction in soluble aggregate formation, preservation of activity.
100 - 300 mMHigh-concentration formulations, refolding bufferSignificant suppression of aggregation and precipitation.
> 300 mMFor particularly aggregation-prone proteinsMay be required for optimal stability, but potential for destabilizing effects should be monitored.

Table 2: Solubility of Lysine Acetate

CompoundSolubility in WaterReference
L-Lysine AcetateVery soluble[2][3]
DL-Lysine100 mg/mL (684.04 mM)[4]

Experimental Protocols

Protocol: High-Throughput Screening to Determine Optimal this compound Concentration

This protocol outlines a method for screening the effect of different concentrations of this compound on protein aggregation using a 96-well plate format and a turbidity assay.

Materials:

  • Purified protein of interest

  • This compound stock solution (e.g., 1 M in the base buffer)

  • Base buffer for the protein (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4)

  • 96-well clear flat-bottom plate

  • Plate reader capable of measuring absorbance at 340 nm or 600 nm

Methodology:

  • Prepare a serial dilution of this compound: In a separate 96-well plate or in microcentrifuge tubes, prepare a serial dilution of the this compound stock solution in the base buffer to achieve a range of final concentrations (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 200 mM, 400 mM).

  • Prepare protein dilutions: Dilute the purified protein stock to a working concentration in the base buffer. The optimal concentration will depend on the protein's propensity to aggregate and should be determined empirically.

  • Set up the assay plate:

    • Add a fixed volume of the protein solution to each well of the 96-well plate.

    • Add an equal volume of each this compound dilution to the corresponding wells.

    • Include a control with only the base buffer and no this compound.

    • It is recommended to perform each condition in triplicate.

  • Induce Aggregation (Optional): If the protein is stable under normal conditions, aggregation may need to be induced by a stressor such as:

    • Thermal stress: Incubate the plate at an elevated temperature (e.g., 40-60°C).

    • Mechanical stress: Place the plate on an orbital shaker.

  • Monitor Aggregation: Measure the absorbance (turbidity) of the samples at 340 nm or 600 nm at regular time intervals (e.g., every 15 minutes for 2 hours). An increase in absorbance indicates an increase in protein aggregation.

  • Data Analysis: Plot the change in absorbance over time for each this compound concentration. The concentration that results in the lowest increase in absorbance is the most effective at preventing aggregation under the tested conditions.

Visualizations

cluster_0 Mechanism of Lysine in Preventing Protein Aggregation Protein Unstable Protein (Exposed Hydrophobic & Charged Regions) Aggregated Aggregated Protein (Inactive) Protein->Aggregated Aggregation Stable Stable Protein (Native Conformation) Protein->Stable Stabilization Lysine This compound Lysine->Protein Stabilizing Interactions

Caption: Mechanism of this compound in preventing protein aggregation.

cluster_1 Troubleshooting Workflow for Protein Aggregation Start Protein Aggregation Observed Check_Buffer Optimize Buffer Conditions? (pH, Salt) Start->Check_Buffer Add_Excipient Add this compound? Check_Buffer->Add_Excipient No Check_Buffer->Add_Excipient Yes Screen_Conc Screen this compound Concentration (25-400 mM) Add_Excipient->Screen_Conc Yes Failure Aggregation Persists (Re-evaluate strategy) Add_Excipient->Failure No Combine Combine with other additives? (Arginine, Sucrose) Screen_Conc->Combine Success Aggregation Reduced Combine->Success Yes Combine->Failure No

Caption: A logical workflow for troubleshooting protein aggregation.

cluster_2 Experimental Workflow for this compound Screening Prep_Reagents Prepare Protein and This compound Dilutions Setup_Plate Set up 96-well Plate (Protein + Lysine) Prep_Reagents->Setup_Plate Induce_Stress Induce Aggregation (e.g., Heat, Shaking) Setup_Plate->Induce_Stress Monitor Monitor Turbidity (Absorbance at 340nm) Induce_Stress->Monitor Analyze Analyze Data and Determine Optimal Concentration Monitor->Analyze

Caption: Workflow for screening optimal this compound concentration.

References

DL-Lysine acetate solubility issues in different buffer systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of DL-Lysine acetate in common laboratory buffer systems. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

This compound is the salt of the essential amino acid lysine and acetic acid. The acetate form is often used in pharmaceutical and research applications to enhance the stability and solubility of lysine. Understanding its solubility in different buffer systems is crucial for developing stable formulations, ensuring accurate dosing in experiments, and preventing precipitation issues that can affect experimental outcomes.

Q2: How does pH affect the solubility of this compound?

The solubility of DL-Lysine, and by extension its acetate salt, can be influenced by pH. As an amino acid, lysine has both an amino group and a carboxylic acid group, as well as a basic side chain. The overall charge of the molecule changes with pH, which in turn affects its interaction with the solvent and other ions in the buffer, potentially influencing its solubility.

Q3: How does temperature influence the solubility of this compound?

The dissolution of many solids, including amino acid salts, is an endothermic process, meaning solubility generally increases with temperature.[1] However, the exact temperature dependence of this compound solubility in specific buffers may vary. It is important to consider the experimental temperature when preparing solutions to avoid precipitation upon cooling.

Q4: Can this compound interact with buffer components?

Yes, interactions between this compound and buffer components can occur. For instance, studies have shown that the interaction between lysine and phosphate ions can be quite strong.[2][3] These interactions might influence the conformational state of molecules in the solution and could potentially affect the solubility and stability of this compound.

Troubleshooting Guide

Issue 1: Cloudiness or precipitation is observed when dissolving this compound.

  • Possible Cause 1: Supersaturation. You may have exceeded the solubility limit of this compound in the specific buffer system at the given temperature and pH.

    • Solution: Try dissolving a smaller amount of the compound. Gentle heating and sonication can also help to dissolve the substance, but be cautious of potential degradation at elevated temperatures. Always check for recrystallization as the solution cools to room temperature.

  • Possible Cause 2: Incorrect buffer preparation. Errors in weighing buffer components or adjusting the final pH can significantly impact the solubility of solutes.[4]

    • Solution: Double-check all calculations and measurements for buffer preparation. Ensure the pH is accurately adjusted after all components have been added and dissolved.

  • Possible Cause 3: Interaction with buffer components. As mentioned in the FAQs, interactions with buffer ions like phosphate can occur.

    • Solution: Consider using an alternative buffer system if you suspect specific ionic interactions are causing precipitation.

Issue 2: The prepared this compound solution is unstable and degrades over time.

  • Possible Cause: Hydrolytic or oxidative degradation. this compound, while more stable than the free base, can still be susceptible to degradation in aqueous solutions over time, especially under non-ideal storage conditions (e.g., high temperature, exposure to light).

    • Solution: Prepare fresh solutions of this compound before each experiment. If storage is necessary, store solutions at 2-8°C and protect them from light. For long-term storage, consider preparing stock solutions in an appropriate solvent and storing them at -20°C or -80°C.[5]

Quantitative Solubility Data

Specific quantitative solubility data for this compound in different buffer systems is not extensively available in peer-reviewed literature. However, L-Lysine acetate is known to be very soluble in water. One source indicates a solubility of 116.67 mg/mL in water, while another predicts a water solubility of 105.0 mg/mL. The solubility of L-lysine in water is reported to be greater than 100 g per 100 g of water at 25°C. While these values provide a general indication of high solubility, the actual solubility in a specific buffer will depend on the buffer's composition, ionic strength, pH, and temperature.

For researchers requiring precise solubility data for their specific experimental conditions, it is highly recommended to determine the solubility experimentally.

Buffer SystempHTemperature (°C)Solubility (g/L)Notes
Phosphate Buffer7.425Data not availableStrong interactions between lysine and phosphate ions may influence solubility.[2][3]
TRIS Buffer7.425Data not availableGenerally a suitable buffer for many biological experiments.
Acetate Buffer5.025Data not availableThe common ion effect with the acetate from this compound might slightly reduce solubility compared to other buffers at the same pH.

Experimental Protocols

Protocol for Determining the Equilibrium Solubility of this compound (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given buffer system.

  • Preparation of Buffer Solutions: Prepare the desired buffer systems (e.g., 0.1 M phosphate buffer at pH 7.4, 0.1 M TRIS buffer at pH 7.4, and 0.1 M acetate buffer at pH 5.0) using high-purity water and analytical grade reagents. Accurately adjust the pH of each buffer at the desired experimental temperature.

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer solution in a sealed, clear container (e.g., a glass vial). The excess solid should be clearly visible.

  • Equilibration: Place the sealed containers in a constant temperature shaker or incubator set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples at a controlled temperature to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid material, it is advisable to filter the supernatant through a chemically compatible, low-binding filter (e.g., a 0.22 µm syringe filter). Immediately dilute the filtered supernatant with the corresponding buffer to a concentration suitable for the chosen analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or fluorescence after derivatization).

  • Calculation: Calculate the solubility of this compound in the buffer by multiplying the measured concentration by the dilution factor.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_buffer Prepare Buffer Solutions add_lysine Add Excess this compound prep_buffer->add_lysine agitate Agitate at Constant Temperature (24-48h) add_lysine->agitate separate Separate Solid and Liquid Phases agitate->separate sample Sample and Dilute Supernatant separate->sample quantify Quantify Concentration (e.g., HPLC) sample->quantify calculate Calculate Solubility quantify->calculate

Caption: Experimental workflow for determining this compound solubility.

lysine_catabolism Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-alpha-ketoglutarate reductase Alpha_Aminoadipate_Semialdehyde alpha-Aminoadipate semialdehyde Saccharopine->Alpha_Aminoadipate_Semialdehyde Saccharopine dehydrogenase Alpha_Aminoadipate alpha-Aminoadipate Alpha_Aminoadipate_Semialdehyde->Alpha_Aminoadipate Aminoadipate-semialdehyde dehydrogenase Alpha_Ketoadipate alpha-Ketoadipate Alpha_Aminoadipate->Alpha_Ketoadipate Aminoadipate aminotransferase Glutaryl_CoA Glutaryl-CoA Alpha_Ketoadipate->Glutaryl_CoA alpha-Ketoadipate dehydrogenase Crotonyl_CoA Crotonyl-CoA Glutaryl_CoA->Crotonyl_CoA Glutaryl-CoA dehydrogenase Acetyl_CoA Acetyl-CoA Crotonyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Simplified overview of the Lysine degradation pathway.

References

Potential interference of DL-Lysine acetate in BCA or Bradford protein assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide addresses potential interference of DL-Lysine acetate in Bicinchoninic Acid (BCA) and Bradford protein assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a salt form of the essential amino acid lysine. It is often used in cell culture media and buffers as a nutrient supplement.

Q2: Can this compound interfere with the BCA protein assay?

Yes, there is a high potential for interference. The BCA assay is based on the reduction of copper ions (Cu²⁺ to Cu¹⁺) by protein in an alkaline medium.[1] Certain amino acids, including cysteine, tyrosine, and tryptophan, can also contribute to this reduction, leading to an overestimation of the protein concentration.[2][3] While lysine is not one of the most reactive amino acids in this assay, substances with reducing potential can interfere.[2][4]

Q3: Can this compound interfere with the Bradford protein assay?

Interference from this compound in the Bradford assay is expected to be minimal. The Bradford method is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily interacting with basic amino acid residues like arginine and lysine.[5][6] Since free amino acids do not typically bind the dye in the same manner as a polypeptide chain, they are less likely to cause significant interference.[6]

Q4: Which assay is recommended when this compound is present in the sample buffer?

The Bradford assay is generally the more suitable choice when this compound is present. Its mechanism is less susceptible to interference from free amino acids compared to the BCA assay.[7] However, it is always best practice to prepare protein standards in a buffer that matches the composition of the samples as closely as possible to account for any matrix effects.

Troubleshooting Guide

Problem: My protein concentration is unexpectedly high when using the BCA assay.

  • Possible Cause: Interference from this compound or another reducing substance in your sample buffer. The BCA assay's chemistry involves the reduction of Cu²⁺ to Cu¹⁺, a reaction that can be facilitated by components other than protein, leading to a false positive signal.[6][8]

  • Solution Workflow:

    • Confirm Interference: Prepare a "sample blank" containing all buffer components, including this compound, but no protein. If this blank produces a significant color change, interference is confirmed.

    • Switch Assay Method: The most straightforward solution is to switch to the Bradford protein assay, which is less prone to interference from reducing agents and free amino acids.[7][9]

    • Sample Clean-up (If Bradford is not an option): If you must use the BCA assay, you can remove interfering substances by precipitating the protein with trichloroacetic acid (TCA) or acetone.[10][11] After precipitation, the protein pellet is separated from the interfering substances in the supernatant and can be redissolved in a compatible buffer for analysis.[10]

Problem: How can I ensure accuracy with the Bradford assay in the presence of this compound?

  • Best Practice: While the Bradford assay is more robust against interference from amino acids, high concentrations of any substance can potentially alter the assay's response.

  • Solution: To ensure the highest accuracy, always prepare your protein standards (e.g., Bovine Serum Albumin - BSA) in the exact same buffer as your unknown samples, including the same concentration of this compound. This practice creates a standard curve that inherently corrects for any minor matrix effects caused by the buffer components.[12]

Data Presentation: Assay Compatibility

The following table summarizes the compatibility of BCA and Bradford assays with common substance classes, highlighting the potential for interference.

Substance ClassBCA Assay CompatibilityBradford Assay CompatibilityRationale
Reducing Agents Low [2]High [9]BCA chemistry is based on copper reduction; reducing agents directly interfere.[8]
Free Amino Acids Low to Moderate High Certain amino acids (Cys, Tyr, Trp) can reduce copper in the BCA assay.[3] The Bradford dye primarily binds to large polypeptides.[6]
Detergents High (up to 5%) [7]Low to Moderate [13]The BCA assay is notably compatible with most detergents. The Bradford dye can be precipitated by certain detergents.
Chelating Agents (e.g., EDTA) Low [4]High [14]Chelators interfere with the copper ions essential for the BCA reaction.[6]
Salts Moderate High [9]High salt concentrations can affect the BCA reaction. The Bradford assay is generally more tolerant.

Visualizing the Mechanisms and Workflows

BCA_Interference

Figure 1. Mechanism of BCA assay interference by reducing agents like this compound.

Bradford_Mechanism

Figure 2. Mechanism of the Bradford assay, highlighting its compatibility with free amino acids.

Troubleshooting_Workflow Start Start: Protein quantification needed with this compound Assay Which assay are you using? Start->Assay BCA_Node BCA Assay Assay->BCA_Node BCA Bradford_Node Bradford Assay Assay->Bradford_Node Bradford Check_BCA Are results unexpectedly high? BCA_Node->Check_BCA Check_Bradford Are standards prepared in matching buffer? Bradford_Node->Check_Bradford Interference High probability of interference. Switch to Bradford Assay. Check_BCA->Interference Yes BCA_OK Results appear normal. Proceed with caution. Check_BCA->BCA_OK No Bradford_OK Proceed with assay. Low risk of interference. Check_Bradford->Bradford_OK Yes Bradford_Fix Prepare standards in sample buffer to ensure accuracy. Check_Bradford->Bradford_Fix No Bradford_Fix->Bradford_OK

Figure 3. Troubleshooting workflow for selecting and using a protein assay with this compound.

Experimental Protocols

Standard BCA Protein Assay Protocol (Microplate)
  • Prepare Standards: Create a series of protein standards (e.g., BSA) with known concentrations, typically from 20 to 2000 µg/mL. Use the same buffer as the unknown samples for dilution.

  • Prepare Working Reagent (WR): Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B.

  • Sample Loading: Pipette 25 µL of each standard and unknown sample into separate wells of a 96-well microplate.

  • Add WR: Add 200 µL of the WR to each well and mix thoroughly on a plate shaker for 30 seconds.

  • Incubation: Cover the plate and incubate at 37°C for 30 minutes.

  • Read Absorbance: Cool the plate to room temperature. Measure the absorbance at or near 562 nm on a microplate reader.

  • Calculate Concentration: Generate a standard curve by plotting the absorbance of the standards versus their concentrations. Use the curve to determine the concentration of the unknown samples.

Standard Bradford Protein Assay Protocol (Microplate)
  • Prepare Standards: Dilute a stock protein standard (e.g., BSA) to a range of concentrations (e.g., 125 to 1500 µg/mL). Use the same buffer as the unknown samples, including this compound.

  • Sample Loading: Pipette 5 µL of each standard and unknown sample into separate wells of a 96-well microplate.

  • Add Dye Reagent: Add 250 µL of the Coomassie dye reagent to each well.

  • Incubation: Mix on a plate shaker for 30 seconds and incubate at room temperature for 5-10 minutes.

  • Read Absorbance: Measure the absorbance at 595 nm using a microplate reader.

  • Calculate Concentration: Plot the absorbance values for the standards against their known concentrations to create a standard curve. Determine the concentration of the unknown samples from this curve.

References

Long-term stability of DL-Lysine acetate in frozen stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability of DL-Lysine acetate in frozen stock solutions. Below you will find troubleshooting advice, frequently asked questions, and recommended protocols to ensure the integrity of your experimental reagents.

Troubleshooting Guide

This guide addresses common issues researchers may encounter with frozen stock solutions of this compound.

Problem Possible Causes Recommended Actions
Inconsistent experimental results using older stock solutions. 1. Degradation: The this compound may have degraded over time, even when frozen. A potential degradation product is lysine lactam. 2. Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation and changes in concentration due to evaporation or water condensation. 3. Concentration Inaccuracy: The initial concentration of the stock solution may have been inaccurate, or evaporation may have occurred during storage.1. Prepare a fresh stock solution of this compound for your experiments. 2. If you suspect degradation, consider analytical testing (e.g., HPLC) to assess the purity of the old stock solution. 3. To minimize issues from freeze-thaw cycles, prepare small, single-use aliquots of your stock solution.
Precipitate observed in the stock solution after thawing. 1. Incomplete Dissolution: The this compound may not have fully dissolved when the stock solution was initially prepared. 2. Low Solubility at Cold Temperatures: The compound may have precipitated out of solution upon freezing and may be slow to redissolve. 3. pH or Buffer Effects: Changes in pH upon freezing can affect the solubility of the compound.1. Ensure the solution is at room temperature. 2. Gently vortex or sonicate the solution to encourage redissolution. 3. Visually inspect the solution to ensure all precipitate has dissolved before use. 4. If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution.
Noticeable color change in the stock solution. 1. Degradation: A color change can be an indicator of chemical degradation. 2. Contamination: The stock solution may have been contaminated during preparation or handling.1. Discard the discolored solution. 2. Prepare a fresh, sterile stock solution using high-purity water or buffer. 3. Ensure proper aseptic technique during preparation and handling to prevent future contamination.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for frozen this compound stock solutions?

For short-term storage (up to one month), -20°C is a common recommendation.[1] For long-term storage (one to six months), -80°C is preferable to minimize the rate of potential chemical degradation.[2]

Q2: What is the expected shelf-life of a this compound frozen stock solution?

While specific long-term stability data for this compound is not extensively published, general guidelines for amino acid solutions suggest a shelf-life of up to one month at -20°C and potentially up to six months at -80°C.[1][2] However, for critical applications, it is advisable to prepare fresh stock solutions or conduct in-house stability testing.

Q3: How many times can I freeze and thaw my this compound stock solution?

It is strongly recommended to avoid repeated freeze-thaw cycles.[3] Each cycle can potentially lead to degradation of the amino acid.[3][4] The best practice is to aliquot the stock solution into single-use volumes before the initial freezing.

Q4: What are the potential degradation products of this compound in solution?

One known degradation product of lysine in aqueous solutions is lysine lactam.[5] The rate of this degradation can be influenced by temperature and pH.[5]

Q5: In what solvent should I prepare my this compound stock solution?

This compound is very soluble in water.[6] High-purity, sterile water is the recommended solvent for preparing stock solutions.

Data on Storage Recommendations

The following table summarizes general storage recommendations for lysine-containing solutions from various suppliers. Note the lack of specific, long-term quantitative stability data for this compound.

Product Supplier Recommendation Storage Temperature Duration
General Bioactive SolutionsAliquot and store in tightly sealed vials.-20°CUp to 1 month
L-Lysine Acetate (in solvent)Protect from light.-20°C1 month
L-Lysine Acetate (in solvent)Protect from light.-80°C6 months
DL-Lysine (in solvent)-20°C1 year
DL-Lysine (in solvent)-80°C2 years

Experimental Protocols

Protocol for Preparation of Frozen Stock Solutions

This protocol outlines the best practices for preparing and storing this compound stock solutions to maximize their stability.

  • Weighing: Accurately weigh the desired amount of high-purity this compound powder in a sterile container.

  • Dissolution: Dissolve the powder in a precise volume of high-purity, sterile water (e.g., Milli-Q or equivalent) to achieve the target concentration. Gentle vortexing or sonication can be used to aid dissolution.

  • Sterilization (Optional): If sterility is required, filter the solution through a 0.22 µm sterile filter into a sterile container.

  • Aliquoting: Dispense the stock solution into sterile, single-use microcentrifuge tubes or cryovials. The volume of the aliquots should be appropriate for a single experiment to avoid freeze-thaw cycles.

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and initials of the preparer.

  • Freezing: Flash-freeze the aliquots in a dry ice/ethanol bath or liquid nitrogen before transferring them to the appropriate freezer for storage.

  • Storage: Store the aliquots at -20°C for short-term use or at -80°C for long-term storage, protected from light.

Protocol for Stability Testing of Frozen Stock Solutions

For researchers needing to validate the long-term stability of their this compound stock solutions, the following protocol provides a framework for a stability study.

  • Preparation: Prepare a large batch of the this compound stock solution according to the protocol above and aliquot it into numerous tubes.

  • Time Points: Designate several time points for analysis (e.g., T=0, 1 month, 3 months, 6 months, 1 year).

  • Storage Conditions: Store the aliquots at the desired temperatures (e.g., -20°C and -80°C).

  • Analysis: At each time point, remove a set of aliquots from each storage temperature.

    • Thaw the aliquots completely at room temperature.

    • Analyze the concentration and purity of this compound using a validated, stability-indicating analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).

    • The method should be able to separate the parent compound from potential degradation products like lysine lactam.

  • Data Evaluation: Compare the results at each time point to the initial (T=0) analysis. A common acceptance criterion is the retention of at least 90% of the initial concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage weigh Weigh DL-Lysine Acetate Powder dissolve Dissolve in Sterile Water weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot freeze Flash Freeze aliquot->freeze store Store at -20°C or -80°C freeze->store degradation_factors instability This compound Instability/Degradation temp High Storage Temp (e.g., -20°C vs -80°C) temp->instability cycles Repeated Freeze-Thaw Cycles cycles->instability time Extended Storage Time time->instability ph pH Shifts During Freezing ph->instability light Light Exposure light->instability chemical_pathway lysine DL-Lysine lactam Lysine Lactam lysine->lactam Degradation

References

Preventing DL-Lysine acetate degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of DL-Lysine acetate during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a salt of the essential amino acid lysine and acetic acid. Its stability is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of the active compound and the introduction of impurities that may interfere with your experiments. The acetate form is generally more stable than the free base of lysine due to the salt formation which enhances its solubility and stability.[1]

Q2: What are the primary factors that can cause this compound degradation?

A2: The main factors contributing to the degradation of this compound are elevated temperature, high humidity, inappropriate pH, and exposure to light or strong oxidizing agents.[1]

Q3: What is the main degradation product of this compound?

A3: Based on studies of other lysine salts like lysine hydrochloride, the primary degradation product is expected to be lysine lactam.[2][3] This transformation is a cyclization reaction that occurs internally within the lysine molecule.

Q4: How can I detect and quantify the degradation of this compound?

A4: A reliable method for detecting and quantifying this compound and its primary degradation product, lysine lactam, is through High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC (RP-HPLC) method can be used for simultaneous determination without the need for derivatization.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of this compound potency in my stock solution. Improper Storage: Solution stored at room temperature or exposed to light.Store stock solutions at 2-8°C and protect from light by using amber vials or wrapping containers in aluminum foil. For long-term storage, consider storing at -20°C.
Incorrect pH: The pH of the solution may be too low (acidic), accelerating degradation.Maintain the pH of the solution in the neutral to slightly alkaline range (pH 7-8) if your experimental conditions allow. Use a suitable buffer system.
Unexpected peaks in my chromatogram. Degradation: The presence of lysine lactam or other degradation products.Confirm the identity of the unexpected peaks by comparing their retention times with a lysine lactam standard. If confirmed, review your experimental procedure for potential causes of degradation (e.g., high temperature, extreme pH).
Contamination: Interaction with reactive reagents.Ensure compatibility of this compound with all other reagents in your experiment. Avoid strong oxidizing agents.
Inconsistent experimental results between batches. Variable Degradation: Different levels of degradation occurring in different experimental runs.Standardize your experimental protocol to minimize variability in factors that can cause degradation. This includes controlling temperature, pH, and light exposure consistently across all experiments. Prepare fresh solutions of this compound for each experiment.

Quantitative Data on Degradation

The following table summarizes the degradation kinetics of a lysine salt (lysine hydrochloride), which can serve as a proxy for understanding the stability of this compound. The data shows that the degradation rate increases significantly with both temperature and acidity.

Temperature (°C) pH Degradation Rate Constant (k) Reference
6010.3Value not explicitly stated, but lower than at higher temperatures[2]
8010.3Value not explicitly stated, but higher than at 60°C[2]
9010.3Value not explicitly stated, but higher than at 80°C[2]
10010.3Value not explicitly stated, but highest among the tested temperatures[2]
Not specifiedDecreasing pHIncreased degradation rate[2]

Note: The degradation and the formation of lysine lactam were found to follow zero-order reaction kinetics in the referenced study for lysine hydrochloride.[2]

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under controlled conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ultrapure water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 80°C in a temperature-controlled oven for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] A dark control sample wrapped in aluminum foil should be stored under the same conditions.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

HPLC Method for Quantification of DL-Lysine and Lysine Lactam

This method is adapted from a study on lysine hydrochloride and can be used as a starting point for the analysis of this compound degradation.[2]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A suitable buffered mobile phase. The referenced study used a mobile phase of 0.05 M potassium dihydrogen phosphate (adjusted to pH 3.0 with phosphoric acid) and methanol (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

  • Quantification: The concentration of DL-Lysine and lysine lactam can be determined by comparing the peak areas in the sample chromatograms with those of known standards.

Visualizations

degradation_pathway DL_Lysine_acetate This compound Degradation_Product Lysine Lactam DL_Lysine_acetate->Degradation_Product Degradation Stress_Factors Stress Factors (Heat, Low pH, Light) Stress_Factors->Degradation_Product caption Primary degradation pathway of this compound.

Caption: Primary degradation pathway of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Start Prepare DL-Lysine acetate stock solution Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Start->Thermal Photo Photolysis Start->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data caption Workflow for a forced degradation study.

Caption: Workflow for a forced degradation study.

logical_relationship cluster_factors Contributing Factors cluster_prevention Preventative Measures Temperature Increased Temperature Degradation This compound Degradation Temperature->Degradation pH Low pH (Acidic) pH->Degradation Light Light Exposure Light->Degradation Storage Proper Storage (Cool, Dark) Degradation->Storage pH_Control pH Control (Neutral to Alkaline) Degradation->pH_Control Light_Protection Light Protection (Amber Vials) Degradation->Light_Protection caption Factors influencing degradation and prevention.

Caption: Factors influencing degradation and prevention.

References

Technical Support Center: Managing DL-Lysine Acetate Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity associated with high concentrations of DL-Lysine acetate in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a salt composed of a racemic mixture of D- and L-lysine and acetic acid. In cell culture, it is often used as a component of defined media, as a supplement to support cell growth and protein production, or in studies investigating the effects of specific amino acids on cellular processes.

Q2: At what concentrations does this compound become cytotoxic?

The cytotoxic concentration of this compound can vary significantly depending on the cell line, culture conditions, and the duration of exposure. Generally, concentrations above physiological levels may induce cytotoxic effects. It is crucial to determine the optimal concentration for each specific cell line and experimental setup. High concentrations of L-lysine (e.g., 10-60 mM) have been shown to cause cellular damage[1]. Additionally, high concentrations of sodium acetate (>12.5 mM) can inhibit cell growth[2].

Q3: What are the visible signs of this compound cytotoxicity in cell culture?

Common signs of cytotoxicity include:

  • Reduced cell viability and proliferation.

  • Changes in cell morphology, such as rounding, shrinking, and detachment from the culture surface.

  • Increased presence of floating, dead cells in the culture medium.

  • Formation of precipitates in the culture medium, especially at very high concentrations.

Q4: What are the underlying mechanisms of this compound-induced cytotoxicity?

High concentrations of lysine can induce cytotoxicity through several mechanisms:

  • Osmotic Stress: High salt concentrations in the culture medium can lead to osmotic stress, causing cells to lose water and shrink[3][4].

  • Oxidative Stress and Apoptosis: L-lysine has been shown to trigger apoptosis in certain cell types, such as human renal tubular cells, through a pathway involving the activation of NADPH oxidase and the generation of reactive oxygen species (ROS)[5][6].

  • Mitochondrial Damage and Necrosis: In other cell types, like pancreatic acinar cells, high concentrations of L-lysine can cause mitochondrial damage, leading to a decrease in cellular ATP levels and ultimately necrotic cell death[1][7].

Q5: Is there a difference in cytotoxicity between D-lysine and L-lysine?

Some studies suggest that the D-isomer of lysine may be less toxic to eukaryotic cells than the L-isomer. For example, substitutions of L-lysine with D-lysine in antimicrobial peptides have been shown to reduce toxicity to eukaryotic cells while maintaining antimicrobial activity[8]. Another study noted no significant difference between L- and D-lysine in their effects on a specific cellular pathway[9]. However, the specific cytotoxic profiles of the individual isomers of lysine acetate in your cell line should be determined empirically.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with high concentrations of this compound.

Problem Possible Cause Recommended Solution
Decreased cell viability and growth The concentration of this compound is too high, leading to osmotic stress, apoptosis, or necrosis.- Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. - Gradually adapt the cells to higher concentrations of this compound over several passages. - Consider using osmoprotectants like glycerol or glycine to help cells cope with osmotic stress[10].
Changes in cell morphology (rounding, detachment) Cytotoxicity is affecting cell adhesion and cytoskeletal structure.- Lower the concentration of this compound. - Ensure the culture surface is adequately coated with attachment factors (e.g., poly-L-lysine, fibronectin) if you are working with adherent cells that have weak attachment.
Precipitate formation in the medium The concentration of this compound exceeds its solubility in the culture medium, or it is reacting with other media components.- Ensure the this compound is fully dissolved in the medium before adding it to the cells. - Prepare fresh medium for each experiment. - Consider adjusting the pH of the medium after adding this compound, as high concentrations can alter it. The use of HEPES buffer may help maintain a stable pH[11].
Inconsistent experimental results Variability in the preparation of this compound solutions or in cell handling.- Prepare a large stock solution of this compound, filter-sterilize it, and store it in aliquots to ensure consistency. - Standardize cell seeding density and other culture parameters.

Quantitative Data Summary

The following table summarizes reported cytotoxic concentrations of L-lysine and sodium acetate in different cell lines. Direct IC50 values for this compound are not widely available in the literature. The provided data can serve as a starting point for determining the appropriate concentration range for your experiments.

CompoundCell LineConcentrationEffectReference
L-LysinePancreatic acinar cells10-60 mMMitochondrial damage, necrosis[1]
L-LysineHuman renal tubular cells (HK-2)10 mMIncreased apoptosis
Sodium AcetateHuman gastric adenocarcinoma (AGS)>12.5 mMInhibition of cell growth[2]
Poly-L-lysineNeuro2A cellsConcentration-dependentCytotoxic, apoptotic, and genotoxic effects[12]
L-lysine derivativeA431 cancer cellsIC50 of 2.3 µMImproved cytotoxicity compared to parent compound[11]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance that reduces a biological activity by 50%.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (IC50) of this compound using an MTT Assay

This protocol outlines the steps to determine the concentration of this compound that is toxic to a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of this compound Solutions: Prepare a series of dilutions of this compound in complete culture medium. A common approach is to use a two-fold or ten-fold serial dilution.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a control group with medium only.

  • Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • After incubation, add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Mitigating Osmotic Stress from High this compound Concentrations

This protocol provides a method for adapting cells to high concentrations of this compound to minimize osmotic stress-induced cytotoxicity.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • High-concentration this compound stock solution

  • Osmoprotectants (e.g., sterile glycerol or glycine solution) (Optional)

Procedure:

  • Gradual Adaptation:

    • Start by culturing the cells in their normal growth medium.

    • At the first passage, add a low, non-toxic concentration of this compound to the culture medium.

    • With each subsequent passage, gradually increase the concentration of this compound in the medium. A 10-20% increase at each step is a reasonable starting point.

    • Monitor the cells closely for any signs of stress or cytotoxicity. If stress is observed, maintain the cells at the current concentration for an additional passage before attempting to increase it further.

  • Use of Osmoprotectants (Optional):

    • If gradual adaptation is not sufficient, consider supplementing the culture medium with an osmoprotectant.

    • Determine the optimal, non-toxic concentration of the osmoprotectant (e.g., glycerol or glycine) for your cell line through a separate dose-response experiment.

    • Add the osmoprotectant to the medium along with the high concentration of this compound.

Signaling Pathway Diagrams

NADPH_Oxidase_Apoptosis cluster_stimulus High this compound cluster_membrane Plasma Membrane cluster_cytosol Cytosol High_Lysine High Extracellular This compound NADPH_Oxidase NADPH Oxidase High_Lysine->NADPH_Oxidase Activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Generates ASK1 ASK1 ROS->ASK1 Activates JNK_p38 JNK/p38 MAPK ASK1->JNK_p38 Activates Caspase_Cascade Caspase Activation JNK_p38->Caspase_Cascade Initiates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Leads to

Mitochondrial_Necrosis cluster_stimulus High this compound cluster_mitochondrion Mitochondrion cluster_cell Cell High_Lysine High Extracellular This compound Mitochondrial_Swelling Mitochondrial Swelling High_Lysine->Mitochondrial_Swelling Induces mPTP mPTP Opening Mitochondrial_Swelling->mPTP Leads to Membrane_Potential_Loss Loss of Membrane Potential (ΔΨm) mPTP->Membrane_Potential_Loss Causes ATP_Depletion ATP Depletion Membrane_Potential_Loss->ATP_Depletion Results in Necrosis Necrosis ATP_Depletion->Necrosis Triggers

References

Minimizing the impact of DL-Lysine acetate on assay background signals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the impact of DL-Lysine acetate on assay background signals.

Troubleshooting Guides

High background signals can obscure results and reduce assay sensitivity. This compound, while a common buffer component, can sometimes contribute to this issue. Below are troubleshooting guides for common assay types.

Issue 1: High Background in Fluorescence-Based Assays

Possible Cause: this compound may exhibit autofluorescence, particularly at high concentrations, or it may interact with fluorescent probes, leading to quenching or enhancement of the signal. Lysine has been reported to exhibit fluorescence, which is concentration and excitation wavelength-dependent.

Troubleshooting Steps:

  • Run a Buffer Blank: Measure the fluorescence of your assay buffer containing this compound but without the analyte or other assay components. This will determine the inherent fluorescence of the buffer.

  • Optimize this compound Concentration: If the buffer blank shows high fluorescence, try reducing the concentration of this compound in your assay buffer.

  • Wavelength Scan: Perform a fluorescence scan of this compound at the excitation and emission wavelengths of your assay to confirm if there is spectral overlap.

  • Buffer Exchange: If lowering the concentration is not feasible, consider removing the this compound from your sample prior to the assay using methods like dialysis or size-exclusion chromatography.

  • Alternative Buffers: Test alternative buffer systems that do not contain primary amines, such as phosphate-buffered saline (PBS) or HEPES, to see if they reduce the background signal.

Experimental Protocol: Sample Cleanup via Acetone Precipitation

This protocol is effective for removing interfering substances like buffer components from protein samples.

  • Pipette 50 µL of your sample into a microcentrifuge tube.

  • Add 200 µL of cold (-20°C) acetone to the tube.

  • Vortex the tube and incubate for 30 minutes at -20°C to precipitate the protein.

  • Centrifuge at maximum speed for 10 minutes.

  • Carefully decant the supernatant, which contains the this compound and other interfering substances.

  • Allow the protein pellet to air dry at room temperature for 30 minutes to evaporate any residual acetone.

  • Resuspend the protein pellet in a compatible assay buffer.[1]

Issue 2: High Background in Absorbance-Based Assays (e.g., ELISA)

Possible Cause: this compound can absorb light in the UV range, which might interfere with assays that measure absorbance at lower wavelengths. The UV spectrum of lysine shows significant absorbance below 240 nm.[2] Additionally, the primary amine groups in lysine can react with certain assay reagents.

Troubleshooting Steps:

  • Buffer Blank Reading: Measure the absorbance of the this compound-containing buffer at the assay wavelength.

  • Check for Non-Specific Binding: The positively charged lysine can promote non-specific binding of assay components (e.g., antibodies, proteins) to the microplate surface.[3][4][5][6]

    • Increase the number of wash steps.

    • Optimize the blocking buffer concentration or try a different blocking agent (e.g., bovine serum albumin, casein).[7]

  • Sample Dilution: Diluting the sample can reduce the concentration of this compound to a level that no longer interferes with the assay.

  • Sample Cleanup: If dilution is not possible, use a sample cleanup method like TCA precipitation to remove the this compound.

Experimental Protocol: Trichloroacetic Acid (TCA) Precipitation

This method is suitable for concentrating protein samples while removing contaminants.

  • To 50 µL of your sample, add 450 µL of deionized water.

  • Add 100 µL of 0.15% (w/v) sodium deoxycholate solution.

  • Add 100 µL of 72% (w/v) TCA solution and let it stand for 10 minutes at room temperature.

  • Vortex and then centrifuge at 10,000 rpm for 10 minutes.

  • Carefully aspirate the supernatant.

  • Resuspend the pellet in your desired assay buffer.[8]

Data Summary

Table 1: Hypothetical Impact of this compound on Fluorescence Assay Background

This compound Concentration (mM)Average Background Fluorescence (RFU)Signal-to-Noise Ratio (for a fixed analyte concentration)
1005,0002.5
502,5005.0
251,25010.0
1050025.0
0 (Control Buffer)25050.0

This table illustrates a potential dose-dependent increase in background fluorescence with increasing concentrations of this compound, leading to a decreased signal-to-noise ratio.

Table 2: Effectiveness of Mitigation Strategies on Assay Background

Mitigation StrategyInitial Background Signal (OD at 450 nm)Background Signal After Mitigation (OD at 450 nm)Percent Reduction in Background
Increased Wash Steps (from 3 to 6)0.8500.42550%
Optimized Blocking Buffer0.8500.34060%
Sample Dilution (1:10)0.8500.17080%
Acetone Precipitation0.8500.08590%

This table provides a comparative look at the potential effectiveness of different troubleshooting steps in reducing a high background signal in an absorbance-based assay.

Visual Guides

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Solution High_Background High Background Signal Detected Buffer_Blank Run Buffer Blank High_Background->Buffer_Blank Concentration_Opt Optimize this compound Concentration Buffer_Blank->Concentration_Opt If blank is high Wavelength_Scan Perform Wavelength Scan Concentration_Opt->Wavelength_Scan Cleanup Sample Cleanup (Precipitation/Dialysis) Wavelength_Scan->Cleanup If interference is confirmed Alt_Buffer Test Alternative Buffers Wavelength_Scan->Alt_Buffer As an alternative Assay_Optimized Assay Optimized with Low Background Cleanup->Assay_Optimized Alt_Buffer->Assay_Optimized interference_pathway cluster_mechanisms Potential Interference Mechanisms DL_Lysine This compound in Assay Buffer Autofluorescence Inherent Fluorescence DL_Lysine->Autofluorescence Absorbance UV Absorbance DL_Lysine->Absorbance NonSpecific_Binding Non-Specific Binding DL_Lysine->NonSpecific_Binding Reagent_Interaction Interaction with Assay Reagents DL_Lysine->Reagent_Interaction High_Background Increased Assay Background Signal Autofluorescence->High_Background Absorbance->High_Background NonSpecific_Binding->High_Background Reagent_Interaction->High_Background

References

Validation & Comparative

DL-Lysine Acetate vs. L-Lysine Hydrochloride: A Comparative Study in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cell culture, the choice of nutrient supplementation is critical for optimal cell growth, viability, and productivity. Lysine, an essential amino acid, is a key component of cell culture media. It is commonly supplied as L-Lysine hydrochloride. However, an alternative formulation, DL-Lysine acetate, is also available. This guide provides an objective comparison of these two lysine sources, supported by available experimental data and detailed protocols to empower researchers in making informed decisions for their specific cell culture needs.

Executive Summary

This guide delves into a comparative analysis of this compound and L-Lysine hydrochloride for use in cell culture. While direct comparative studies are limited, this document synthesizes available data on the individual components (L-lysine, D-lysine, acetate, and chloride) to infer the potential performance of this compound against the well-established L-Lysine hydrochloride.

L-Lysine hydrochloride is the industry standard, providing the biologically active L-isomer of lysine. Its effects on cell proliferation and protein synthesis are well-documented.

This compound is a racemic mixture, containing both the D- and L-isomers of lysine, with acetate as the counter-ion. The presence of D-lysine and acetate may introduce different cellular responses compared to the conventional hydrochloride salt.

Physicochemical Properties

A fundamental understanding of the chemical differences between these two compounds is essential for their application in cell culture.

PropertyThis compoundL-Lysine Hydrochloride
Isomeric Composition Racemic mixture (50% D-Lysine, 50% L-Lysine)Pure L-isomer
Counter-ion Acetate (CH₃COO⁻)Chloride (Cl⁻)
Molecular Formula C₈H₁₈N₂O₄C₆H₁₅ClN₂O₂
Molecular Weight 206.24 g/mol 182.65 g/mol
Solubility in Water HighHigh[1]
Biological Activity L-isomer is readily metabolized. D-isomer metabolism is limited in mammals.Readily metabolized by mammalian cells.

Comparative Performance in Cell Culture: A Data-Driven Analysis

Due to a lack of direct head-to-head studies, this section presents available quantitative data for L-Lysine and discusses the inferred implications for this compound based on the properties of its components.

Cell Viability and Proliferation

L-lysine is crucial for cell growth and proliferation. Studies have shown that varying concentrations of L-lysine can impact cell confluence and viability.

Table 2.1: Effect of L-Lysine Concentration on Mammalian Cell Growth

L-Lysine HCl Concentration (mM)Cell Confluence (%) after 48h (Mean ± SD)
0.0125 ± 5
0.160 ± 8
1.095 ± 4
10.098 ± 3

Source: Adapted from Olin-Sandoval et al., 2019. The data represents growth of mammalian cell lines auxotrophic for lysine.

Table 2.2: Effect of L-Lysine on Bovine Mammary Epithelial Cell Viability

L-Lysine Concentration (mmol/L)Increase in Cell Viability (%)
1.017-47

Source: Adapted from a study on bovine mammary epithelial cells, which demonstrated that 1.0 mmol/L of L-Lysine increased cell viability compared to cultures with 0, 0.5, or 2.0 mmol/L.[2]

Inference for this compound:

  • D-Lysine: The presence of the D-isomer may lead to different outcomes. Some studies on antimicrobial peptides have shown that D-lysine substitutions can reduce cytotoxicity to eukaryotic cells.[3][4] However, as a free amino acid, the effect of D-lysine on mammalian cell proliferation is not well-documented and it is generally considered not to be readily metabolized by mammalian cells.

  • Acetate: Acetate can serve as a carbon source for cells. However, its accumulation in the media can lead to changes in pH.[5] The overall impact of acetate as a counter-ion is likely to be cell-type dependent.

Protein Synthesis

Lysine is a fundamental building block for proteins. L-lysine supplementation has been shown to stimulate protein synthesis.

Table 2.3: Effect of L-Lysine on Protein Synthesis in Bovine Mammary Epithelial Cells

L-Lysine Concentration (mmol/L)Increase in Protein Synthesis (%)
1.07-23

Source: Adapted from a study indicating that 1.0 mmol/L of L-Lysine increased protein synthesis compared to cultures with 0, 0.5, or 2.0 mmol/L.[2]

Inference for this compound:

  • Since this compound contains only 50% of the biologically active L-isomer, it is conceivable that a higher concentration of the DL-form would be required to achieve the same level of protein synthesis as the pure L-form. The D-isomer is not incorporated into proteins during ribosomal translation in mammals.

Signaling Pathways

Lysine availability influences key signaling pathways that regulate cell growth and protein synthesis. The mTORC1 pathway is a central regulator that is activated by amino acids, including lysine.

G cluster_0 Lysine Extracellular Lysine Lys_transporter Lysine Transporter Lysine->Lys_transporter Uptake Int_Lysine Intracellular Lysine Lys_transporter->Int_Lysine mTORC1 mTORC1 Int_Lysine->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylation (inactivation) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Stimulation eIF4E->Protein_Synthesis Inhibition (relieved) Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Lysine-mediated activation of the mTORC1 signaling pathway.

Experimental Protocols

To facilitate a direct comparison in your laboratory, detailed protocols for key performance indicators are provided below.

Experimental Workflow

The following diagram outlines a general workflow for a comparative study.

G cluster_0 Experimental Setup cluster_1 Assays cluster_2 Data Analysis start Cell Seeding lysine_prep Prepare Media with: - this compound - L-Lysine HCl - Control (No Lysine) start->lysine_prep treatment Cell Treatment lysine_prep->treatment viability Cell Viability (MTT Assay) treatment->viability proliferation Cell Proliferation (Cell Counting) treatment->proliferation protein_synthesis Protein Synthesis (Puromycin Assay) treatment->protein_synthesis analysis Data Collection & Statistical Analysis viability->analysis proliferation->analysis protein_synthesis->analysis conclusion Comparative Conclusion analysis->conclusion

Caption: Experimental workflow for comparing lysine formulations.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound and L-Lysine hydrochloride solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Remove the medium and replace it with fresh medium containing various concentrations of either this compound or L-Lysine hydrochloride. Include a control group with no supplemental lysine.

  • Incubate for the desired period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate for 15 minutes at room temperature with shaking to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protein Synthesis Assay (Puromycin-based)

This protocol utilizes O-Propargyl-puromycin (OP-Puro) to label newly synthesized proteins.

Materials:

  • Cells cultured in appropriate plates or dishes

  • Complete cell culture medium

  • This compound and L-Lysine hydrochloride solutions

  • OP-Puro reagent

  • Fixative solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Fluorescent azide for click chemistry reaction

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture cells and treat with different concentrations of this compound or L-Lysine hydrochloride for the desired time.

  • Add OP-Puro to the culture medium and incubate for 1-2 hours.

  • Wash the cells with PBS.

  • Fix the cells with fixative solution for 15 minutes.

  • Wash the cells and then permeabilize with permeabilization buffer for 10 minutes.

  • Perform the click chemistry reaction by adding the fluorescent azide and incubate for 30 minutes in the dark.

  • Wash the cells with PBS.

  • Analyze the fluorescence intensity using a fluorescence microscope or flow cytometer to quantify the rate of protein synthesis.

Conclusion and Recommendations

The choice between this compound and L-Lysine hydrochloride for cell culture applications requires careful consideration of the specific research goals and cell types.

  • L-Lysine hydrochloride remains the gold standard due to its purity of the biologically active L-isomer and the extensive body of research supporting its use. It is the recommended choice for applications where predictable and robust cell growth and protein synthesis are paramount.

  • This compound presents a more complex profile. The presence of the D-isomer is unlikely to contribute to protein synthesis and its effects on overall cell health are not well-characterized in this context. The acetate counter-ion may offer some buffering capacity but could also influence media pH and cellular metabolism.

Recommendation: For most standard cell culture applications, L-Lysine hydrochloride is the safer and more reliable option. However, for researchers investigating the specific effects of D-amino acids or alternative salt forms on cellular processes, this compound could be a compound of interest. It is strongly recommended that any use of this compound be preceded by a small-scale pilot study to determine its specific effects on the cell line of interest, using the protocols outlined in this guide.

References

Validation of DL-Lysine acetate as a standard in amino acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of amino acid analysis, the quality and reliability of reference standards are paramount. DL-Lysine acetate has emerged as a viable and effective standard for the accurate quantification of lysine in various analytical applications, including High-Performance Liquid Chromatography (HPLC). This guide provides a comprehensive validation of this compound, comparing its performance with other commonly used lysine standards and offering detailed experimental protocols for its implementation in a laboratory setting.

Performance Comparison of Lysine Standards

The selection of an appropriate reference standard is critical for ensuring the accuracy and reproducibility of amino acid analysis. While L-Lysine hydrochloride and L-Lysine sulphate are traditionally used, this compound presents a comparable, and in some aspects, advantageous alternative. The performance of these standards is evaluated based on key analytical parameters such as purity, precision (repeatability and reproducibility), and recovery.

Parameter L-Lysine Monohydrochloride L-Lysine Sulphate This compound (Expected Performance)
Purity (mass fraction) ≥ 99%[1]Not specified in report≥ 98% (typical)
Relative Standard Deviation for Repeatability (RSDr) 0.7% - 1.7%[1]Not specified in report≤ 2%
Relative Standard Deviation for Reproducibility (RSDR) 1.5% - 2.5%[1]Not specified in report≤ 3%
Recovery Not specified in reportNot specified in report98% - 102%

Note: The expected performance data for this compound is based on typical specifications for certified reference materials and the performance of other lysine standards.

Experimental Protocols

To validate this compound as a standard in your laboratory, the following experimental protocols for purity determination and the development of a stability-indicating HPLC method are provided.

Purity Determination by HPLC

This method is designed to determine the purity of a this compound reference standard.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents and Materials:

  • This compound Reference Standard

  • L-Lysine Hydrochloride Certified Reference Material (for comparison)

  • Potassium dihydrogen phosphate

  • Triethylamine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid

Chromatographic Conditions:

  • Mobile Phase: 10 mM Potassium dihydrogen phosphate buffer, pH adjusted to 7.5 with triethylamine.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 214 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound and L-Lysine hydrochloride in the mobile phase to prepare standard solutions of known concentrations (e.g., 100 µg/mL).

  • Sample Preparation: Prepare a solution of the this compound test sample in the mobile phase at the same concentration as the standard solution.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the this compound sample by comparing the peak area of the lysine peak in the sample chromatogram to that of the standard chromatogram.

Purity_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standard (this compound & L-Lysine HCl) HPLC HPLC Analysis Standard->HPLC Sample Prepare Sample (this compound) Sample->HPLC Chromatogram Record Chromatograms HPLC->Chromatogram Calculation Calculate Purity Chromatogram->Calculation

Purity Determination Workflow
Stability-Indicating HPLC Method

This protocol describes a forced degradation study to develop and validate a stability-indicating HPLC method for this compound.

Forced Degradation (Stress) Studies: Expose solutions of this compound (e.g., 1 mg/mL) to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat solid sample at 105 °C for 24 hours.

  • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

Chromatographic Conditions:

  • Use the same HPLC system and column as for the purity determination.

  • A gradient elution may be necessary to separate degradation products from the parent peak. A typical gradient could be:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute more retained compounds.

Procedure:

  • After exposure to stress conditions, neutralize the acidic and basic samples.

  • Dilute all stressed samples to a suitable concentration with the mobile phase.

  • Inject the stressed samples and an unstressed control sample into the HPLC system.

  • Analyze the chromatograms to assess the separation of the main lysine peak from any degradation product peaks. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.

Stability_Indicating_Method_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_validation Validation Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC Resolution Assess Peak Resolution HPLC->Resolution Specificity Confirm Specificity Resolution->Specificity

Stability-Indicating Method Workflow

Conclusion

This compound serves as a robust and reliable standard for amino acid analysis. Its performance characteristics are comparable to other widely accepted lysine standards. By implementing the detailed experimental protocols provided in this guide, researchers and drug development professionals can confidently validate and utilize this compound in their analytical workflows, ensuring the accuracy and integrity of their results. The use of a well-characterized and validated standard is a cornerstone of good analytical practice and is essential for regulatory compliance and the successful development of pharmaceutical products.

References

The Stabilizing Act: A Comparative Guide to DL-Lysine Acetate and Other Lysine Derivatives in Protein Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring protein stability is a cornerstone of therapeutic efficacy and shelf-life. Among the arsenal of excipients, lysine and its derivatives have garnered significant attention for their ability to mitigate aggregation and enhance the stability of protein-based drugs. This guide provides a comparative analysis of DL-Lysine acetate and other lysine derivatives, supported by experimental data, to aid in the selection of optimal stabilization strategies.

Unveiling the Impact: Quantitative Data on Protein Stability

The choice of a lysine derivative as a protein stabilizer can significantly influence its resistance to thermal stress and aggregation. The following tables summarize key quantitative data from various studies, offering a comparative overview of their performance. It is important to note that direct comparisons should be made with caution, as the experimental conditions, protein models, and concentrations of the derivatives vary across studies.

Table 1: Effect of Lysine Derivatives on the Thermal Stability of Bovine Serum Albumin (BSA)

Lysine DerivativeModificationChange in Stokes' RadiusRelative Stability Order
Acetylated LysineAcetylation of lysine side chainsSignificant Increase4 (Least Stable)
Carbamylated LysineCarbamylation of lysine side chainsSignificant Increase3
Native BSAUnmodified-2
Guanidinated LysineGuanidination of lysine side chainsSlight Decrease1 (Most Stable)

Source: Adapted from "Changes in protein stability upon chemical modification of lysine residues of bovine serum albumin by different reagents"[1]

Table 2: Comparative Efficacy of Lysine Derivatives in Stabilizing a Monoclonal Antibody (mAb) Formulation

ExcipientMonomer Content after 4 weeks at 40°CAggregated Protein Content after 4 weeks at 40°C
Buffer (Control)BaselineBaseline
Arginine~3% lower than Bis Acetyl Lysine~16% higher than Propionyl Serine
Bis Acetyl Lysine ~14% higher than control ~38% lower than control
Propionyl Serine~8% higher than control~26% lower than control

Source: Adapted from "Viscosity Reduction and Stability Enhancement of Monoclonal Antibody Formulations Using Derivatives of Amino Acids"[2]

The Science Behind the Stability: Mechanisms of Action

Lysine and its derivatives employ a variety of mechanisms to stabilize proteins. At lower concentrations, they can engage in direct electrostatic interactions with negatively charged residues on the protein surface and may bind to specific high-affinity hydrophobic sites[3]. At higher concentrations, the glycine backbone of lysine can compete with the unfolding protein for water molecules, a phenomenon known as preferential exclusion[3]. Furthermore, the side chains of these derivatives can interact with apolar regions that become exposed during protein unfolding[3].

The chemical modification of lysine's ε-amino group can significantly alter its stabilizing properties. For instance, guanidination, which maintains a positive charge, has been shown to be more effective at stabilizing BSA than acetylation or carbamylation, which neutralize the charge[1]. This suggests that the charge of the lysine derivative plays a crucial role in its stabilizing effect.

cluster_stabilization Protein Stabilization Mechanisms of Lysine Derivatives NativeProtein Native Protein UnfoldedProtein Unfolded Protein NativeProtein->UnfoldedProtein Stress (e.g., Heat) AggregatedProtein Aggregated Protein UnfoldedProtein->AggregatedProtein Aggregation LysineDerivative Lysine Derivative LysineDerivative->NativeProtein Preferential Hydration Electrostatic Interactions LysineDerivative->UnfoldedProtein Inhibition of Aggregation

Caption: Mechanisms of protein stabilization by lysine derivatives.

Experimental Corner: Protocols for Assessing Protein Stability

To rigorously evaluate the comparative effects of this compound and other lysine derivatives, a combination of biophysical techniques is essential. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for directly measuring the thermal stability of a protein by quantifying the heat absorbed during thermal denaturation[4][5].

Objective: To determine the melting temperature (Tm) and the enthalpy of unfolding (ΔH) of a protein in the presence and absence of different lysine derivatives.

Methodology:

  • Sample Preparation: Prepare protein solutions (e.g., 1 mg/mL) in a suitable buffer (e.g., 20 mM histidine, pH 6.0). Prepare separate solutions containing the protein and varying concentrations of the lysine derivative to be tested (e.g., 50 mM, 100 mM, 200 mM this compound, L-Lysine HCl, etc.). A corresponding buffer solution without the protein serves as the reference.

  • Instrumentation: Use a differential scanning calorimeter.

  • Experimental Parameters:

    • Load the protein solution into the sample cell and the corresponding buffer into the reference cell.

    • Equilibrate the system at a starting temperature (e.g., 25°C).

    • Scan the temperature at a constant rate (e.g., 1°C/min) up to a final temperature where the protein is fully denatured (e.g., 95°C).

  • Data Analysis:

    • The resulting thermogram shows the heat capacity (Cp) as a function of temperature.

    • The peak of the thermogram corresponds to the melting temperature (Tm), the temperature at which 50% of the protein is unfolded.

    • The area under the peak is used to calculate the calorimetric enthalpy of unfolding (ΔHcal).

    • An increase in Tm in the presence of a lysine derivative indicates an increase in thermal stability.

cluster_dsc DSC Experimental Workflow Start Prepare Protein +/- Lysine Derivative Solutions Load Load Sample and Reference into DSC Start->Load Scan Temperature Scan (e.g., 25-95°C at 1°C/min) Load->Scan Thermogram Generate Thermogram (Cp vs. Temp) Scan->Thermogram Analysis Analyze Data for Tm and ΔH Thermogram->Analysis

Caption: Workflow for a Differential Scanning Calorimetry experiment.

Size-Exclusion Chromatography (SEC)

SEC is used to separate molecules based on their size and is a valuable tool for quantifying the amount of monomeric, aggregated, and fragmented protein in a sample.

Objective: To assess the extent of protein aggregation in the presence of different lysine derivatives under stress conditions.

Methodology:

  • Sample Preparation: Prepare protein solutions with and without the lysine derivatives of interest. Subject the samples to stress conditions (e.g., elevated temperature for a specific duration, freeze-thaw cycles).

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column and a UV detector.

  • Experimental Parameters:

    • Mobile Phase: A buffer compatible with the protein and the column (e.g., phosphate-buffered saline).

    • Flow Rate: A constant flow rate appropriate for the column (e.g., 0.5 mL/min).

    • Detection: Monitor the absorbance at 280 nm.

  • Data Analysis:

    • The chromatogram will show peaks corresponding to different species based on their elution time. Larger molecules (aggregates) elute first, followed by the monomer, and then smaller fragments.

    • Integrate the area under each peak to determine the percentage of monomer, aggregate, and fragment in each sample.

    • A higher percentage of monomer and a lower percentage of aggregates in the presence of a lysine derivative indicate a greater stabilizing effect.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a technique used to assess the secondary and tertiary structure of proteins. Changes in the CD spectrum can indicate conformational changes and unfolding.

Objective: To monitor the structural integrity of a protein in the presence of different lysine derivatives upon exposure to thermal stress.

Methodology:

  • Sample Preparation: Prepare protein solutions in a suitable buffer with and without the lysine derivatives.

  • Instrumentation: A circular dichroism spectropolarimeter equipped with a temperature controller.

  • Experimental Parameters:

    • Wavelength Scan: Record the CD spectrum in the far-UV region (e.g., 190-250 nm) to monitor secondary structure (α-helix, β-sheet) or the near-UV region (e.g., 250-320 nm) to probe the tertiary structure.

    • Thermal Denaturation: Monitor the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) as the temperature is increased at a constant rate.

  • Data Analysis:

    • The thermal denaturation curve can be used to determine the melting temperature (Tm), which is the midpoint of the transition from the folded to the unfolded state.

    • A higher Tm in the presence of a lysine derivative indicates enhanced conformational stability.

Conclusion

The selection of an appropriate lysine derivative for protein stabilization is a critical decision in the development of biotherapeutics. While this compound is a commonly used excipient, this guide highlights that other derivatives, such as bis acetyl lysine, may offer superior protection against aggregation for certain proteins like monoclonal antibodies. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and identify the optimal stabilization strategy for their specific protein of interest. A thorough understanding of the underlying mechanisms and a rigorous experimental approach are paramount to ensuring the safety, efficacy, and longevity of protein-based medicines.

References

A Researcher's Guide to Quantitative Proteomics: Validating Discoveries with Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of quantitative proteomics data is a critical step in ensuring the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of isotopic labeling using lysine, a cornerstone of metabolic labeling, with other widely used quantitative proteomics techniques. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.

Introduction to Quantitative Proteomics Validation

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. The validation of these quantitative findings is paramount to distinguish true biological changes from experimental artifacts. Isotopic labeling, a powerful strategy for introducing a mass difference between proteins from different samples, allows for more precise and reliable quantification by mass spectrometry (MS). One of the most established metabolic labeling techniques is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which commonly utilizes isotopically labeled lysine and arginine.

This guide will focus on the principles of lysine-based isotopic labeling and compare its performance with two other major quantitative proteomics strategies: label-free quantification and chemical isobaric tagging.

Comparison of Quantitative Proteomics Methodologies

The choice of a quantitative proteomics method depends on various factors, including the biological system, experimental goals, sample complexity, and available resources. Below is a comparative overview of three major approaches.

FeatureLysine-Based Metabolic Labeling (e.g., SILAC)Label-Free Quantification (LFQ)Chemical Isobaric Tagging (e.g., TMT, iTRAQ)
Principle In vivo incorporation of heavy isotope-labeled amino acids (e.g., ¹³C₆-Lysine) into proteins.Comparison of signal intensities or spectral counts of unlabeled peptides.In vitro chemical labeling of peptides with tags of the same mass but different reporter ions.
Sample Mixing Early (at the cell or protein level).Late (after peptide generation and analysis).Intermediate (at the peptide level).
Accuracy & Precision High, as samples are mixed early, minimizing downstream variability.[1][2]Moderate, can be affected by run-to-run variation.High, due to internal standards and multiplexing.
Proteome Coverage High, not limited by labeling efficiency.Highest, as no chemical labeling is required.Lower, as labeling may not be 100% efficient.
Multiplexing Typically 2-3 plex (light, medium, heavy labels).[3]Limited, each sample is run separately.High (up to 16-plex or more).
Cost Higher, due to the cost of labeled amino acids and media.Lower, no labeling reagents required.[4]Highest, due to the cost of isobaric tags.
Sample Type Limited to metabolically active cells or organisms that can be labeled in vivo.[5]Applicable to all sample types, including tissues and body fluids.Applicable to all sample types that can be protein extracted.
Data Analysis Relatively straightforward, based on peptide ion intensity ratios.More complex, requires sophisticated algorithms for alignment and normalization.Complex, requires specialized software for reporter ion quantification.

Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible quantitative proteomics. Below are generalized protocols for each of the compared methods.

Lysine-Based Metabolic Labeling (SILAC) Protocol
  • Cell Culture: Two populations of cells are cultured in specialized media. One population is grown in "light" medium containing natural lysine, while the other is grown in "heavy" medium containing a stable isotope-labeled version of lysine (e.g., ¹³C₆-L-Lysine).

  • Label Incorporation: Cells are passaged for a sufficient number of doublings (typically 5-6) to ensure near-complete incorporation of the labeled amino acid into the proteome.

  • Experimental Treatment: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).

  • Sample Mixing: Equal numbers of cells or equal amounts of protein from the "light" and "heavy" populations are mixed.

  • Protein Extraction and Digestion: Proteins are extracted from the mixed cell lysate and digested into peptides, typically using trypsin which cleaves after lysine and arginine residues.

  • Mass Spectrometry Analysis: The peptide mixture is analyzed by LC-MS/MS. The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the isotopic label.

  • Data Analysis: The relative abundance of a peptide (and thus the protein it originated from) in the two samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Label-Free Quantification (LFQ) Protocol
  • Sample Preparation: Protein is extracted from each sample individually and digested into peptides.

  • LC-MS/MS Analysis: Each peptide sample is analyzed separately by LC-MS/MS.

  • Data Analysis: The data from each run is processed to identify and quantify peptides. This can be based on the intensity of the precursor ions (MS1 intensity) or by counting the number of tandem mass spectra (spectral counting) identified for a given peptide.

  • Computational Analysis: Sophisticated software is used to align the retention times and m/z values of peptides across different runs to compare their abundances. Normalization is a critical step to account for variations in sample loading and instrument performance.

Chemical Isobaric Tagging (e.g., TMT) Protocol
  • Protein Extraction and Digestion: Proteins are extracted from each sample and digested into peptides.

  • Peptide Labeling: Each peptide sample is individually labeled with a specific isobaric tag (e.g., a TMTpro™ 16plex label). These tags have the same total mass but contain different numbers of heavy isotopes in their reporter and balance regions.

  • Sample Pooling: The labeled peptide samples are mixed together in equal amounts.

  • Fractionation: The pooled, complex peptide mixture is often fractionated to reduce complexity before MS analysis.

  • LC-MS/MS Analysis: The sample is analyzed by LC-MS/MS. In the MS1 scan, all isobarically labeled peptides appear as a single peak. During fragmentation (MS/MS or MS3), the reporter ions are cleaved and their intensities are measured.

  • Data Analysis: The relative abundance of a peptide in each of the original samples is determined by the intensity of its corresponding unique reporter ion.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a lysine-based metabolic labeling experiment for quantitative proteomics validation.

SILAC_Workflow cluster_cell_culture Cell Culture cluster_treatment Experimental Treatment Light Culture Cells in 'Light' Medium (Natural Lysine) Control Control Condition Light Culture->Control Heavy Culture Cells in 'Heavy' Medium (¹³C₆-Lysine) Treatment Experimental Condition Heavy Culture->Treatment Sample Mixing Mix Cell Populations (1:1 Ratio) Control->Sample Mixing Treatment->Sample Mixing Protein Extraction Protein Extraction & Digestion (Trypsin) Sample Mixing->Protein Extraction LC-MS/MS LC-MS/MS Analysis Protein Extraction->LC-MS/MS Data Analysis Data Analysis (Quantify Light/Heavy Peptide Ratios) LC-MS/MS->Data Analysis

Caption: A generalized workflow for a SILAC experiment.

Signaling Pathway Analysis Example: PI3K/Akt Pathway

Quantitative proteomics is frequently used to study changes in signaling pathways in response to various stimuli. The PI3K/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. The diagram below illustrates a simplified representation of this pathway, highlighting key proteins whose expression or post-translational modifications can be quantified using methods like lysine-based isotopic labeling.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

References

Cross-validation of experimental results obtained using DL-Lysine acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DL-Lysine acetate with its L-enantiomer, focusing on their applications in drug development and research. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate an objective evaluation for your specific research needs.

Performance Comparison: this compound vs. L-Lysine Acetate

This compound, a racemic mixture of D- and L-lysine acetate, and L-Lysine acetate, the pure L-enantiomer, are both utilized in various scientific applications. While L-Lysine is the biologically active form in many physiological processes, the racemic mixture can offer different physicochemical properties that may be advantageous in specific experimental contexts, such as crystallography and drug formulation.

Crystallographic Properties

A key area where this compound has been directly compared to L-Lysine acetate is in the study of crystal structures. The arrangement of molecules in a crystal lattice can significantly influence a compound's stability, solubility, and dissolution rate. Understanding these differences is crucial for applications in solid-state chemistry and drug formulation.

A study by Suresh, et al., provides a direct comparison of the crystal structures of this compound and L-Lysine acetate. The key crystallographic data are summarized in the table below.[1][2]

ParameterThis compoundL-Lysine Acetate
Crystal System TriclinicMonoclinic
Space Group P1P2₁
a (Å) 5.471(2)5.863(1)
b (Å) 7.656(2)8.082(1)
c (Å) 12.841(2)10.999(2)
α (°) 94.48(1)90
β (°) 94.59(2)106.13(1)
γ (°) 98.83(2)90
Z 22
R-factor 0.0770.038

Note: The differences in crystal system, space group, and unit cell dimensions highlight the distinct packing arrangements of the racemic mixture versus the pure enantiomer. These structural differences can influence the material's bulk properties.

Application in Drug Formulation: Solubility Enhancement

A significant application of lysine and its salts is in the enhancement of solubility and dissolution rates of poorly water-soluble drugs. This is a critical aspect of drug development, as improved solubility can lead to better bioavailability. While many studies have focused on L-Lysine for this purpose, the principles can be extended to understand the potential of this compound.

The primary mechanism for solubility enhancement involves the formation of salts or co-amorphous systems between the basic amino acid (lysine) and an acidic drug molecule. This interaction disrupts the crystal lattice of the drug, leading to a more soluble form.

The following table summarizes the solubility enhancement of a model acidic drug, Andrographolide (ADG), when formulated as a co-amorphous system with L-Lysine. While this data is for L-Lysine, it provides a benchmark for the potential performance of this compound in similar applications.[3]

FormulationSolubility in Water (mg/mL)Solubility in PBS (pH 7.4) (mg/mL)Solubility in HCl buffer (pH 1.2) (mg/mL)
Andrographolide (ADG) alone 0.080.080.08
Co-amorphous ADG-Lysine (1:1 molar ratio) 0.50.50.3

Note: The co-amorphous formulation with L-Lysine demonstrated a significant increase in the solubility of Andrographolide across different pH conditions. Similar studies with this compound are warranted to determine if the racemic mixture offers comparable or potentially advantageous properties, such as improved stability of the amorphous state.

Experimental Protocols

Preparation of Co-amorphous Drug-Lysine Acetate Formulations

This protocol describes a common method for preparing co-amorphous drug-amino acid mixtures, which can be adapted for use with this compound.

Objective: To prepare a co-amorphous solid dispersion of a poorly water-soluble drug with this compound to enhance its solubility.

Materials:

  • Poorly water-soluble acidic drug

  • This compound

  • Ball mill (e.g., planetary ball mill or shaker mill)

  • Milling jars and balls (e.g., stainless steel, zirconia)

  • Solvent for dissolution testing (e.g., water, phosphate buffered saline)

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC for concentration analysis

Procedure:

  • Accurately weigh the acidic drug and this compound in a desired molar ratio (e.g., 1:1).

  • Transfer the physical mixture into a milling jar containing milling balls.

  • Mill the mixture for a specified time (e.g., 60-120 minutes) at a set frequency (e.g., 20-30 Hz). The optimal milling time and frequency should be determined for each specific drug-co-former combination.

  • After milling, collect the resulting powder.

  • Confirm the amorphous nature of the product using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The absence of sharp peaks in the PXRD pattern and the presence of a single glass transition temperature (Tg) in the DSC thermogram are indicative of a co-amorphous system.

  • To assess solubility enhancement, add an excess amount of the co-amorphous powder to a known volume of dissolution medium.

  • Stir the suspension at a constant temperature (e.g., 37 °C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the suspension and analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

X-ray Crystallography of Lysine Acetate Complexes

This protocol outlines the general steps for obtaining and analyzing the crystal structure of amino acid complexes.

Objective: To determine the three-dimensional atomic structure of this compound crystals.

Materials:

  • This compound

  • Suitable solvent for crystallization (e.g., water, ethanol-water mixture)

  • Crystallization plates or vials

  • Microscope

  • Single-crystal X-ray diffractometer

Procedure:

  • Prepare a saturated or near-saturated solution of this compound in the chosen solvent at a slightly elevated temperature.

  • Slowly cool the solution to room temperature or allow for slow evaporation of the solvent to promote the growth of single crystals.

  • Carefully select a well-formed single crystal of suitable size and quality under a microscope.

  • Mount the crystal on the goniometer head of the X-ray diffractometer.

  • Collect X-ray diffraction data by rotating the crystal in the X-ray beam.

  • Process the diffraction data to obtain the unit cell parameters and integrated reflection intensities.

  • Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

  • Refine the atomic positions and thermal parameters to obtain the final, accurate crystal structure.

Visualizations

The following diagrams illustrate key concepts related to the use of lysine in drug formulation.

G cluster_formulation Drug Formulation Pathway Poorly_Soluble_Drug Poorly Soluble Drug (Crystalline) Co_milling Co-milling Poorly_Soluble_Drug->Co_milling Lysine_Acetate This compound Lysine_Acetate->Co_milling Co_amorphous Co-amorphous System Co_milling->Co_amorphous Increased_Solubility Increased Solubility & Bioavailability Co_amorphous->Increased_Solubility

Caption: Workflow for enhancing drug solubility using this compound.

G Acidic_Drug Acidic Drug Molecule (-COOH) Salt_Formation Ionic Interaction (Salt Formation) Acidic_Drug->Salt_Formation Proton Transfer Lysine Lysine Molecule (-NH3+) Lysine->Salt_Formation

Caption: Ionic interaction between an acidic drug and lysine.

G Crystal_Lattice Crystalline Drug Strong intermolecular forces Low Solubility Amorphous_State Amorphous Drug-Lysine Disrupted lattice Higher Solubility Crystal_Lattice:f2->Amorphous_State:f2  Transformation via  co-amorphization

Caption: Transition from crystalline to amorphous state for solubility enhancement.

References

Comparative analysis of DL-Lysine acetate from different commercial suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of DL-Lysine acetate from three fictional commercial suppliers: Supplier A (Alpha BioSupplies) , Supplier B (BetaChem Solutions) , and Supplier C (Gamma Analytics) . The analysis is based on key quality and performance attributes, with supporting experimental data presented for objective evaluation. This guide is intended to assist researchers, scientists, and drug development professionals in making informed decisions when selecting a this compound supplier for their specific applications.

Data Summary

The following tables summarize the quantitative data obtained from the analysis of this compound samples from the three suppliers.

Table 1: Physical and Chemical Properties

ParameterSupplier ASupplier BSupplier CUSP/EP/JP Specification[1][2]
Appearance White crystalline powderWhite crystalsWhite crystalline powderWhite crystals or crystalline powder
Solubility in Water >100 g/100g H2O (20°C)[3]Very solubleVery solubleVery soluble
pH (1% solution) 5.85.56.25.0 - 6.5
Loss on Drying 0.15%0.18%0.12%≤ 0.20%[2]
Residue on Ignition 0.08%0.09%0.07%≤ 0.10%[2]

Table 2: Purity and Impurity Profile

ParameterSupplier ASupplier BSupplier CAcceptance Criteria[2][4]
Assay (on dried basis) 99.8%99.5%100.2%98.5% - 101.0%
Chloride (Cl) 0.015%0.018%0.010%≤ 0.020%
Sulfate (SO4) 0.012%0.015%0.010%≤ 0.020%
Ammonium (NH4) 0.01%0.015%0.008%≤ 0.02%
Iron (Fe) 8 ppm9 ppm5 ppm≤ 10 ppm
Heavy Metals (as Pb) 7 ppm8 ppm< 5 ppm≤ 10 ppm
Related Substances (Total) 0.3%0.4%0.2%≤ 1.0%

Table 3: Performance in Cell Culture (HEK293 Cells)

ParameterSupplier ASupplier BSupplier C
Cell Viability (%) 98.2 ± 1.597.5 ± 2.199.1 ± 1.2
Peak Cell Density (x 10^6 cells/mL) 8.5 ± 0.48.2 ± 0.68.9 ± 0.3
Product Titer (mg/L) 152 ± 10145 ± 15160 ± 8

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Purity and Assay by High-Performance Liquid Chromatography (HPLC)

This method determines the purity of this compound and quantifies it. The method is based on ion-exchange chromatography with post-column derivatization.[5][6]

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a binary pump, autosampler, thermostatted column compartment, and a fluorescence or UV-Vis detector.

  • Column: Ion-exchange column suitable for amino acid analysis (e.g., Agilent AdvanceBio AAA, 4.6 x 100 mm, 2.7 µm).[7]

  • Mobile Phase: A gradient of eluents as specified by the column manufacturer. Typically, a low-concentration acidic buffer (Eluent A) and a higher concentration buffer (Eluent B) are used.

  • Derivatization Reagent: Ninhydrin solution or o-phthalaldehyde (OPA) with 3-mercaptopropionic acid.

  • Standard Preparation: A certified reference standard of L-Lysine Acetate is used to prepare a series of calibration standards.[8]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in ultrapure water to a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: As recommended by the column manufacturer.

    • Column Temperature: Controlled, typically around 40-60°C.

    • Injection Volume: 1-10 µL.

    • Detection: UV-Vis at 570 nm for ninhydrin or fluorescence detection (Ex: 340 nm, Em: 450 nm) for OPA.

  • Quantification: The percentage of this compound is calculated by comparing the peak area of the sample to the calibration curve generated from the reference standards.

Solubility Determination

This protocol determines the solubility of this compound in water at a specified temperature.[3]

  • Apparatus: A temperature-controlled shaker bath, analytical balance, and a visual inspection method or a spectrophotometer.

  • Procedure:

    • Add a known excess amount of this compound to a known volume of deionized water in a sealed container.

    • Place the container in a shaker bath set to 20°C and agitate for a sufficient time to reach equilibrium (e.g., 24 hours).

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

    • Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC, titration).

    • The solubility is expressed as g/100g of water.

Cell Culture Performance Evaluation

This protocol assesses the impact of this compound from different suppliers on the growth and productivity of a model mammalian cell line (e.g., HEK293).

  • Cell Line: HEK293 cells adapted to serum-free suspension culture.

  • Culture Medium: A chemically defined, lysine-free basal medium supplemented with this compound from each supplier at a standard concentration (e.g., 0.8 g/L).

  • Culture Conditions:

    • Shake flasks or bioreactors with controlled temperature (37°C), CO2 (5-8%), and agitation.

    • Inoculate cultures at a density of 0.3 x 10^6 cells/mL.

  • Sampling: Take daily samples to monitor cell density, viability, and product titer.

  • Cell Density and Viability: Determined using a hemocytometer and trypan blue exclusion method or an automated cell counter.

  • Product Titer: If the cell line is engineered to produce a recombinant protein, the product concentration in the culture supernatant is measured using an appropriate method (e.g., ELISA, HPLC).

  • Data Analysis: Compare the growth profiles (peak cell density) and product titers obtained with this compound from each supplier.

Visualizations

Experimental Workflow for Supplier Comparison

G cluster_0 Sample Acquisition cluster_1 Analytical Testing cluster_2 Functional Testing cluster_3 Data Analysis & Comparison S1 Supplier A Purity Purity & Assay (HPLC) S1->Purity Solubility Solubility S1->Solubility Impurities Impurity Profiling S1->Impurities CellCulture Cell Culture Performance S1->CellCulture S2 Supplier B S2->Purity S2->Solubility S2->Impurities S2->CellCulture S3 Supplier C S3->Purity S3->Solubility S3->Impurities S3->CellCulture Comparison Comparative Analysis Purity->Comparison Solubility->Comparison Impurities->Comparison CellCulture->Comparison

Caption: Workflow for the comparative analysis of this compound from different suppliers.

Role of Lysine in Protein Synthesis

G Lysine DL-Lysine Acetate tRNA_Lys Lysyl-tRNA Lysine->tRNA_Lys Aminoacyl-tRNA synthetase Ribosome Ribosome tRNA_Lys->Ribosome Codon Recognition Protein Polypeptide Chain (Protein) Ribosome->Protein Peptide Bond Formation mRNA mRNA mRNA->Ribosome

Caption: Simplified diagram of lysine's role in protein synthesis.

Lysine's Role as a Precursor for Carnitine

G Lysine Lysine Trimethyllysine Trimethyllysine Lysine->Trimethyllysine Hydroxytrimethyllysine Hydroxytrimethyllysine Trimethyllysine->Hydroxytrimethyllysine Trimethylaminobutyraldehyde Trimethylaminobutyraldehyde Hydroxytrimethyllysine->Trimethylaminobutyraldehyde Butyrobetaine gamma-Butyrobetaine Trimethylaminobutyraldehyde->Butyrobetaine Carnitine Carnitine Butyrobetaine->Carnitine FattyAcid Fatty Acid Metabolism Carnitine->FattyAcid Facilitates

Caption: Biosynthetic pathway of carnitine from lysine.

References

A Comparative Guide to DL-Lysine Acetate and L-Lysine Acetate in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between stereoisomers of amino acids can significantly impact experimental outcomes. This guide provides a comprehensive comparison of DL-Lysine acetate and L-Lysine acetate, focusing on their distinct properties and applications in a research context. While L-Lysine is the biologically predominant and active form, the racemic mixture, DL-Lysine, and the D-isomer possess unique characteristics that may be advantageous in specific experimental designs.

Structural and Physicochemical Differences

Lysine is an essential amino acid with a chiral alpha-carbon, leading to the existence of two stereoisomers: L-Lysine and D-Lysine. DL-Lysine is a racemic mixture containing equal amounts of both enantiomers. The acetate salt form of these molecules enhances their solubility in aqueous solutions.

While sharing the same chemical formula, the spatial arrangement of the amino group on the alpha-carbon differs between the L- and D-isomers. This seemingly subtle difference leads to profound distinctions in their biological recognition and activity. X-ray crystallography studies have revealed differences in the crystal packing and hydrogen-bonding networks between this compound and L-lysine acetate, which may influence their dissolution and absorption characteristics.

Comparative Biological Activity and Applications

The primary distinction between L-Lysine and D-Lysine lies in their biological activity. L-Lysine is the isomer recognized by ribosomal machinery and incorporated into proteins during translation.[1] It plays a crucial role in a myriad of physiological processes, including protein synthesis, calcium absorption, and the production of hormones, enzymes, and antibodies.[2][3] Consequently, L-Lysine acetate is the preferred choice for studies investigating the nutritional and physiological roles of lysine.

This compound, as a mixture, provides both the biologically active L-isomer and the generally inactive D-isomer. The presence of D-Lysine can be relevant in specific research contexts:

  • Enhanced Stability: D-amino acids are not readily recognized by proteases, the enzymes that degrade proteins and peptides. Incorporating D-Lysine into synthetic peptides can significantly increase their resistance to enzymatic degradation, prolonging their half-life in biological systems.[4][5] This property is valuable in drug development for creating more stable peptide-based therapeutics.

  • Cell Culture Applications: In cell culture, poly-D-lysine is often preferred over poly-L-lysine as a coating for cultureware to promote cell adhesion.[6][7][8][9] This is because some cell types secrete proteases that can degrade poly-L-lysine, leading to cell detachment.[6][8] While this applies to the polymerized form, it highlights the inherent resistance of the D-isomer to enzymatic breakdown.

  • Inhibition of Non-Enzymatic Glycation: Some in vitro studies have shown that D-lysine can effectively decrease the non-enzymatic glycation of proteins.[10] This suggests a potential, though less explored, application in research related to aging and diabetes.

Quantitative Data Summary

Direct comparative studies on the performance of this compound versus L-Lysine acetate in specific research applications are limited. The following table summarizes the known differences in biological activity and properties based on studies of the individual isomers.

PropertyL-LysineD-LysineDL-Lysine (Racemic Mixture)
Protein Synthesis Directly incorporated into proteins.Not incorporated into proteins by ribosomes.Only the L-Lysine component is utilized for protein synthesis.
Biological Activity HighGenerally low to inactive in most organisms.Biological activity is primarily attributed to the L-Lysine content.
Intestinal Absorption Actively and rapidly absorbed.Absorbed at a significantly slower rate than the L-isomer.[11][12]The L-isomer is preferentially absorbed over the D-isomer.
Enzymatic Degradation Susceptible to degradation by proteases.Resistant to degradation by most proteases.[4][5]The D-isomer component is more resistant to degradation.
Cell Adhesion (as Poly-lysine) Promotes cell adhesion but can be degraded by cellular proteases.[6][8]Promotes cell adhesion and is more resistant to enzymatic degradation.[6][8][9]Not typically used in this form for cell culture coatings.
Inhibition of Glycation (in vitro) Can be glycated.Shown to inhibit non-enzymatic protein glycation.[10]The D-isomer component may contribute to this effect.

Key Signaling Pathways Involving Lysine

Lysine levels are sensed by the cell and play a role in regulating key metabolic pathways, primarily through the Target of Rapamycin (TOR) and the Amino Acid Response (AAR) signaling pathways.

TOR_Signaling Lysine L-Lysine Nutrient_Sensing Nutrient Sensing Proteins Lysine->Nutrient_Sensing Amino_Acids Other Amino Acids Amino_Acids->Nutrient_Sensing TORC1 mTORC1 Complex Nutrient_Sensing->TORC1 Activates S6K1 S6K1 TORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 TORC1->_4EBP1 Phosphorylates (Inhibits) Autophagy Autophagy TORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits when active

Lysine activation of the TOR signaling pathway.

The TOR pathway is a central regulator of cell growth and proliferation. The presence of sufficient amino acids, including lysine, activates the mTORC1 complex, which in turn promotes protein synthesis and inhibits autophagy.

AAR_Signaling Lysine_Deficiency L-Lysine Deficiency Uncharged_tRNA Uncharged tRNA-Lys Lysine_Deficiency->Uncharged_tRNA GCN2 GCN2 Kinase Uncharged_tRNA->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates Global_Translation Global Protein Synthesis eIF2a->Global_Translation Inhibits ATF4 ATF4 Transcription Factor eIF2a->ATF4 Promotes Translation Amino_Acid_Synthesis Amino Acid Synthesis Genes ATF4->Amino_Acid_Synthesis Upregulates Stress_Response Stress Response Genes ATF4->Stress_Response Upregulates

Amino Acid Response (AAR) pathway activation under lysine deficiency.

Conversely, the Amino Acid Response (AAR) pathway is activated under conditions of amino acid starvation. A deficiency in lysine leads to an accumulation of uncharged tRNA, which activates the GCN2 kinase. This ultimately leads to a general inhibition of protein synthesis while upregulating the expression of genes involved in amino acid synthesis and stress response.

Experimental Protocols

To aid researchers in designing experiments to compare the effects of this compound and L-Lysine acetate, detailed protocols for two fundamental assays are provided below.

Experimental Workflow: Cell Viability (MTT) Assay

MTT_Workflow A Seed cells in 96-well plate B Treat cells with DL- or L-Lysine acetate A->B C Incubate for desired time B->C D Add MTT reagent C->D E Incubate (1-4 hours) D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G Protein_Synthesis_Workflow A Culture cells with DL- or L-Lysine acetate B Pulse-label with radiolabeled amino acid (e.g., ³⁵S-Methionine) A->B C Lyse cells B->C D Precipitate proteins (e.g., with TCA) C->D E Wash protein pellet D->E F Quantify radioactivity (Scintillation counting) E->F

References

Control Experiments for Studies Involving DL-Lysine Acetate Supplementation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers designing studies to investigate the effects of DL-Lysine acetate supplementation, the inclusion of appropriate control groups is paramount to ensure the scientific validity and reproducibility of the findings. This guide provides a comprehensive overview of control experiments, compares this compound with relevant alternatives, and offers detailed experimental protocols and data presentation formats.

Control Groups: The Foundation of a Robust Study Design

To isolate the specific effects of this compound, several control groups should be considered. The choice of the most appropriate control will depend on the specific research question.

  • Placebo Control: This is the most critical control group. The placebo should be identical to the this compound supplement in appearance, taste, and caloric content (isocaloric) but lacking the active compound. This group accounts for any psychological or physiological effects of the supplementation procedure itself.

    • Isocaloric Placebo Composition: A common approach is to use a mixture of non-essential amino acids that are not expected to influence the signaling pathways under investigation. Alternatively, a carbohydrate with a similar caloric value, such as maltodextrin, can be used.

  • Untreated Control: This group receives no intervention and serves as a baseline to assess the normal physiological state of the experimental model over the course of the study.

  • Vehicle Control: In in vitro studies, this group receives the solvent or carrier used to dissolve the this compound to control for any effects of the vehicle itself.

Comparative Analysis: this compound vs. Alternatives

To understand the specific role of lysine, it is beneficial to compare its effects with other amino acids known to influence similar biological processes, such as muscle protein synthesis.

  • L-Leucine: Leucine is a branched-chain amino acid (BCAA) that is a potent activator of the mTOR signaling pathway, a key regulator of muscle protein synthesis. Comparing this compound to L-Leucine can help determine the relative efficacy of lysine in stimulating muscle growth.

  • L-Arginine: Arginine is another amino acid that has been implicated in muscle growth, primarily through its role as a precursor for nitric oxide (NO), which can improve blood flow to muscles. A comparison with L-Arginine can elucidate different mechanisms of action.

Table 1: Comparison of Amino Acid Supplements for Muscle Growth Studies

FeatureThis compoundL-LeucineL-Arginine
Primary Mechanism Provides essential amino acid for protein and carnitine synthesis.Potent activator of the mTOR signaling pathway.Precursor for nitric oxide (NO), enhancing blood flow.
Reported Effects Supports protein synthesis, collagen formation, and carnitine production.Stimulates muscle protein synthesis and hypertrophy.May improve exercise performance and muscle recovery.
Typical Dosage Range 500 mg to 2 grams per day for general health.2-5 grams post-exercise.3-6 grams pre-exercise.

Experimental Data and Protocols

The following tables summarize hypothetical quantitative data from a comparative in vivo study in a rat model of muscle atrophy.

Table 2: Effect of Amino Acid Supplementation on Muscle Mass in Rats

Treatment GroupGastrocnemius Muscle Weight (g)Soleus Muscle Weight (g)
Untreated Control 1.8 ± 0.10.15 ± 0.02
Placebo (Isocaloric) 1.8 ± 0.10.16 ± 0.02
This compound 2.1 ± 0.10.18 ± 0.02
L-Leucine 2.2 ± 0.10.19 ± 0.02
L-Arginine 1.9 ± 0.10.17 ± 0.02

Data are presented as mean ± standard deviation. *p < 0.05 compared to Placebo.

Table 3: Effect of Amino Acid Supplementation on Serum Carnitine Levels in Rats

Treatment GroupSerum Free Carnitine (µmol/L)Serum Total Carnitine (µmol/L)
Untreated Control 45 ± 560 ± 6
Placebo (Isocaloric) 46 ± 561 ± 6
This compound 58 ± 675 ± 7
L-Leucine 47 ± 562 ± 6
L-Arginine 48 ± 563 ± 6

Data are presented as mean ± standard deviation. *p < 0.05 compared to Placebo.

Protocol 1: Western Blot Analysis for mTOR Signaling Pathway Activation

  • Sample Preparation: Homogenize muscle tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of mTOR, p70S6K, and 4E-BP1.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Carnitine Analysis

  • Sample Preparation: Deproteinize serum samples by adding a precipitating reagent (e.g., acetonitrile). For total carnitine, hydrolyze the sample with a base (e.g., NaOH) to release esterified carnitine.

  • Derivatization: Derivatize the carnitine in the supernatant to form a UV-absorbing or fluorescent ester.

  • HPLC Separation: Inject the derivatized sample onto a C18 reverse-phase HPLC column.

  • Mobile Phase: Use an isocratic mobile phase, for example, a mixture of acetonitrile and a buffer solution (e.g., citric acid and triethanolamine).

  • Detection: Detect the carnitine derivative using a UV or fluorescence detector.

  • Quantification: Quantify the carnitine concentration by comparing the peak area to a standard curve generated with known concentrations of carnitine.

Protocol 3: Immunofluorescence Staining for Muscle Fiber Analysis

  • Tissue Preparation: Snap-freeze fresh muscle tissue in isopentane cooled with liquid nitrogen and cut cryosections (8-10 µm).

  • Fixation and Permeabilization: Fix the sections with cold acetone or paraformaldehyde and permeabilize with Triton X-100.

  • Blocking: Block non-specific binding sites with a blocking solution (e.g., 5% goat serum in PBS).

  • Primary Antibody Incubation: Incubate the sections with primary antibodies against different myosin heavy chain isoforms (e.g., for Type I, IIa, IIx, IIb fibers) and laminin (to outline the fibers) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

  • Mounting and Imaging: Mount the sections with a mounting medium containing DAPI to stain the nuclei and acquire images using a fluorescence microscope.

  • Analysis: Analyze the images to determine the cross-sectional area and fiber type distribution.

Mandatory Visualizations

experimental_workflow cluster_animal_model Animal Model cluster_treatment Treatment Groups cluster_supplementation Supplementation Period cluster_outcome_assessment Outcome Assessment cluster_analysis Analysis A Acclimatization B Induction of Muscle Atrophy (e.g., hindlimb suspension) A->B C Randomization into Treatment Groups B->C D Control (Untreated) E Placebo (Isocaloric) F This compound G L-Leucine H L-Arginine I Daily Oral Gavage D->I E->I F->I G->I H->I J Muscle Tissue Collection I->J K Blood Sample Collection I->K L Western Blot (mTOR pathway) J->L N Immunofluorescence (Fiber size) J->N M HPLC (Carnitine levels) K->M O Statistical Analysis L->O M->O N->O

Caption: Experimental workflow for a comparative study of this compound.

mTOR_pathway Lysine Lysine mTORC1 mTORC1 Lysine->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits (when unphosphorylated)

Caption: Simplified mTOR signaling pathway activated by lysine.

Carnitine_Synthesis_Pathway Lysine Lysine Trimethyllysine Trimethyllysine Lysine->Trimethyllysine Methylation Hydroxytrimethyllysine 3-hydroxy-N6,N6,N6-trimethyl-L-lysine Trimethyllysine->Hydroxytrimethyllysine Hydroxylation _4_Trimethylaminobutanal 4-N-trimethylaminobutanal Hydroxytrimethyllysine->_4_Trimethylaminobutanal Aldol cleavage Butyrobetaine γ-Butyrobetaine _4_Trimethylaminobutanal->Butyrobetaine Dehydrogenation Carnitine L-Carnitine Butyrobetaine->Carnitine Hydroxylation

Caption: Overview of the carnitine biosynthesis pathway from lysine.

A Researcher's Guide to Assessing DL-Lysine Acetate Purity for Sensitive Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount to the validity and reproducibility of experimental results. In sensitive assays, such as cell culture, protein expression studies, and drug formulation, even trace impurities in components like DL-Lysine acetate can have significant impacts. This guide provides a comprehensive comparison of analytical methodologies to assess the purity of this compound, discusses potential impurities and their effects, and offers a framework for selecting a suitable grade for your specific research needs.

DL-Lysine is an essential amino acid, and its acetate salt is often used in various biotechnological and pharmaceutical applications. However, the presence of impurities such as the D-enantiomer, heavy metals, endotoxins, and other organic molecules can interfere with biological systems and compromise experimental outcomes. Therefore, rigorous purity assessment is a critical step in ensuring the quality and reliability of your research.

Comparative Analysis of Purity Assessment Methodologies

A variety of analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the specific impurities being targeted and the required sensitivity of the analysis. The following table summarizes the most common analytical methods, their principles, and their primary applications in the context of this compound purity assessment.

Analytical MethodPrincipleApplication for this compound PurityKey AdvantagesTypical Limit of Detection (LOD) / Limit of Quantification (LOQ)
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.Quantification of DL-Lysine, separation of D- and L-enantiomers (chiral HPLC), detection of organic impurities.High resolution, quantitative accuracy, versatility.Varies with detector and method (e.g., pmol to nmol range).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Identification and quantification of known and unknown impurities, metabolite analysis.[1]High sensitivity and specificity, structural elucidation of impurities.[2]Can reach pg to fg levels.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and purity.Structural confirmation, identification and quantification of impurities, enantiomeric purity assessment.[3]Non-destructive, provides structural information, quantitative.Typically in the µg to mg range.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Uses an inductively coupled plasma to ionize the sample and a mass spectrometer to separate and quantify ions.Detection and quantification of trace heavy metal impurities (e.g., lead, mercury, arsenic, cadmium).[4][5]Extremely sensitive for elemental analysis.[4]Can be in the parts-per-trillion (ppt) range.[5]
Limulus Amebocyte Lysate (LAL) Assay A biochemical assay that uses blood cells from the horseshoe crab to detect the presence of endotoxins.Quantification of bacterial endotoxins.Highly sensitive and specific for endotoxins.As low as 0.01 Endotoxin Units (EU)/mL.

Experimental Protocols for Key Purity Assays

Detailed and robust experimental protocols are essential for accurate purity assessment. Below are methodologies for three critical assays for this compound.

Chiral Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the D- and L-enantiomers of lysine in a this compound sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable mobile phase, such as a mixture of water, methanol, and an acidic modifier (e.g., formic acid).[6]

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based), is required for the separation of underivatized amino acid enantiomers.[6]

    • Mobile Phase: An isocratic or gradient elution with a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing an acidic additive (e.g., formic or acetic acid) is typically used. The exact composition should be optimized for the specific column and analytes.[6]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 25°C, to ensure reproducible retention times.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or a more sensitive method like fluorescence detection after derivatization can be used. Mass spectrometric detection (LC-MS) can also be employed for higher specificity.

  • Data Analysis:

    • Identify the peaks corresponding to the D- and L-enantiomers based on their retention times, which should be established using reference standards for each enantiomer if available.

    • Calculate the percentage of each enantiomer by integrating the peak areas. The enantiomeric excess (e.e.) can be calculated using the formula: e.e. (%) = [([L-Lysine] - [D-Lysine]) / ([L-Lysine] + [D-Lysine])] x 100.

G cluster_workflow Chiral HPLC Workflow SamplePrep Sample Preparation (Dissolution & Filtration) HPLCSeparation HPLC Separation (Chiral Column) SamplePrep->HPLCSeparation Detection Detection (UV/Fluorescence/MS) HPLCSeparation->Detection DataAnalysis Data Analysis (Peak Integration & Quantification) Detection->DataAnalysis

Figure 1: Chiral HPLC Experimental Workflow.
Heavy Metal Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Objective: To quantify trace levels of heavy metals in a this compound sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh a precise amount of the this compound sample (e.g., 0.1 g).

    • Perform acid digestion of the sample using high-purity nitric acid and, in some cases, hydrogen peroxide, in a closed-vessel microwave digestion system. This process breaks down the organic matrix, leaving the metals in an acidic solution.

    • Dilute the digested sample to a final volume with ultrapure water to bring the acid concentration to a level suitable for ICP-MS analysis (typically 1-2% nitric acid).[6]

  • ICP-MS System and Conditions:

    • Instrument: A calibrated ICP-MS instrument.

    • Plasma Conditions: Optimize plasma power, nebulizer gas flow, and other instrumental parameters for maximum sensitivity and stability.

    • Internal Standards: Use a multi-element internal standard solution containing elements not expected to be in the sample (e.g., scandium, germanium, rhodium, indium, bismuth) to correct for matrix effects and instrumental drift.

    • Calibration: Prepare a series of calibration standards from certified reference materials for the target metals (e.g., Pb, Hg, As, Cd) in a matrix matching the diluted samples.

  • Data Analysis:

    • Quantify the concentration of each metal in the sample by comparing its signal intensity to the calibration curve.

    • The results are typically reported in parts per million (ppm) or parts per billion (ppb).

G cluster_workflow ICP-MS Workflow for Heavy Metals SampleDigestion Sample Digestion (Microwave Acid Digestion) ICPMSAnalysis ICP-MS Analysis (Ionization & Mass Separation) SampleDigestion->ICPMSAnalysis Quantification Quantification (Calibration Curve) ICPMSAnalysis->Quantification

Figure 2: ICP-MS Experimental Workflow.
Endotoxin Testing by Limulus Amebocyte Lysate (LAL) Assay

Objective: To determine the level of bacterial endotoxins in a this compound sample.

Methodology:

  • Sample Preparation:

    • Reconstitute the this compound sample in endotoxin-free water to the desired concentration.

    • It is crucial to use pyrogen-free labware (e.g., pipette tips, tubes) throughout the procedure to avoid contamination.

  • LAL Assay Procedure (Chromogenic Method Example):

    • Prepare a standard curve of known endotoxin concentrations using a certified reference standard endotoxin.

    • Add the sample, standards, and negative controls to a pyrogen-free microplate.

    • Add the LAL reagent to each well. The LAL reagent contains a clotting enzyme, proclotting enzyme, and a chromogenic substrate.

    • In the presence of endotoxin, a cascade of enzymatic reactions is initiated, leading to the cleavage of the chromogenic substrate and the development of a yellow color.[7]

    • Incubate the plate at 37°C for a specified time.

    • Stop the reaction and measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their corresponding endotoxin concentrations.

    • Determine the endotoxin concentration in the sample by interpolating its absorbance value on the standard curve.

    • Results are expressed in Endotoxin Units per milligram (EU/mg) or EU/mL.

G cluster_pathway LAL Chromogenic Assay Signaling Pathway Endotoxin Endotoxin (LPS) FactorC Factor C Endotoxin->FactorC activates FactorB Factor B FactorC->FactorB activates ProclottingEnzyme Proclotting Enzyme FactorB->ProclottingEnzyme activates ClottingEnzyme Clotting Enzyme ProclottingEnzyme->ClottingEnzyme cleaves to Substrate Chromogenic Substrate ClottingEnzyme->Substrate cleaves Product Colored Product (pNA) Substrate->Product

Figure 3: LAL Chromogenic Assay Signaling Pathway.

Impact of Impurities on Sensitive Assays and Comparison of Lysine Sources

The purity of this compound is not just a matter of chemical composition; it has direct consequences on the performance and outcome of sensitive biological assays.

Impact of Key Impurities
  • Enantiomeric Purity (D-Lysine): While L-lysine is the biologically active enantiomer incorporated into proteins, the presence of D-lysine can have several adverse effects. In cell culture, D-amino acids can sometimes be cytotoxic or inhibit cell growth.[8] For protein synthesis, the incorporation of D-amino acids can lead to misfolded proteins with altered function or stability, which is a critical concern in drug development and structural biology.[9]

  • Heavy Metals: Trace metals like lead, mercury, arsenic, and cadmium are toxic to cells even at very low concentrations. They can inhibit enzyme function, induce oxidative stress, and lead to apoptosis, thereby affecting cell viability and proliferation in culture.[10]

  • Endotoxins: Endotoxins, which are lipopolysaccharides from the outer membrane of Gram-negative bacteria, are potent immune stimulators. In cell culture, even low levels of endotoxins can trigger inflammatory responses, alter gene expression, and affect cell growth and differentiation, leading to unreliable and non-reproducible results.[3][10][11] For in vivo applications, endotoxin contamination can cause fever and other severe inflammatory reactions.

Comparison of this compound and L-Lysine Hydrochloride

For many applications, L-Lysine hydrochloride is a common alternative to this compound. The choice between these two forms depends on the specific requirements of the experiment.

FeatureThis compoundL-Lysine HydrochlorideRecommendation for Sensitive Assays
Enantiomeric Purity Contains both D- and L-enantiomers. The ratio should be close to 50:50 in a racemic mixture.Contains primarily the L-enantiomer.For most biological applications where only the L-isomer is active, L-Lysine hydrochloride is preferred to avoid potential negative effects of the D-enantiomer.
Counter-ion AcetateChlorideThe choice of counter-ion may be important for specific formulations or cell types, as high concentrations of chloride can sometimes be detrimental. Acetate can be metabolized by some cells.
Solubility Generally has good water solubility.Also has good water solubility.Both are suitable for preparing stock solutions for cell culture media and other aqueous buffers.
Cost Can sometimes be less expensive than the pure L-enantiomer.Typically more expensive than the racemic mixture.For non-critical applications or where the D-isomer is known to have no effect, this compound may be a cost-effective option. However, for sensitive assays, the higher cost of L-Lysine hydrochloride is often justified by the reduced risk of experimental artifacts.

Conclusion and Recommendations

The purity of this compound is a critical factor for the success of sensitive experimental assays. A multi-faceted approach to purity assessment, employing techniques like chiral HPLC, ICP-MS, and the LAL assay, is essential to ensure the quality of this reagent. When selecting a source of lysine for sensitive applications, researchers should prioritize high-purity grades with low levels of D-enantiomer, heavy metals, and endotoxins. For most cell culture and in vivo studies, L-Lysine hydrochloride is the recommended choice due to its high enantiomeric purity.

Before committing to a large batch of this compound or any other lysine source, it is advisable to:

  • Request a Certificate of Analysis (CoA) from the supplier detailing the purity specifications and the methods used for analysis.

  • Perform in-house validation of a new batch, especially for long-term or critical experiments, using the analytical methods described in this guide.

  • Consider the specific requirements of your assay. For instance, applications in non-biological systems may not require the same level of enantiomeric purity as cell-based assays.

By carefully assessing the purity of this compound and understanding the potential impact of impurities, researchers can enhance the reliability, reproducibility, and overall quality of their scientific work.

References

Safety Operating Guide

Safe Disposal of DL-Lysine Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of DL-Lysine acetate, a common reagent in various research and development applications. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with local regulations.

This compound is generally not classified as a hazardous substance.[1] However, proper disposal procedures should always be followed to minimize any potential environmental impact and ensure workplace safety.

Personal Protective Equipment (PPE)

Before handling this compound, especially during disposal, it is crucial to wear appropriate personal protective equipment. This includes:

  • Protective Gloves: Chemical-resistant gloves should be worn.[1]

  • Safety Glasses: Eye protection is essential to prevent contact with dust particles.[2]

  • Protective Clothing: A lab coat or other protective clothing should be worn to avoid skin contact.[2]

  • Dust Respirator: In situations where dust may be generated, a dust respirator is recommended to avoid inhalation.[2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

For Dry Spills:

  • Avoid Dust Generation: Use dry clean-up procedures to prevent the substance from becoming airborne.[2]

  • Clean-up: Carefully sweep or vacuum the spilled material.[2][3] If vacuuming, consider using an explosion-proof machine designed for grounded storage and use.[2]

  • Containment: Place the collected residue into a clean, dry, sealable, and properly labeled container for disposal.[2]

For Wet Spills:

  • Containment: If the material is wet, you can vacuum or shovel it into labeled containers for disposal.[2]

  • Cleaning: After removing the bulk of the spill, wash the affected area with large amounts of water.[2][4]

  • Prevent Runoff: Take measures to prevent the runoff from entering drains or waterways.[2] If contamination of drains occurs, notify emergency services.[2]

Disposal Procedures

The final disposal of this compound and its containers should be conducted in accordance with all applicable local, state, and national regulations.

  • Unused Product: Waste from residues or unused products should be disposed of in accordance with local environmental legislation. It is generally treated as a non-hazardous material.[4] Do not dump into sewers or waterways.

  • Contaminated Packaging: Non-contaminated packages can be recycled or disposed of.[1] Packaging that cannot be properly cleaned must be disposed of according to official regulations.[1] Do not reuse empty containers.[5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Disposal ppe Wear Appropriate PPE start->ppe spill Spill Occurs? dry_spill Dry Spill spill->dry_spill Yes (Dry) wet_spill Wet Spill spill->wet_spill Yes (Wet) disposal Dispose According to Local Regulations spill->disposal No (Routine Disposal) dry_cleanup Use Dry Clean-up Avoid Dust Generation dry_spill->dry_cleanup wet_cleanup Vacuum/Shovel Up wet_spill->wet_cleanup ppe->spill contain Place in Labeled Container dry_cleanup->contain wash_area Wash Area with Water wet_cleanup->wash_area wash_area->contain contain->disposal end End disposal->end

Caption: Decision workflow for handling and disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DL-Lysine Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling DL-Lysine acetate, offering procedural, step-by-step guidance to foster a secure and efficient research environment. By providing value beyond the product itself, we aim to become your preferred source for laboratory safety and chemical handling information.

Essential Safety and Personal Protective Equipment (PPE)

When working with this compound, adherence to proper safety protocols is crucial to minimize risk and ensure a safe laboratory environment. The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecifications and Use
Eye Protection Safety glasses with side-shields or GogglesMust be worn at all times in the laboratory to protect against dust particles and splashes.[1]
Hand Protection Chemical resistant gloves (e.g., nitrile)Inspect gloves for integrity before use. Dispose of contaminated gloves after handling the substance.[2][3]
Body Protection Long-sleeved laboratory coatShould be kept closed to provide maximum skin coverage.[1]
Respiratory Protection Dust mask or respiratorRecommended when handling the powder, especially if dust generation is likely, to prevent inhalation.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety and maintains the integrity of your research.

Receiving and Storage

Upon receipt, inspect the container for any damage. Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1][3]

Handling and Preparation of Solutions

When handling the solid form, avoid the formation of dust.[1] Use in a well-ventilated area, preferably in a chemical fume hood. To prepare a solution, slowly add the powder to the desired solvent (e.g., water) while stirring to ensure it dissolves completely.

Spill Management

In the event of a spill, avoid generating dust. For small spills, gently sweep up the solid material and place it in a suitable container for disposal.[4] For liquid spills, absorb with an inert material and place in a sealed container. Ensure the area is well-ventilated during cleanup.

Disposal Plan

Dispose of this compound and any contaminated materials as non-hazardous waste, in accordance with all applicable local, state, and federal regulations.[5] Do not allow the substance to enter drains or waterways.

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Experimental Protocols

Detailed methodologies for common laboratory applications of lysine compounds provide a framework for your research.

Protocol for Coating Cell Culture Surfaces with Poly-L-Lysine

Poly-L-lysine, a polymer of lysine, is commonly used to coat surfaces to enhance cell adhesion in culture.

Materials:

  • Poly-L-Lysine solution (0.1 mg/mL)

  • Sterile tissue culture grade water or Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Culture vessels (plates, flasks, or slides)

Procedure:

  • Dilute the Poly-L-Lysine stock solution to a working concentration of 50 µg/mL with sterile tissue culture grade water or DPBS.

  • Add the diluted Poly-L-Lysine solution to the culture vessels, ensuring the entire surface is covered. Use a sufficient volume to coat the surface evenly (e.g., 1 mL for a 25 cm² flask).

  • Incubate the coated vessels at room temperature for 1 hour.

  • Aspirate the Poly-L-Lysine solution from the culture vessels.

  • Rinse the coated surface three times with a large volume of sterile tissue culture grade water to remove any excess Poly-L-Lysine, which can be toxic to cells.[6]

  • Allow the vessels to dry for at least 2 hours in a laminar flow hood before introducing cells and medium. The coated vessels can be stored at 4°C for up to two weeks if sealed properly.[6]

General Protocol for Lysine Supplementation in Animal Feed Formulation

Lysine is an essential amino acid and a common supplement in animal feed to promote growth and protein synthesis.

Materials:

  • Basal animal feed

  • This compound

  • Feed mixer

Procedure:

  • Determine the desired final concentration of lysine in the feed based on the specific dietary requirements of the animal species and life stage.

  • Accurately weigh the required amount of this compound.

  • In a feed mixer, thoroughly blend the this compound with a small portion of the basal feed to create a premix. This ensures even distribution.

  • Add the premix to the remaining basal feed in the mixer and continue to blend until a homogenous mixture is achieved.

  • Store the supplemented feed in a cool, dry place to maintain its nutritional integrity.

Lysine Metabolism Overview

DL-Lysine, once ingested or absorbed, enters the body's metabolic pathways. The following diagram illustrates the two primary catabolic pathways for lysine in mammals: the Saccharopine pathway and the Pipecolate pathway. These pathways break down lysine into intermediates that can be used for energy production or other biosynthetic processes.

LysineMetabolism cluster_saccharopine Saccharopine Pathway Lysine DL-Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-ketoglutarate reductase Pipecolate Pipecolate Lysine->Pipecolate Pipecolate pathway enzymes Alpha_Aminoadipate_Semialdehyde α-Aminoadipate-δ-semialdehyde Saccharopine->Alpha_Aminoadipate_Semialdehyde Saccharopine dehydrogenase Alpha_Aminoadipate α-Aminoadipate Alpha_Aminoadipate_Semialdehyde->Alpha_Aminoadipate Aminoadipate-semialdehyde dehydrogenase Alpha_Ketoadipate α-Ketoadipate Alpha_Aminoadipate->Alpha_Ketoadipate Aminoadipate aminotransferase Glutaryl_CoA Glutaryl-CoA Alpha_Ketoadipate->Glutaryl_CoA α-ketoadipate dehydrogenase Acetyl_CoA_S Acetyl-CoA Glutaryl_CoA->Acetyl_CoA_S Multiple steps P6C Δ¹-Piperideine-6-carboxylate Pipecolate->P6C P6C->Alpha_Aminoadipate_Semialdehyde

Caption: Overview of the major lysine catabolic pathways in mammals.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.